PNU-282987 free base
Descripción
Propiedades
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018122 | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711085-63-1 | |
| Record name | PNU-282987 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-282987 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PNU-282987 Free Base: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of central nervous system functions.[1] This technical guide delineates the mechanism of action of PNU-282987 free base, summarizing its binding affinity, functional potency, and downstream signaling effects. The document provides structured quantitative data, detailed experimental protocols derived from published literature, and visual diagrams of key signaling pathways to offer a comprehensive resource for researchers in neuroscience and drug development.
Core Mechanism of Action: Selective α7 nAChR Agonism
The primary mechanism of action of PNU-282987 is its function as a selective agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a crucial component of the cholinergic system in the brain and is involved in cognitive processes such as learning and memory. PNU-282987 binds to the α7 nAChR, inducing a conformational change that opens the ion channel, leading to an influx of cations, primarily calcium (Ca2+), into the neuron. This initial influx triggers a cascade of downstream intracellular signaling events.
While highly selective for the α7 nAChR, PNU-282987 has been noted to act as a functional antagonist at the 5-HT3 receptor, albeit with significantly lower potency.[2][3]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative parameters defining the interaction of PNU-282987 with its primary target and other receptors.
Table 1: Binding Affinity and Functional Potency
| Parameter | Value | Species | Assay Condition | Reference |
| Ki (α7 nAChR) | 26 nM | - | - | [1] |
| Ki (α7 nAChR) | 27 nM | Rat | Displacement of methyllycaconitine (B43530) (MLA) from brain homogenates | [2][3] |
| EC50 (α7 nAChR) | 154 nM | - | Agonist activity | [2][3] |
| EC50 (α7 nAChR) | 47 - 80 nM | - | ERK phosphorylation in PC12 cells | |
| IC50 (5-HT3 Receptor) | 4541 nM | - | Functional antagonism | [2] |
| IC50 (α1β1γδ nAChR) | ≥ 60 µM | - | Blockade | [1] |
| IC50 (α3β4 nAChR) | ≥ 60 µM | - | Blockade | [1] |
Downstream Signaling Pathways
Activation of the α7 nAChR by PNU-282987 initiates several key intracellular signaling cascades, most notably the MAPK/ERK and CaMKII/CREB pathways. These pathways are integral to synaptic plasticity and cognitive function.
MAPK/ERK Pathway
The influx of Ca2+ following α7 nAChR activation can trigger the Ras-Raf-MEK-ERK signaling cascade.[4] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of various transcription factors, including CREB.[5][6] Studies have shown that PNU-282987, particularly in the presence of a positive allosteric modulator (PAM) like PNU-120596, robustly induces the phosphorylation of ERK1/2 in PC12 cells.[7] This effect is attenuated by the selective α7 nAChR antagonist methyllycaconitine (MLA), confirming the receptor's involvement.[7]
CaM-CaMKII-CREB Pathway
The increase in intracellular Ca2+ also activates Calmodulin (CaM). The Ca2+-CaM complex, in turn, activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).[8] Activated CaMKII can then phosphorylate the cAMP response element-binding protein (CREB) at Ser133.[4][8] Phosphorylated CREB (p-CREB) is a critical transcription factor that regulates the expression of genes involved in neuronal growth, synaptic plasticity, and long-term memory formation.[8] Treatment with PNU-282987 has been demonstrated to increase the levels of p-CaMKII and p-CREB in hippocampal neurons.[8]
The following diagram illustrates the primary signaling pathways activated by PNU-282987.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of PNU-282987.
Radioligand Binding Assay for Ki Determination
-
Objective: To determine the binding affinity (Ki) of PNU-282987 for the α7 nAChR.
-
Protocol:
-
Prepare rat brain homogenates as the source of α7 nAChRs.
-
Incubate the homogenates with a radiolabeled α7 nAChR selective antagonist, such as [3H]methyllycaconitine (MLA).
-
Add increasing concentrations of unlabeled PNU-282987 to compete with the radioligand for binding to the receptor.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of PNU-282987 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination
-
Objective: To measure the functional potency (EC50) of PNU-282987 by recording ion channel currents.
-
Protocol:
-
Culture cells expressing α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines like GH4C1).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane at a negative potential (e.g., -60 mV).
-
Apply increasing concentrations of PNU-282987 to the cell via a perfusion system.
-
Record the inward currents evoked by the activation of α7 nAChRs.
-
Plot the current amplitude as a function of PNU-282987 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The following diagram outlines the general workflow for a patch-clamp experiment.
Western Blotting for Protein Phosphorylation
-
Objective: To detect the phosphorylation of downstream signaling proteins like ERK and CREB.
-
Protocol:
-
Culture appropriate cells (e.g., PC12 or primary neurons) and treat them with PNU-282987 for various time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-CREB).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total forms of the proteins to normalize the data.
-
In Vivo Effects and Therapeutic Potential
In vivo studies have demonstrated that PNU-282987 can cross the blood-brain barrier and exert pro-cognitive and neuroprotective effects. For instance, it has been shown to improve auditory gating deficits in animal models, a measure of sensory filtering that is impaired in schizophrenia.[9][10] Furthermore, PNU-282987 has been found to enhance GABAergic synaptic activity in brain slices.[9][10] In models of Alzheimer's disease, activation of α7 nAChR by PNU-282987 has been shown to reduce the deposition of amyloid-β, attenuate synaptic loss, and improve learning and memory.[8][11] In the context of chronic intermittent hypoxia, PNU-282987 has been shown to ameliorate cognitive impairment by upregulating the ERK1/2/CREB signaling pathway and reducing apoptosis in the hippocampus.[12][13][14] The compound has also demonstrated anti-inflammatory effects in various models.[15][16][17]
Conclusion
This compound is a highly selective and potent agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves direct binding to and activation of this receptor, leading to calcium influx and the subsequent engagement of downstream signaling pathways, including the MAPK/ERK and CaM-CaMKII-CREB cascades. These pathways are crucial for synaptic plasticity, neuroprotection, and cognitive function. The well-characterized pharmacological profile and demonstrated in vivo efficacy of PNU-282987 make it a valuable research tool and a potential therapeutic lead for a range of neurological and psychiatric disorders characterized by cholinergic deficits and cognitive impairment.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 6. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 16. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
PNU-282987: A Deep Dive into its High Selectivity for the α7 Nicotinic Acetylcholine Receptor
For Immediate Release
This technical guide provides an in-depth analysis of PNU-282987, a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Targeted at researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols for selectivity determination, and visualizes the underlying molecular and experimental frameworks.
Executive Summary
PNU-282987 has emerged as a critical tool in the study of α7 nAChR function and as a potential therapeutic agent for neurological and inflammatory disorders. Its remarkable selectivity for the α7 subtype over other nAChR subtypes and a wide range of other neurotransmitter receptors is a key attribute that underpins its research and clinical interest. This guide will explore the binding and functional characteristics of PNU-282987, the signaling cascades it initiates, and the methodologies used to verify its precise pharmacological profile.
Quantitative Selectivity Profile of PNU-282987
The selectivity of PNU-282987 is quantitatively demonstrated through its binding affinity (Ki) and functional potency (EC50) at the α7 nAChR, contrasted with its significantly lower affinity and activity at other receptors.
Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Parameter | Value (nM) | Fold Selectivity vs. α7 |
| α7 | Ki | 26[1] | - |
| EC50 | 154[2] | - | |
| α1β1γδ | IC50 | ≥ 60,000[1] | ≥ 2308x (based on Ki) |
| α3β4 | IC50 | ≥ 60,000[1] | ≥ 2308x (based on Ki) |
Other Receptor Targets
| Receptor | Parameter | Value (nM) | Fold Selectivity vs. α7 |
| 5-HT3 | Ki | 930[1] | 36x |
| IC50 | 4541[2] | 29x (based on EC50) | |
| Monoamine Receptors | Activity | Inactive at 1 µM[3] | > 38x |
| Muscarinic Receptors | Activity | Inactive at 1 µM[3] | > 38x |
| Glutamate Receptors | Activity | Inactive at 1 µM[3] | > 38x |
| GABA Receptors | Activity | Inactive at 1 µM[3] | > 38x |
Core Experimental Protocols
The high selectivity of PNU-282987 has been established through rigorous experimental procedures. The following sections detail the methodologies for two key assays used in its characterization.
Radioligand Binding Assay for α7 nAChR Affinity
This assay determines the binding affinity (Ki) of PNU-282987 for the α7 nAChR by measuring its ability to displace a known radiolabeled ligand.
Objective: To quantify the binding affinity of PNU-282987 to the α7 nAChR.
Materials:
-
Radioligand: [3H]-methyllycaconitine ([3H]-MLA), a selective α7 nAChR antagonist.
-
Receptor Source: Rat brain homogenates or cell lines expressing the α7 nAChR.
-
Test Compound: PNU-282987.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum harvesting system.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the receptor source through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]-MLA, and varying concentrations of PNU-282987.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of PNU-282987 that inhibits 50% of the specific binding of [3H]-MLA (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This technique measures the ion channel currents elicited by PNU-282987 in cells expressing α7 nAChRs, providing a direct measure of its agonist activity.
Objective: To determine the functional potency (EC50) and efficacy of PNU-282987 as an α7 nAChR agonist.
Materials:
-
Cell Line: Cultured neurons (e.g., rat hippocampal neurons) or a cell line stably expressing the α7 nAChR.
-
Recording Pipettes: Glass micropipettes with a specific resistance.
-
Internal Solution: A solution mimicking the intracellular ionic composition.
-
External Solution: A solution mimicking the extracellular environment.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Test Compound: PNU-282987.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Filling: Fill a recording pipette with the internal solution.
-
Seal Formation: Under microscopic guidance, carefully bring the pipette tip into contact with the cell membrane to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Apply varying concentrations of PNU-282987 to the cell via a perfusion system.
-
Current Recording: Record the inward currents elicited by the activation of α7 nAChR channels.
-
Data Analysis: Plot the peak current amplitude as a function of PNU-282987 concentration to generate a dose-response curve and determine the EC50 value.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of PNU-282987's activity, the following diagrams illustrate its downstream signaling and the workflow for its selectivity profiling.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like PNU-282987 leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The subsequent influx of Ca2+ acts as a second messenger, initiating a cascade of intracellular signaling events. These pathways, including the PI3K-Akt and MAPK/ERK pathways, are crucial in mediating the receptor's effects on neuronal survival, inflammation, and cognitive function.[4][5]
Caption: Signaling pathways activated by PNU-282987 via the α7 nAChR.
Experimental Workflow for Receptor Selectivity Profiling
The determination of a compound's receptor selectivity is a multi-step process. It begins with primary screening to identify initial binding affinity, followed by functional assays to confirm the nature of the interaction (agonist, antagonist, etc.). Subsequent secondary screening against a broad panel of other receptors is then conducted to establish a comprehensive selectivity profile.
Caption: Workflow for determining the receptor selectivity of PNU-282987.
Conclusion
The data and methodologies presented in this guide underscore the exceptional selectivity of PNU-282987 for the α7 nicotinic acetylcholine receptor. Its well-defined pharmacological profile, established through rigorous binding and functional assays, makes it an invaluable tool for investigating the physiological and pathological roles of the α7 nAChR. This detailed understanding is paramount for its continued use in basic research and for the potential development of novel therapeutics targeting this important receptor.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
PNU-282987 Free Base: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-282987 is a potent and highly selective agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key target in the central nervous system implicated in cognitive processes such as learning, memory, and attention.[1][2] Its ability to modulate cholinergic neurotransmission has positioned it as a valuable research tool for investigating the therapeutic potential of α7-nAChR activation in various neurological and psychiatric disorders characterized by cognitive deficits. This document provides a comprehensive technical overview of PNU-282987, summarizing its pharmacological profile, detailing its mechanism of action, providing established experimental protocols, and presenting key preclinical data that underscore its utility in cognitive enhancement research.
Core Compound Information
PNU-282987, chemically known as N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide, is a well-characterized small molecule with specific physicochemical and pharmacological properties.[1]
Chemical and Physical Properties
The fundamental properties of PNU-282987 free base and its commonly used hydrochloride salt are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide | [1] |
| Molecular Formula | C₁₄H₁₇ClN₂O | |
| Molecular Weight | 264.75 g/mol (Free Base) | |
| CAS Number | 711085-63-1 (Free Base) / 123464-89-1 (HCl Salt) | [2][3] |
| Appearance | Off-white solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 100 mM) | |
| Storage | Store at room temperature (RT) or desiccated at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [2] |
Pharmacological Profile
PNU-282987 exhibits high affinity and selectivity for the α7-nAChR, with minimal activity at other nicotinic receptor subtypes and a broad panel of other receptors.[1]
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | 26 nM | Rat brain homogenates (α7-nAChR) | [1] |
| Agonist Activity (EC₅₀) | 154 nM | α7-nAChR | [4] |
| Off-Target Activity (IC₅₀) | ≥60 µM | α1β1γδ and α3β4 nAChRs | [1] |
| Off-Target Activity (Ki) | 930 nM | 5-HT₃ Receptors | [1] |
Mechanism of Action and Signaling Pathways
PNU-282987 exerts its pro-cognitive effects by binding to and activating α7-nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[5] Activation of these receptors leads to an influx of Ca²⁺, initiating several downstream signaling cascades that are crucial for synaptic plasticity, neuroprotection, and improved neuronal communication.
Core Signaling Cascades
Two primary pathways activated by PNU-282987 are the CaM-CaMKII-CREB and the ERK-CREB pathways.
-
CaM-CaMKII-CREB Pathway: Activation of α7-nAChR by PNU-282987 increases intracellular calcium, which binds to calmodulin (CaM). The Ca²⁺/CaM complex then activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7]
-
ERK/CREB Pathway: The α7-nAChR can also modulate the extracellular signal-regulated kinase (ERK) pathway.[8][9] Receptor activation can lead to the phosphorylation and activation of ERK1/2, which in turn phosphorylates CREB, similarly promoting the transcription of pro-cognitive and neuroprotective genes.[10][11][12] Studies in models of chronic intermittent hypoxia show that PNU-282987 ameliorates cognitive dysfunction by upregulating this pathway.[10][13]
Preclinical Evidence for Cognitive Enhancement
Numerous in vivo studies have demonstrated the efficacy of PNU-282987 in improving cognitive deficits across various animal models.
| Animal Model | Cognitive Domain | Key Findings | Doses | Reference |
| APP/PS1_DT Mice (Alzheimer's) | Spatial Learning & Memory | Improved performance in Morris Water Maze (MWM), reduced Aβ deposition, restored synaptic protein expression. | 5 mg/kg | [6][7] |
| Mice with Chronic Intermittent Hypoxia | Spatial & Recognition Memory | Alleviated cognitive dysfunction in MWM and Novel Object Recognition (NOR) tests; reduced hippocampal apoptosis. | Not specified | [10][11][13] |
| Intact Mice | Memory Retention | 1 mg/kg dose improved retention in the MWM task. Higher doses (5 mg/kg) decreased motor activity. | 1, 3, 5 mg/kg | [14] |
| Anesthetized Rats (Schizophrenia Model) | Auditory Sensory Gating | Restored amphetamine-induced deficits in auditory gating, a measure of sensory information processing. | 1, 3 mg/kg (i.v.) | [4][15] |
| Rats with Subarachnoid Hemorrhage | Neurological Deficit | Improved neurological scores and reduced brain edema post-injury. | 4, 12 mg/kg | [16] |
Experimental Protocols and Methodologies
The following sections detail standardized protocols for assessing the cognitive and cellular effects of PNU-282987.
In Vivo Administration
-
Preparation: Dissolve PNU-282987 in sterile 0.9% saline or a vehicle containing DMSO.[16][17] For intraperitoneal (i.p.) injection, ensure the final DMSO concentration is minimal to avoid solvent effects. Adjust pH to ~7.0 if necessary.
-
Dosage: Doses for cognitive studies in rodents typically range from 1 mg/kg to 12 mg/kg.[14][16] A dose of 5 mg/kg has been shown to be effective in Alzheimer's models, while 1 mg/kg was effective for memory retention in healthy mice.[6][14]
-
Administration: Administer via intraperitoneal (i.p.) injection once daily or as a single dose prior to behavioral testing (e.g., 15-30 minutes before).[15][18]
Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Mice undergo multiple trials per day.
-
For each trial, the mouse is placed into the pool from a different starting position.
-
The animal is allowed to swim for 60-90 seconds to find the hidden platform.
-
Record the time taken to find the platform (escape latency). If the mouse fails to find it, guide it to the platform.
-
Administer PNU-282987 daily before the first trial.[14]
-
-
Probe Trial (Day 5 or 6):
Western Blotting for Signaling Proteins
This technique is used to quantify changes in protein expression and phosphorylation (e.g., p-CREB, p-ERK).
-
Tissue Preparation: Euthanize animals and rapidly dissect the hippocampus on ice. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.[8][10]
Conclusion
PNU-282987 is a robust and selective α7-nAChR agonist that serves as an indispensable tool for probing the role of the cholinergic system in cognitive function. Its well-defined mechanism of action, centered on the activation of pro-synaptic and neuroprotective signaling pathways like CaMKII-CREB and ERK-CREB, is supported by a strong body of preclinical evidence. The data consistently show its ability to ameliorate cognitive deficits in diverse animal models of disease. The protocols and data summarized in this guide provide a solid foundation for researchers aiming to leverage PNU-282987 in the ongoing search for novel cognitive enhancers.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. calibrechem.com [calibrechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 9. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
PNU-282987 Free Base in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in the context of Alzheimer's disease (AD) models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support ongoing research and development efforts in this area.
Core Mechanism of Action
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] In the context of Alzheimer's disease, its therapeutic potential stems from its ability to modulate multiple pathological cascades, including amyloid-β (Aβ) aggregation, neuroinflammation, and synaptic dysfunction. Activation of α7 nAChRs by PNU-282987 has been shown to trigger neuroprotective signaling pathways, ultimately leading to improved cognitive function in various preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of PNU-282987 in Alzheimer's disease models.
In Vitro Studies: Effects on Aβ Pathology and Neuronal Viability
| Parameter | Model System | Treatment | Result | Reference |
| Aβ Aggregation | Primary Astrocytes | 5 µM PNU-282987 pretreatment for 18h, followed by 1 µM Aβ₁₋₄₂ for 24h | Significantly inhibited Aβ accumulation | [2] |
| Neuronal Apoptosis | Primary Hippocampal Neurons | 0.5 µmol/l Aβ oligomers for 24h | Apoptosis rate significantly increased | [3] |
| Primary Hippocampal Neurons | 10 µmol/l PNU-282987 + 0.5 µmol/l Aβ oligomers for 24h | Attenuated Aβ-induced apoptosis | [3] | |
| Aβ Phagocytosis | Primary Cultured Mouse Microglia | 1 µM Aβ for 12h with 10-100 µM PNU-282987 | Promoted Aβ phagocytosis and extracellular Aβ clearance | [4][5] |
In Vivo Studies: Cognitive and Neuropathological Outcomes in AD Mouse Models
| Animal Model | Age | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 6 and 10 months | 1 mg/kg PNU-282987 (i.p.) for 2 days before and during testing | Morris Water Maze | Enhanced learning and memory | [6] |
| AD Transgenic Mice | Not Specified | 1 mg/kg PNU-282987 (i.p.) | Open Field, Zero Maze | Reduced anxiety-like behaviors | [1] |
| APP/PS1_DT Mice | 6 and 10 months | Not specified | Immunohistochemistry | Partially alleviated Aβ deposition in the hippocampus |
Key Signaling Pathways
PNU-282987 exerts its neuroprotective effects through the activation of several key intracellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on PNU-282987.
Primary Astrocyte Culture and Treatment for Aβ Aggregation Assay
Objective: To assess the effect of PNU-282987 on amyloid-β aggregation in primary astrocytes.
Protocol:
-
Astrocyte Isolation: Primary astrocytes are cultured from Sprague-Dawley rats (8 weeks old).
-
Cell Culture: Cells are maintained at 37°C in a humidified 5% CO₂/95% air atmosphere.
-
PNU-282987 Pretreatment: Astrocytes are pretreated with 5 µM PNU-282987 for 18 hours.[2]
-
Aβ₁₋₄₂ Treatment: Following pretreatment, the culture medium is replaced with medium containing 1 µM of Aβ₁₋₄₂ oligomers for 24 hours.[2]
-
Analysis: Cell lysates are collected for immunoblot analysis of Aβ levels.
Primary Hippocampal Neuron Culture and Apoptosis Assay
Objective: To determine the neuroprotective effect of PNU-282987 against Aβ-induced apoptosis in primary hippocampal neurons.
Protocol:
-
Neuron Isolation: Hippocampi are isolated from Sprague-Dawley rat pups (within 24 hours of birth). The tissue is digested with 0.25% trypsin at 37°C for 15 minutes.
-
Cell Culture: Neurons are cultured in DMEM containing 10% FBS.
-
Treatment: Primary neuron cells are treated with 0.5 µmol/l Aβ oligomers and/or 10 µmol/l PNU-282987 for 24 hours.[3]
-
Apoptosis Detection: Apoptosis is quantified using a FITC Annexin V Apoptosis Detection Kit and flow cytometry.[3]
Morris Water Maze for Cognitive Assessment in APP/PS1 Mice
Objective: To evaluate the effect of PNU-282987 on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.
Protocol:
-
Animal Model: APP/PS1 transgenic mice and wild-type littermates are used.
-
Drug Administration: Mice receive intraperitoneal (i.p.) injections of PNU-282987 (1 mg/kg) or saline.[6] The injections are administered for 2 days prior to the start of the behavioral testing and continue daily throughout the acquisition phase.[6]
-
Apparatus: A circular pool (e.g., 150 cm in diameter) is filled with opaque water. A hidden platform (e.g., 10 cm in diameter) is submerged just below the water surface.[7] Visual cues are placed around the room.
-
Acquisition Phase: Mice undergo multiple trials per day (e.g., 4-6 trials) for 5 consecutive days to learn the location of the hidden platform. The starting position is varied for each trial.[7][8]
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and mice are allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: Key parameters recorded and analyzed include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.[7]
Immunohistochemistry for Aβ Deposition
Objective: To visualize and quantify amyloid-β plaques in the brains of Alzheimer's disease model mice.
Protocol:
-
Tissue Preparation: Mice are perfused with PBS followed by 4% paraformaldehyde. Brains are removed, post-fixed, and sectioned (e.g., 30-40 µm thickness).[9]
-
Antigen Retrieval: Sections are treated to unmask the Aβ antigen.
-
Immunostaining:
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody against Aβ (e.g., clone 6E10).
-
Incubation with a corresponding secondary antibody.
-
Detection using a suitable method (e.g., DAB staining).[9]
-
-
Imaging and Analysis: Stained sections are imaged using a microscope, and the Aβ plaque burden is quantified using image analysis software.
This guide provides a comprehensive technical overview of the preclinical evaluation of PNU-282987 in Alzheimer's disease models. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field.
References
- 1. Motor and anxiety effects of PNU-282987, an alpha7 nicotinic receptor agonist, and stress in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
PNU-282987 for In Vitro Neuroprotection Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, for use in in vitro neuroprotection studies. It covers its mechanism of action, key signaling pathways, effective concentrations, and detailed experimental protocols for assessing its neuroprotective effects in various neuronal injury models.
Introduction to PNU-282987
PNU-282987 is a highly selective and potent agonist for the α7 subtype of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes, inflammation, and neuronal survival. Activation of α7 nAChRs by agonists like PNU-282987 has been shown to exert significant neuroprotective effects against a variety of insults, including excitotoxicity, oxidative stress, and neuroinflammation. This makes PNU-282987 a valuable tool for investigating the therapeutic potential of targeting the cholinergic system in neurodegenerative diseases and acute brain injury.
Quantitative Data Summary
The following tables summarize the effective concentrations of PNU-282987 and its quantitative effects on various cellular markers in different in vitro neuroprotection models.
Table 1: Effective Concentrations of PNU-282987 in In Vitro Neuroprotection Models
| Injury Model | Cell Type | Effective Concentration Range | Optimal Concentration (if specified) | Reference |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary Cortical Neurons | 1 - 100 µM | 100 µM | [1] |
| Amyloid-β (Aβ) Aggregation | Primary Astrocytes | - | 5 µM | [2] |
| Amyloid-β (Aβ)-induced Neurite Outgrowth Reduction | Primary Cortical Neurons | 300 nM - 30 µM | - | [3] |
| 6-Hydroxydopamine (6-OHDA) | - | - | 3 mg/kg (in vivo) | [4] |
| Glutamate Excitotoxicity | - | Not specified | Not specified | - |
| Rotenone/Oligomycin A | SH-SY5Y cells | Concentration-dependent | Not specified |
Table 2: Quantitative Effects of PNU-282987 on Neuroprotective Markers
| Marker | Injury Model | Cell Type | Effect of PNU-282987 | Quantitative Change | Reference |
| Cell Viability | OGD/R | Primary Cortical Neurons | Increased | Dose-dependent increase | [1] |
| LDH Release | OGD/R | Primary Cortical Neurons | Decreased | Dose-dependent decrease | [1] |
| Apoptosis (TUNEL-positive cells) | OGD/R | Primary Cortical Neurons | Decreased | Dose-dependent decrease | [1] |
| Cleaved Caspase-3 | Subarachnoid Hemorrhage (in vivo model) | Neurons | Decreased | Significantly decreased | [5] |
| Phosphorylated Akt (p-Akt) | Subarachnoid Hemorrhage (in vivo model) | Neurons | Increased | Significantly increased | [5] |
| Aβ Aggregation | Amyloid-β | Primary Astrocytes | Inhibited | Markedly inhibited | [2] |
| GFAP-positive cells | 6-OHDA | Astrocytes in SN | Reduced | 20.95 ± 1.53% vs 35.0 ± 2.33% in lesion group | [4] |
Signaling Pathways in PNU-282987-Mediated Neuroprotection
PNU-282987 exerts its neuroprotective effects through the activation of several key intracellular signaling pathways upon binding to the α7 nAChR.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for promoting cell survival and inhibiting apoptosis. Activation of α7 nAChR by PNU-282987 leads to the phosphorylation and activation of Akt, which in turn can inhibit pro-apoptotic proteins like GSK-3β and activate pro-survival transcription factors.[5]
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in anti-inflammatory and anti-apoptotic responses. PNU-282987-mediated activation of α7 nAChR can induce the phosphorylation of JAK2, which then phosphorylates and activates STAT3, leading to the transcription of genes involved in neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of PNU-282987.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro neuroprotection study using PNU-282987.
SH-SY5Y Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a commonly used model for neuroprotection studies. For a more neuron-like phenotype, differentiation is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Protocol:
-
Seed SH-SY5Y cells at a suitable density.
-
To induce differentiation, reduce the serum concentration to 1% and add 10 µM all-trans-retinoic acid (RA) to the culture medium.
-
Culture the cells for 5-7 days, changing the medium with fresh RA every 2 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury Model
This model simulates ischemic conditions in vitro.
-
OGD Insult:
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 at 37°C for a duration of 2-4 hours.
-
-
Reperfusion:
-
After the OGD period, replace the glucose-free medium with the original complete culture medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) at 37°C for 24 hours.
-
-
PNU-282987 Treatment:
-
Pre-treat the cells with PNU-282987 (e.g., 1-100 µM) for 2 hours before initiating the OGD insult.[1]
-
Amyloid-β (Aβ) Toxicity Model
This model is relevant for Alzheimer's disease research.
-
Aβ Preparation: Prepare oligomeric Aβ by dissolving synthetic Aβ peptide (e.g., Aβ1-42) in a suitable solvent like DMSO and then diluting it in culture medium. Incubate at 4°C for 24 hours to allow for oligomerization.
-
Treatment: Add the prepared Aβ oligomers to the neuronal cultures at a final concentration of 1-10 µM.
-
PNU-282987 Co-treatment: PNU-282987 (e.g., 5 µM) can be added simultaneously with or prior to the Aβ treatment.[2]
-
Incubation: Incubate the cells for 24-48 hours before assessing neurotoxicity.
Assessment of Neuroprotection
This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.
-
After the treatment period, carefully collect the culture supernatant.
-
Follow the instructions of a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 2-5 minutes.[6][7]
-
Follow the protocol of a commercial TUNEL assay kit, which typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western blotting is used to quantify the expression and phosphorylation status of key proteins in the signaling pathways.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.
Conclusion
PNU-282987 is a potent and selective α7 nAChR agonist that demonstrates significant neuroprotective effects in a variety of in vitro models of neuronal injury. Its ability to modulate key signaling pathways involved in cell survival, apoptosis, and inflammation makes it an invaluable research tool for exploring the therapeutic potential of targeting the α7 nAChR in neurological disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the neuroprotective properties of PNU-282987 in their specific in vitro systems.
References
- 1. researchgate.net [researchgate.net]
- 2. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High content screen microscopy analysis of A beta 1-42-induced neurite outgrowth reduction in rat primary cortical neurons: neuroprotective effects of alpha 7 neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. creative-bioarray.com [creative-bioarray.com]
A Technical Guide to the Anti-inflammatory Effects of PNU-282987 Free Base
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). Its anti-inflammatory properties are primarily mediated through the activation of the cholinergic anti-inflammatory pathway (CAP), a neuro-immune axis that regulates systemic and localized inflammation. By binding to α7nAChR on various immune cells, particularly macrophages, PNU-282987 initiates intracellular signaling cascades that suppress the production of pro-inflammatory cytokines and modulate immune cell function. This document provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental protocols related to the anti-inflammatory efficacy of PNU-282987, serving as a technical resource for research and development.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway (CAP)
The primary mechanism by which PNU-282987 exerts its anti-inflammatory effects is through the activation of the α7nAChR, a key component of the CAP.[1] The CAP is a physiological pathway where acetylcholine (ACh) released from the vagus nerve interacts with α7nAChRs on immune cells, such as macrophages, to inhibit the production and release of pro-inflammatory cytokines.[1][2][3] PNU-282987 mimics the action of ACh, providing a targeted pharmacological approach to engage this pathway.
Activation of the α7nAChR by PNU-282987 leads to the modulation of several key intracellular signaling pathways:
-
Inhibition of the NF-κB Pathway: A predominant mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PNU-282987 has been shown to suppress the phosphorylation of IKK and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit.[4][5][6] This prevents the transcription of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[7]
-
Activation of the JAK2/STAT3 Pathway: The α7nAChR is also linked to the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][8] Activation of this pathway by PNU-282987 leads to the phosphorylation of STAT3, which acts as a negative regulator of the inflammatory response, in part by suppressing cytokine synthesis.[8][9]
-
Modulation of MAPK Signaling: Some studies suggest that PNU-282987 can also inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of p38, JNK, and ERK, which are also involved in the inflammatory response.[5]
Quantitative Data on Anti-inflammatory Effects
The efficacy of PNU-282987 has been quantified across various preclinical models of inflammation. The following tables summarize key findings.
Table 1: Effects of PNU-282987 on Macrophage-Mediated Inflammation
| Cell Type | Inflammatory Stimulus | PNU-282987 Concentration | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 mRNA expression | 59.8% reduction vs. LPS alone | [2] |
| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 protein secretion | 65.9% reduction vs. LPS alone | [2] |
| RAW264.7 Macrophages | LPS | 100 µM | TNF-α mRNA expression | Significant downregulation | [2] |
| RAW264.7 Macrophages | LPS | 100 µM | IL-1β mRNA expression | Significant downregulation | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | IL-6 secretion | Strongly inhibited | [10] |
| mHypoA-2/29 Neurons | Microglial Conditioned Medium (MCM-LPS) | 1 µM | IL-6, IL-1β, TNF-α mRNA | Attenuated MCM-LPS-induced increase |[11] |
Table 2: In Vivo Anti-inflammatory Efficacy of PNU-282987
| Disease Model | Animal Model | PNU-282987 Dosage | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| Sepsis-induced Acute Kidney Injury | Rat (CLP model) | Low & High Doses | Serum TNF-α & IL-6 | Significantly reduced vs. CLP group | [12] |
| Airway Inflammation | Mouse (IL-33 challenge) | Not specified | IL-5 & IL-13 levels in BALF | Significantly decreased | [4] |
| Airway Inflammation | Mouse (Alternaria challenge) | Not specified | IL-5 & IL-13 levels in BALF | Profoundly reduced | [13] |
| Experimental Colitis | Mouse (DSS model) | 10 mg/kg/day, i.p. | Colonic TNF-α, IL-6, IL-1β | Significantly downregulated | [5] |
| Neuroinflammation | Rat (6-OHDA lesion) | 3 mg/kg, i.p. | GFAP+ activated astrocytes | Reduced from 35% to 20.95% | [14][15] |
| Psoriasis-like Inflammation | Mouse (IMQ model) | Not specified | Pro-inflammatory mediators | Alleviated inflammation | [6] |
| Acute Lung Injury | Rat | Not specified | Neutrophil recruitment, TNF-α, IL-1β, IL-6 | All reduced | [7] |
| COPD-like model | Mouse (Elastase/LPS) | 3 mg/kg | TNF-α, IFN-β, IL-6 in BALF | Reduced levels |[16] |
Detailed Experimental Protocols
The following sections describe common methodologies used to evaluate the anti-inflammatory effects of PNU-282987.
In Vitro Macrophage Inflammation Assay
-
Cell Culture: RAW264.7 murine macrophage-like cells or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Experimental Workflow:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with PNU-282987 (e.g., 100 µM) for a specified duration (e.g., 6-8 hours).[2]
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 200 ng/mL) to the culture medium.[2]
-
Cells and supernatants are harvested after an incubation period (e.g., 12-24 hours).
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA): Culture supernatants are analyzed using Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of secreted proteins like IL-6, TNF-α, and IL-1β.[2]
-
Gene Expression (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and analyzed by quantitative PCR (qPCR) to measure the mRNA expression levels of target inflammatory genes.[2]
-
Signaling Pathway Analysis (Western Blot): Cell lysates are prepared and subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins like NF-κB p65, IκBα, STAT3, and JAK2.[6]
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: C57BL/6 mice are typically used.[5]
-
Induction of Colitis: Acute colitis is induced by administering 3% DSS in the drinking water for a period of 7-9 days.[5]
-
Treatment Protocol:
-
Endpoint Analysis:
-
Clinical Assessment: Mice are monitored daily for weight loss, stool consistency, and bleeding to calculate a Disease Activity Index (DAI).[5]
-
Histological Analysis: At the end of the experiment, colons are excised, and length is measured. Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage, crypt loss, and inflammatory cell infiltration.[5]
-
Immunohistochemistry: Colon sections are stained for markers of immune cells, such as F4/80 for macrophages and Ly6G for neutrophils, to quantify infiltration.[5]
-
Biomarker Analysis: Colon tissue homogenates are used for Western blot analysis (to assess NF-κB and MAPK pathway activation) and qPCR or ELISA to measure cytokine levels.[5]
-
In Vivo Airway Inflammation Model
-
Animal Model: 6 to 8-week-old C57BL/6J female mice.[13]
-
Induction of Inflammation: Mice receive intranasal (i.n.) challenges with either recombinant IL-33 or Alternaria Alternata (AA) extract (e.g., 100 µ g/dose ) for four consecutive days.[4]
-
Treatment Protocol: PNU-282987 is administered to mice in conjunction with the inflammatory challenges.[4]
-
Endpoint Analysis:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential immune cell counts (e.g., eosinophils). Cytokine levels (IL-5, IL-13) in the BALF are measured by ELISA.[4]
-
Lung Histology: Lungs are processed for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and goblet cell hyperplasia.[13]
-
Flow Cytometry: Lung tissue is digested to create a single-cell suspension. Flow cytometry is used to identify and quantify specific immune cell populations, such as Type 2 Innate Lymphoid Cells (ILC2s), and their activation status (e.g., expression of Ki67, GATA3).[4][17]
-
Conclusion
PNU-282987 is a selective α7nAChR agonist with well-documented anti-inflammatory effects across a range of preclinical models. Its mechanism of action is centered on the activation of the cholinergic anti-inflammatory pathway, leading to the suppression of pro-inflammatory signaling cascades, most notably the NF-κB pathway, and the activation of the protective JAK2/STAT3 pathway. The quantitative data demonstrates significant reductions in key inflammatory cytokines and immune cell infiltration in models of respiratory, gastrointestinal, and neuro-inflammation. The detailed protocols provided herein offer a foundation for the continued investigation and development of PNU-282987 and other α7nAChR agonists as novel anti-inflammatory therapeutics.
References
- 1. Cholinergic anti-inflammatory pathway and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 14. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 15. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-282987 signaling pathways in neurons
An In-depth Technical Guide on the Core Signaling Pathways of PNU-282987 in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNU-282987 is a highly selective and potent agonist for the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1] As a member of the nicotinic receptor family, the α7 nAChR is implicated in a variety of neuronal processes, including learning, memory, and attention. Its dysfunction has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and cognitive impairments.[2] PNU-282987 serves as a critical pharmacological tool for elucidating the downstream signaling cascades initiated by the activation of α7 nAChRs and holds therapeutic potential for treating cognitive deficits.[3] This guide provides a comprehensive overview of the core signaling pathways modulated by PNU-282987 in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Data Presentation
The following tables summarize the key quantitative data associated with PNU-282987's pharmacological profile and its effects on various signaling pathways.
Table 1: Pharmacological Profile of PNU-282987
| Parameter | Value | Species/System | Reference |
| Ki | 26 nM | Rat brain homogenates | [1] |
| Ki | 27 nM | Rat brain homogenates | [4] |
| EC50 | 154 nM | α7 nAChR activity | [4] |
| EC50 | 47 - 80 nM | ERK phosphorylation (in presence of PNU-120596) | [5] |
| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs | [1] |
| Ki | 930 nM | 5-HT3 receptors | |
| IC50 | 4541 nM | 5-HT3 receptor | [4] |
Table 2: Effective Concentrations of PNU-282987 in Cellular and In Vivo Studies
| Concentration/Dose | Experimental System | Observed Effect | Reference |
| 5 µM | Primary astrocytes | Activation of PI3K/Akt pathway | [6] |
| 10 µM | PC12 cells | Neurite retraction | [7] |
| 30 µM | Rat hippocampal neurons | Evokes maximal currents | [4][8] |
| 1, 10, 100 µM | Primary cortical neurons | Dose-dependent protection from OGD/R injury | |
| 3 mg/kg (i.p.) | Rat model of Parkinson's disease | Improved motor deficits | [9][10] |
| 5 mg/kg | Mice | Decreased motor activity | [2] |
Core Signaling Pathways
PNU-282987, through its specific activation of the α7 nAChR, triggers a cascade of intracellular signaling events that are crucial for neuronal function and survival. The primary pathways are detailed below.
The CaM-CaMKII-CREB Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, by PNU-282987 leads to an influx of calcium ions (Ca²⁺) into the neuron. This increase in intracellular Ca²⁺ is a pivotal event that initiates multiple downstream cascades. One of the most critical is the activation of the Calmodulin (CaM) - Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) - cAMP response element-binding protein (CREB) pathway.[2]
Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to activate CaMKII. Activated CaMKII, in turn, phosphorylates CREB. Phosphorylated CREB (p-CREB) translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in synaptic plasticity, neuronal growth, and long-term memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).[2][3][11] Studies have shown that PNU-282987 treatment increases the expression of p-CaMKII and p-CREB in hippocampal neurons.[2]
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for the Management of Neuropathic Pain
An In-depth Technical Guide for Drug Development Professionals
Introduction
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in various physiological processes, including inflammation and neurotransmission. Emerging preclinical evidence highlights its potential as a novel, non-opioid therapeutic agent for neuropathic pain, a debilitating condition that remains a significant clinical challenge. This document provides a comprehensive technical overview of PNU-282987, summarizing its mechanism of action, efficacy in various animal models of neuropathic pain, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: α7 nAChR Activation and Anti-Neuroinflammation
PNU-282987 exerts its analgesic effects primarily through the activation of α7 nAChRs. In the context of neuropathic pain, the expression of spinal α7 nAChRs is often significantly downregulated.[1] PNU-282987 has been shown to not only activate the existing receptors but also to reverse this downregulation with repeated administration.[1][2][3]
The activation of α7 nAChRs by PNU-282987 initiates a downstream signaling cascade that culminates in the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of various pro-inflammatory cytokines. By inhibiting NF-κB, PNU-282987 effectively suppresses neuroinflammation, a key driver in the pathogenesis and maintenance of chronic pain states.[3][4] This mechanism contributes to the attenuation of pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[2][5]
Data Presentation: Efficacy in Preclinical Models
PNU-282987 has demonstrated significant analgesic efficacy across a range of rodent models of neuropathic and inflammatory pain. The following table summarizes the key quantitative findings from these studies.
| Neuropathic Pain Model | Species | Drug Administration (Dose, Route) | Key Findings (Quantitative Data) |
| Cancer-Induced Bone Pain (CIBP) | Rat | Single Dose: 0.25 and 0.5 mg/kg, intrathecal (i.t.) | Significantly reversed mechanical allodynia (increased Paw Withdrawal Thresholds - PWTs) for a duration of 0.5 to 2.5 hours. The 0.1 mg/kg dose had no significant effect.[1] |
| Cancer-Induced Bone Pain (CIBP) | Rat | Chronic: 0.5 mg/kg/day for 5 days, i.t. | Consistently alleviated mechanical allodynia over the 5-day treatment period. Also reversed the CIBP-induced downregulation of α7 nAChR protein expression in the spinal cord.[1] |
| Chronic Constriction Injury (CCI) | Rat | Daily administration (dose not specified) | Produced acute analgesia in response to noxious mechanical stimuli. Reduced macrophage infiltration and attenuated morphological changes of the sciatic nerve.[5] |
| Chemotherapy-Induced Neuropathy (CIN) - Oxaliplatin | Rat | Not specified | Reduced cold allodynia (cold plate test) and mechanical hyperalgesia (paw pressure and von Frey tests). Prevented the oxaliplatin-induced downregulation of α7 nAChR protein in the sciatic nerve, DRG, and spinal cord.[2][5] |
| Visceral Pain (DSS-induced colitis) | Mouse | 0.1 - 1.0 mg/kg, intraperitoneal (i.p.) | Significantly reduced referred mechanical hyperalgesia as measured by the von Frey test. Did not attenuate the underlying colonic inflammation or tissue damage.[5][6] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating the therapeutic potential of compounds like PNU-282987. Below are protocols for two common neuropathic pain models in which this compound has been tested.
Cancer-Induced Bone Pain (CIBP) Model
This model simulates the persistent pain experienced by patients with bone metastases.
-
Model Induction:
-
Cell Culture: Walker 256 tumor cells are cultured under standard conditions.
-
Anesthesia: Female Wistar rats (180-220g) are anesthetized (e.g., with 10% chloral (B1216628) hydrate, 3.5 mL/kg, i.p.).
-
Tibial Implantation: A small hole is drilled into the tibial medullary cavity of the rat's left hind limb. A micro-syringe is used to inject approximately 1 x 10⁵ Walker 256 cells (in 10 µL of saline) into the cavity. The hole is then sealed with bone wax. Sham animals undergo the same procedure but are injected with saline only.
-
-
Drug Administration:
-
Intrathecal (i.t.) Injection: For spinal delivery, drugs are administered via intrathecal injection. PNU-282987 is dissolved in 0.9% saline.[1]
-
Acute Treatment: A single dose (e.g., 0.1, 0.25, or 0.5 mg/kg) is administered on day 14 or 21 post-tumor cell implantation.[1]
-
Chronic Treatment: Daily doses (e.g., 0.5 mg/kg) are administered for a set period, such as from day 14 to day 18 post-implantation.[1]
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Apparatus: Testing is performed using a set of von Frey filaments with calibrated bending forces.
-
Procedure: Rats are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate for 30 minutes.
-
Stimulation: The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight bending. A positive response is a sharp withdrawal or flinching of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. Testing begins with a filament in the middle of the force range and proceeds to the next stronger or weaker filament depending on the response.
-
Timing: For acute studies, PWTs are measured at multiple time points (e.g., 0.5, 1, 1.5, 2, 2.5, and 3 hours) after drug injection.[1]
-
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.[7][8]
-
Model Induction:
-
Anesthesia: Rats are anesthetized as described above.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level through blunt dissection of the biceps femoris muscle.[9]
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.[9][10]
-
Closure: The muscle and skin layers are closed with sutures.
-
-
Drug Administration:
-
PNU-282987 can be administered systemically (e.g., intraperitoneally) or locally. Daily administration has been shown to be effective.[5]
-
-
Behavioral Assessment (Thermal Hyperalgesia):
-
Apparatus: A plantar test apparatus (e.g., Hargreaves' test) is used. This device directs a radiant heat source to the plantar surface of the paw.
-
Procedure: Rats are placed in plexiglass chambers on a glass floor and allowed to acclimate.
-
Stimulation: The radiant heat source is positioned under the glass floor directly beneath the target paw, and the beam is activated.
-
Latency Measurement: The time taken for the rat to withdraw its paw from the stimulus is automatically recorded as the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Confirmation of Neuropathy: A significant decrease in PWL in the ipsilateral (injured) paw compared to the contralateral paw or baseline indicates the development of thermal hyperalgesia.[9]
-
Conclusion and Future Directions
PNU-282987 demonstrates consistent efficacy in attenuating pain behaviors in multiple, mechanistically distinct animal models of neuropathic pain. Its primary mechanism, involving the activation of the α7 nAChR and subsequent inhibition of the pro-inflammatory NF-κB pathway, presents a compelling alternative to traditional analgesics. The ability of PNU-282987 to not only provide symptomatic relief but also to potentially reverse pathological changes, such as the downregulation of its target receptor, underscores its disease-modifying potential. Further research should focus on optimizing dosing regimens, exploring its efficacy in other neuropathic pain etiologies (e.g., diabetic neuropathy), and conducting thorough safety and pharmacokinetic profiling to pave the way for clinical translation.
References
- 1. dovepress.com [dovepress.com]
- 2. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controllable forces for reproducible chronic constriction injury mimicking compressive neuropathy in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-282987 Free Base: A Technical Guide to its Role in Synaptic Plasticity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key modulator of synaptic transmission and plasticity. This technical guide provides an in-depth analysis of the role of PNU-282987 as a free base in modulating synaptic plasticity, with a focus on its mechanisms of action, downstream signaling pathways, and its potential as a therapeutic agent for cognitive disorders. We consolidate quantitative data, detail established experimental protocols for its study, and provide visual representations of the critical signaling cascades involved.
Introduction to PNU-282987 and Synaptic Plasticity
The cholinergic system is integral to cognitive functions, including learning and memory.[1] Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are pivotal in these processes.[1] PNU-282987 has emerged as a critical research tool and potential therapeutic compound due to its high selectivity for the α7 nAChR. It is being investigated for its capacity to enhance cognitive performance and for the pharmacotherapy of cognitive deficits.[1]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory.[2][3] The two primary forms of long-lasting synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting weakening of synapses.[2][4] This guide explores the direct effects of PNU-282987 on these processes.
Core Mechanism of Action: Selective α7 nAChR Agonism
PNU-282987 functions as a highly selective agonist at the α7 nAChR. Its specificity is crucial for dissecting the role of this particular receptor subtype in complex neuronal circuits. Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca²⁺, which initiates a cascade of downstream signaling events.
Binding Affinity and Selectivity
Quantitative analysis of PNU-282987's binding profile demonstrates its high affinity for the α7 nAChR and negligible interaction with other nAChR subtypes and neurotransmitter receptors.
| Parameter | Target Receptor | Value | Reference |
| Ki | α7 nAChR | 26 nM | |
| IC50 | α1β1γδ and α3β4 nAChRs | ≥ 60 μM | |
| Ki | 5-HT3 Receptor | 930 nM |
Modulation of Synaptic Plasticity by PNU-282987
PNU-282987 has been shown to directly induce and modulate synaptic plasticity, primarily through the enhancement of glutamatergic transmission.
Induction of Long-Term Potentiation (LTP)
Application of PNU-282987 induces a slow-developing, long-lasting potentiation of synaptic transmission in the hippocampus, a brain region critical for memory formation.[5] Specifically, studies show that activation of α7 nAChRs by PNU-282987 (e.g., at 5 μM) leads to a gradual but significant increase in the field excitatory postsynaptic potential (fEPSP) slope in the CA1 region of the dorsal hippocampus.[5] This effect is prevented by prior application of an α7 nAChR antagonist, such as MG 624, confirming the receptor's involvement.[5]
Presynaptic Enhancement of Neurotransmitter Release
The potentiation of synaptic transmission by PNU-282987 is largely attributed to presynaptic mechanisms. Activation of presynaptic α7 nAChRs enhances the release of glutamate.[6] This is supported by findings that PNU-282987 enhances action potential-dependent calcium transients at presynaptic mossy fiber terminals and that its effects are abolished by the inhibition of Protein Kinase A (PKA).[7][8]
Key Signaling Pathways
The pro-plasticity effects of PNU-282987 are mediated by distinct intracellular signaling cascades that converge on key transcription factors, ultimately altering gene expression to support synaptic strengthening.
The CaM-CaMKII-CREB Pathway
A primary pathway activated by PNU-282987 involves calcium-dependent signaling. Activation of α7 nAChRs by PNU-282987 leads to Ca²⁺ influx, which increases the expression of Calmodulin (CaM).[6] The resulting Ca²⁺/CaM complex activates Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), a critical enzyme in LTP induction.[6][9][10] Activated CaMKII then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for the late phase of LTP and memory consolidation.[6][11] In models of Alzheimer's disease, PNU-282987 has been shown to restore the function of this pathway.[6][11]
The ERK/CREB Signaling Pathway
In addition to the CaMKII pathway, PNU-282987-mediated α7 nAChR activation stimulates the Extracellular signal-Regulated Kinase (ERK) pathway.[12][13] This pathway is also pivotal for synaptic plasticity.[9][14] Activation of α7 nAChRs can lead to the phosphorylation and activation of ERK1/2.[15] Activated ERK (p-ERK) translocates to the nucleus where it also phosphorylates CREB.[12][13] This pathway has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and synaptic growth.[12][16]
Experimental Protocols
The following sections detail standardized protocols for investigating the effects of PNU-282987 on synaptic plasticity.
Protocol: Induction of LTP with PNU-282987 in Hippocampal Slices
This protocol describes the electrophysiological recording of fEPSPs from rat hippocampal slices to measure LTP induced by PNU-282987.
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat according to approved institutional animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber perfused with ACSF (30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to establish a stable fEPSP response (typically for 20-30 minutes). The stimulus intensity should be set to elicit 40-50% of the maximal response.
-
-
PNU-282987 Application:
-
Switch the perfusion to ACSF containing PNU-282987 (e.g., 5 µM).
-
Continue recording at the baseline stimulation frequency for at least 60-90 minutes to observe the induction and stabilization of potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope measurements to the average slope during the pre-drug baseline period.
-
Plot the normalized fEPSP slope over time to visualize the potentiation. LTP is typically quantified as the percentage increase in the fEPSP slope during the last 10 minutes of recording compared to the baseline.
-
Protocol: Western Blot Analysis of Signaling Proteins
This protocol is for quantifying the phosphorylation status of key proteins like CaMKII, ERK, and CREB in hippocampal tissue following PNU-282987 treatment.
-
Tissue Collection and Homogenization:
-
Administer PNU-282987 (e.g., 1-5 mg/kg, i.p.) or vehicle to animals.
-
At a specified time point post-injection, euthanize the animals and rapidly dissect the hippocampus.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-CaMKII, anti-CaMKII, anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein band to the corresponding total protein band.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study assessing the cognitive and molecular effects of PNU-282987.
References
- 1. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic mechanisms influencing synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Plasticity Review [hellobio.com]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. cn.aminer.org [cn.aminer.org]
- 9. The Role of CaMKII and ERK Signaling in Addiction [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. The Role of CaMKII and ERK Signaling in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating PNU-282987 in Preclinical Models of Schizophrenia: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the preclinical evaluation of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor agonist, for the treatment of schizophrenia.
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Deficits in cognitive function are a core feature of the illness and are poorly addressed by current antipsychotic medications. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for improving these cognitive impairments. This technical guide provides a comprehensive overview of the preclinical investigation of PNU-282987, a selective α7 nAChR agonist, in various animal models of schizophrenia. We consolidate key quantitative data, detail essential experimental protocols, and visualize critical signaling pathways and experimental workflows to offer a thorough resource for researchers in the field.
Introduction to PNU-282987 and the α7 Nicotinic Receptor
PNU-282987, chemically known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride, is a highly selective and potent agonist of the α7 nAChR.[1] These receptors are ligand-gated ion channels widely expressed in brain regions implicated in the pathophysiology of schizophrenia, including the hippocampus and prefrontal cortex.[2][3] The α7 nAChR is characterized by its high permeability to calcium ions, allowing it to modulate a variety of intracellular signaling cascades involved in synaptic plasticity, learning, and memory.[2] Genetic studies and post-mortem brain analyses have linked deficits in α7 nAChR function and expression to schizophrenia, making it a compelling target for drug development.[3][4]
Mechanism of Action and Signaling Pathways
PNU-282987 exerts its effects by directly binding to and activating α7 nAChRs, leading to an influx of calcium ions. This initial trigger engages downstream signaling pathways crucial for neuronal function and plasticity. One of the key pathways modulated by α7 nAChR activation is the Calmodulin (CaM) - Calmodulin-dependent protein kinase II (CaMKII) - cAMP response element-binding protein (CREB) signaling cascade.[5] Activation of this pathway is associated with neuroprotective effects and improvements in learning and memory.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies investigating PNU-282987 in models of schizophrenia.
Table 1: Systemic Administration of PNU-282987 and Behavioral Outcomes
| Animal Model | PNU-282987 Dose (Systemic) | Behavioral Test | Outcome | Reference |
| Amphetamine-induced deficit (Rat) | 1 mg/kg, i.v. | Auditory Gating (P50/N40) | Reversed amphetamine-induced sensory gating deficits. | [1][4] |
| MK-801-induced deficit (Rat) | Not specified | Attentional Set-Shifting | Reversed MK-801-induced deficits. | [6] |
| MAM developmental disruption (Rat) | 1 mg/kg, i.v. | VTA Dopamine (B1211576) Neuron Activity | Reduced the hyperdopaminergic state. | [2] |
| Normal and Scopolamine-impaired (Rat) | 3 mg/kg, i.p. | Novel Object Recognition | Reversed scopolamine-induced cognitive impairment. | [7] |
| Normal and Scopolamine-impaired (Rat) | 3 mg/kg, i.p. | Radial Arm Maze | Reversed scopolamine-induced working and reference memory errors. | [7] |
| Ketamine-induced deficit (Rat) | 0.3, 1.0 mg/kg | Attentional Set-Shifting | Ameliorated ketamine-evoked set-shifting deficits. | [8] |
Table 2: Intracerebral Administration of PNU-282987
| Animal Model | PNU-282987 Dose (Intracerebral) | Site of Administration | Outcome | Reference |
| MAM developmental disruption (Rat) | 2.5 µg | Ventral Hippocampus | Decreased VTA dopamine neuron population activity. | [2] |
| Normal Rat | 10, 40 nmol/hemisphere | Nucleus Accumbens Shell | Decreased nicotine (B1678760) self-administration. | [9] |
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate PNU-282987 in schizophrenia models.
Animal Models of Schizophrenia
-
Methylazoxymethanol Acetate (MAM) Developmental Disruption Model: This neurodevelopmental model involves administering MAM to pregnant rats on gestational day 17.[2] The offspring exhibit behavioral and neurophysiological abnormalities that resemble aspects of schizophrenia, including a hyperdopaminergic state in the ventral tegmental area (VTA).[2]
-
NMDA Receptor Antagonist Models (MK-801, Ketamine): Acute or sub-chronic administration of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 or ketamine induces cognitive deficits, particularly in tasks of executive function like attentional set-shifting, which are relevant to schizophrenia.[6][8]
-
Amphetamine-Induced Sensory Gating Deficit Model: Administration of amphetamine disrupts auditory sensory gating, a neurophysiological deficit observed in individuals with schizophrenia.[1] This model is used to assess the ability of compounds to restore normal sensory information processing.
Behavioral and Electrophysiological Assays
-
Auditory Gating (P50/N40): This electrophysiological measure assesses the brain's ability to filter out redundant auditory information.[1][3] In rats, the suppression of the N40 component of the auditory-evoked potential to the second of two paired clicks is measured.[10] A deficit in this suppression is considered analogous to the P50 gating deficit in humans with schizophrenia.
-
Attentional Set-Shifting Task: This task measures cognitive flexibility, a domain of executive function that is impaired in schizophrenia.[6][8] Rats are trained to discriminate between different stimuli based on a specific rule (e.g., odor or digging medium). The task assesses their ability to shift their attention to a new rule.
-
Novel Object Recognition Test (NORT): This test evaluates recognition memory.[11] Animals are first familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. The amount of time spent exploring the novel object compared to the familiar one is a measure of recognition memory.
-
In Vivo Electrophysiology: This technique is used to record the activity of individual neurons, such as dopamine neurons in the VTA, in anesthetized or freely moving animals.[2] It allows for the direct assessment of how a compound affects neuronal firing rates and patterns.
Discussion and Future Directions
The preclinical evidence strongly supports the potential of PNU-282987 as a therapeutic agent for the cognitive deficits associated with schizophrenia. Its ability to reverse cognitive impairments in multiple animal models, coupled with a well-defined mechanism of action, makes it a compelling candidate for further development.[1][6][11] Studies have demonstrated its efficacy in normalizing sensory gating, improving cognitive flexibility, and ameliorating recognition memory deficits.[1][6][7] Furthermore, its modulation of the hyperdopaminergic state in the VTA suggests it may also have effects on other symptom domains of schizophrenia.[2]
Future research should focus on several key areas. The long-term effects of chronic PNU-282987 administration need to be thoroughly investigated to assess sustained efficacy and potential for receptor desensitization. Combination studies with existing atypical antipsychotics could reveal synergistic effects and provide a more comprehensive treatment strategy.[11][12] Finally, the development of translatable biomarkers, potentially through neuroimaging techniques like PET, will be crucial for bridging the gap between preclinical findings and clinical trials in human subjects.[3]
Conclusion
PNU-282987 represents a significant advancement in the pursuit of novel therapeutics for the cognitive symptoms of schizophrenia. Its selective activation of the α7 nAChR and subsequent modulation of key intracellular signaling pathways provide a strong rationale for its pro-cognitive effects. The extensive preclinical data summarized in this guide offer a solid foundation for continued investigation and highlight the therapeutic promise of targeting the α7 nAChR in schizophrenia.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic receptor-modulating agents reverse the hyperdopaminergic tone in the MAM model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the role of the alpha-7 nicotinic acetylcholine receptor in the pathophysiology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alpha7 nicotinic acetylcholine receptor agonists on attentional set-shifting impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. Alpha7 nicotinic acetylcholine receptor agonists and PAMs as adjunctive treatment in schizophrenia. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-282987 Free Base for Sepsis-Induced Cognitive Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, in mitigating sepsis-induced cognitive dysfunction. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to long-term cognitive impairment, for which effective treatments are currently lacking. PNU-282987, by activating the cholinergic anti-inflammatory pathway, presents a promising pharmacological strategy to counter the neuroinflammatory cascade and subsequent cognitive deficits associated with sepsis.
Core Mechanism of Action
PNU-282987 is a highly selective agonist for the α7nAChR.[1] The activation of this receptor on immune cells, such as macrophages and microglia, triggers the cholinergic anti-inflammatory pathway. This pathway is a crucial neuro-immune regulatory mechanism that inhibits the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] By dampening the systemic inflammatory response, PNU-282987 can alleviate the neuroinflammation that is a key driver of sepsis-associated encephalopathy and subsequent cognitive decline.
Key Signaling Pathways
The neuroprotective and anti-inflammatory effects of PNU-282987 are mediated through several intracellular signaling cascades. Activation of the α7nAChR by PNU-282987 has been shown to modulate the following pathways:
-
PI3K/Akt Pathway: This pathway is critically involved in promoting cell survival and reducing apoptosis. Activation of the PI3K/Akt pathway by α7nAChR stimulation can protect neurons from inflammatory damage.
-
ERK/CREB Pathway: The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is essential for synaptic plasticity, learning, and memory. PNU-282987 has been shown to increase the phosphorylation of ERK and CREB, suggesting a direct role in enhancing cognitive function.[2][3]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is another important route through which α7nAChR activation exerts its anti-inflammatory effects by modulating cytokine signaling.
-
Inhibition of Microglial Pyroptosis: Recent studies indicate that α7nAChR agonists can inhibit microglial pyroptosis, a form of pro-inflammatory programmed cell death, thereby reducing neuroinflammation and protecting against cognitive deficits in sepsis.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of PNU-282987 and other selective α7nAChR agonists in models of sepsis and related neuroinflammatory conditions.
Table 1: Effect of α7nAChR Agonists on Inflammatory Cytokines in Sepsis Models
| Agonist | Model | Tissue/Fluid | Cytokine | Treatment | Result | Reference |
| PNU-282987 | CLP-induced sepsis (rats) | Serum | TNF-α | PNU-282987 (low and high dose) | Significantly lower than CLP group | [1] |
| PNU-282987 | CLP-induced sepsis (rats) | Serum | IL-6 | PNU-282987 (low and high dose) | Significantly lower than CLP group | [1] |
| PNU-282987 | CLP-induced sepsis (mice) | Lung Tissue | TNF-α | PNU-282987 (1 mg/kg, pre-treatment) | Significantly inhibited | [5][6] |
| PNU-282987 | CLP-induced sepsis (mice) | Lung Tissue | IL-6 | PNU-282987 (1 mg/kg, pre- and post-treatment) | Significantly inhibited | [5][6] |
| PNU-282987 | LPS-stimulated peritoneal macrophages | Culture medium | TNF-α | PNU-282987 | Dose- and time-dependent reduction | [5][6] |
| PNU-282987 | LPS-stimulated peritoneal macrophages | Culture medium | IL-6 | PNU-282987 | Dose- and time-dependent reduction | [5][6] |
Table 2: Effect of α7nAChR Agonists on Cognitive Performance in Sepsis and Neuroinflammation Models
| Agonist | Model | Cognitive Test | Treatment | Result | Reference |
| PHA-543613 | CLP-induced sepsis (mice) | Morris Water Maze (Escape Latency) | PHA-543613 | Significantly improved compared to CLP group | [4] |
| PHA-543613 | CLP-induced sepsis (mice) | Morris Water Maze (Platform Crossings) | PHA-543613 | Significantly recovered compared to CLP group | [4] |
| PHA-543613 | CLP-induced sepsis (mice) | Novel Object Recognition (Discrimination Index) | PHA-543613 | Significantly reversed the decrease seen in CLP mice | [4] |
| PNU-282987 | Chronic Intermittent Hypoxia (mice) | Morris Water Maze | PNU-282987 | Alleviated cognitive dysfunction | [2] |
| PNU-282987 | Chronic Intermittent Hypoxia (mice) | Novel Object Recognition | PNU-282987 | Alleviated cognitive dysfunction | [2] |
Table 3: Effect of PNU-282987 on Signaling Pathway Components
| Model | Tissue | Protein | Treatment | Result | Reference |
| Chronic Intermittent Hypoxia (mice) | Hippocampus | p-ERK1/2 / t-ERK1/2 | PNU-282987 | Increased expression | [2][3] |
| Chronic Intermittent Hypoxia (mice) | Hippocampus | p-CREB / t-CREB | PNU-282987 | Increased expression | [2][3] |
| Chronic Intermittent Hypoxia (mice) | Hippocampus | PGC-1α | PNU-282987 | Increased expression | [2] |
| Chronic Intermittent Hypoxia (mice) | Hippocampus | FNDC5 | PNU-282987 | Increased expression | [2] |
| Chronic Intermittent Hypoxia (mice) | Hippocampus | BDNF | PNU-282987 | Increased expression | [2][3] |
Detailed Experimental Protocols
Animal Model of Sepsis: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated with a silk suture at a predetermined distance from the distal end. The tightness of the ligation is critical to induce a septic state without causing immediate bowel necrosis.
-
The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure the introduction of bacteria into the peritoneal cavity.
-
The cecum is returned to the abdominal cavity, and the incision is closed in layers.
-
Sham-operated animals undergo the same procedure without ligation and puncture of the cecum.
-
-
Post-operative Care: Animals receive fluid resuscitation (e.g., subcutaneous injection of sterile saline) and appropriate analgesics. They are closely monitored for signs of sepsis.
Cognitive Assessment
The MWM is a test of hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with opaque water (rendered opaque with non-toxic paint) maintained at a constant temperature (e.g., 22-25°C). A hidden platform is submerged just below the water surface in one of the four quadrants of the pool. Various visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained for several consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials). In each trial, the mouse is released from a different starting position and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located and the number of platform crossings are recorded as measures of spatial memory.
-
The NOR test assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex.
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set duration (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[4]
-
Molecular Biology Techniques
This technique is used to quantify the expression levels of specific proteins.
-
Sample Preparation: Hippocampal tissue is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, p-CREB, CREB, BDNF). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
IHC is used to visualize the localization and expression of proteins within tissue sections.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution. Coronal sections of the hippocampus are cut using a cryostat.
-
Staining:
-
Sections are permeabilized and blocked to prevent non-specific antibody binding.
-
Sections are incubated with primary antibodies (e.g., anti-p-CREB, anti-BDNF) overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Sections are counterstained with a nuclear stain (e.g., DAPI) and mounted.
-
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the intensity or number of positive cells is quantified.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cholinergic Anti-Inflammatory Pathway in Sepsis.
Caption: Key Signaling Pathways Activated by PNU-282987.
Caption: General Experimental Workflow.
References
- 1. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the α7 nicotinic acetylcholine receptor mitigates cognitive deficits in mice with sepsis-associated encephalopathy by inhibiting microglial pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of PNU‑282987 on sepsis‑induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
PNU-282987 and Its Impact on Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, on microglial activation. Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation and neurodegenerative diseases. Understanding how compounds like PNU-282987 modulate their function is critical for the development of novel therapeutic strategies. This document synthesizes key findings on the anti-inflammatory, pro-phagocytic, and neuroprotective mechanisms of PNU-282987, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
PNU-282987 exerts its effects primarily by binding to and activating the α7 nAChR expressed on microglia.[1][2][3] This receptor is a key component of the "cholinergic anti-inflammatory pathway," a physiological mechanism that regulates immune responses.[1] Activation of microglial α7 nAChR by PNU-282987 initiates a cascade of intracellular signaling events that ultimately shift microglia from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.[1][4][5]
Quantitative Effects on Microglial Responses
The following tables summarize the quantitative effects of PNU-282987 on various aspects of microglial activation as reported in the scientific literature.
Table 1: Effects of PNU-282987 on Cytokine Secretion in Microglia
| Model System | Stimulus | PNU-282987 Concentration | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
| Organotypic hippocampal cultures | Oxygen-glucose deprivation (OGD) | 10 µM | TNF-α secretion reduced from ~477 pg/ml to ~163 pg/ml.[1] | No significant change in IL-10 secretion observed.[1] | [1] |
| Human iPSC-derived microglia (hiMacs) | Amyloid-β (Aβ) | Not specified | Suppressed Aβ-induced IL-1β production.[4][5] | Significantly promoted IL-10 release.[4][5] | [4][5] |
| Hypothalamic neuronal cells (exposed to microglial conditioned medium) | LPS-stimulated microglial conditioned medium (MCM) | 1 µM | Attenuated MCM-LPS-induced increase in IL-6, IL-1β, and TNF-α gene expression.[6][7] | Increased IL-10 gene expression.[6][7] | [6][7] |
| Adult mouse microglia | Lipopolysaccharide (LPS) | Not specified | Reduced LPS-induced IL-1β and TNFα mRNA levels. | Not specified | [8] |
Table 2: Neuroprotective and Pro-Phagocytic Effects of PNU-282987
| Model System | Condition | PNU-282987 Concentration/Dose | Outcome | Reference |
| Organotypic hippocampal cultures | Oxygen-glucose deprivation (OGD) | 10 µM | Reduced cell death by ~60%.[1] | [1] |
| AD mouse model | Amyloid-β pathology | Intraperitoneal injection | Significantly increased the merged area of Aβ and Iba1 (microglia marker) immunoreactivities, indicating enhanced phagocytosis.[4] | [4] |
| Human iPSC-derived microglia (hiMacs) | Amyloid-β | Not specified | Markedly enhanced Aβ phagocytosis.[4][5] | [4][5] |
| Rat model of subarachnoid hemorrhage | Subarachnoid hemorrhage | 12 mg/kg | Significantly reduced neuronal cell death.[9] | [9] |
| Rat model of Parkinson's Disease | 6-hydroxydopamine (6-OHDA) lesion | 3 mg/kg | Significantly reduced the loss of dopaminergic neurons.[10] | [10] |
Signaling Pathways Modulated by PNU-282987 in Microglia
The anti-inflammatory and neuroprotective effects of PNU-282987 are mediated by several interconnected signaling pathways. The following diagrams illustrate these pathways.
Experimental Protocols
This section outlines the general methodologies employed in the studies of PNU-282987's effects on microglia.
In Vitro Microglial Activation Assays
-
Cell Culture:
-
Primary Microglia: Isolated from the cerebral cortices of neonatal mice or rats.[4]
-
Human iPSC-derived Microglia-like Cells (hiMacs): Differentiated from human induced pluripotent stem cells to provide a human-relevant model.[4][5]
-
BV-2 Murine Microglial Cell Line: An immortalized cell line often used for initial screening and mechanistic studies.
-
-
Stimulation:
-
Microglia are typically plated and allowed to adhere overnight.
-
Cells are then challenged with a pro-inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or aggregated Amyloid-β peptides (e.g., 1-5 µM) to induce an activated state.[3][11]
-
PNU-282987 is added either as a pre-treatment, co-treatment, or post-treatment at concentrations typically ranging from 1 µM to 30 µM.[1][4][6]
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA): Culture supernatants are collected, and levels of cytokines such as TNF-α, IL-1β, IL-6, and IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][4]
-
Gene Expression Analysis (RT-qPCR): RNA is extracted from cell lysates, reverse-transcribed to cDNA, and the expression levels of target genes (e.g., Tnf, Il1b, Il6, Il10, Nos2) are measured by quantitative real-time PCR.
-
Western Blotting: Cell lysates are analyzed to determine the protein levels and phosphorylation status of key signaling molecules like NF-κB, p38 MAPK, Akt, and CREB.[10][12][13]
-
Phagocytosis Assay: Fluorescently labeled Aβ peptides or microbeads are added to the culture. After an incubation period, the amount of internalized fluorescent material by microglia is quantified using flow cytometry or fluorescence microscopy.[4]
-
In Vivo Models of Neuroinflammation
-
Animal Models:
-
LPS-induced Neuroinflammation: Mice or rats are administered LPS via intraperitoneal (i.p.) or intracerebral injection to induce a systemic or localized inflammatory response.[8][14]
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress human amyloid precursor protein and presenilin-1 (e.g., APP/PS1) are used to study the effects on chronic neuroinflammation and Aβ pathology.[4]
-
Stroke Models: Models such as middle cerebral artery occlusion (MCAO) or photothrombotic stroke are used to assess the neuroprotective effects of PNU-282987 in the context of ischemic injury.[1]
-
-
Drug Administration:
-
Outcome Measures:
-
Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze and novel object recognition.[12][13] Motor skills can also be evaluated.[1]
-
Immunohistochemistry: Brain tissue is sectioned and stained for markers of microglial activation (e.g., Iba1), astrocytes (GFAP), neuronal survival (e.g., NeuN), and protein pathology (e.g., Aβ plaques).[4][10]
-
Biochemical Analysis: Brain homogenates are used for ELISA, Western blotting, or RT-qPCR to measure cytokine levels, signaling protein activation, and gene expression.
-
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of PNU-282987.
Conclusion
PNU-282987 is a potent modulator of microglial activity, demonstrating significant anti-inflammatory and neuroprotective properties across a range of preclinical models. Its ability to suppress pro-inflammatory cytokine production, enhance the phagocytosis of pathological proteins like amyloid-beta, and promote neuronal survival makes it a compelling candidate for further investigation in the context of neuroinflammatory and neurodegenerative diseases. The activation of the α7 nAChR and the subsequent engagement of downstream signaling pathways, including the inhibition of NF-κB and activation of the Nrf2/HO-1 and PI3K/Akt pathways, are central to its mechanism of action. This guide provides a foundational understanding for researchers and drug developers interested in harnessing the therapeutic potential of the cholinergic anti-inflammatory pathway in the central nervous system.
References
- 1. The Microglial α7-Acetylcholine Nicotinic Receptor Is a Key Element in Promoting Neuroprotection by Inducing Heme Oxygenase-1 via Nuclear Factor Erythroid-2-Related Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Stimulation of α7 Nicotinic Acetylcholine Receptors by PNU282987 Demonstrates Efferocytosis-Like Activation and Neuroprotection in Human Models of Microglia and Cholinergic Neurons under the Pathophysiological Conditions of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the α7 Nicotinic Acetylcholine Receptor Prevents against Microglial-Induced Inflammation and Insulin Resistance in Hypothalamic Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 11. Modulation of the Purinergic P2X7 Receptor Attenuates Lipopolysaccharide-Mediated Microglial Activation and Neuronal Damage in Inflamed Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
PNU-282987 in Traumatic Brain Injury Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PNU-282987, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and its application in the context of traumatic brain injury (TBI) research. The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the critical signaling pathways and workflows involved.
Core Mechanism of Action
PNU-282987 exerts its neuroprotective and anti-inflammatory effects primarily by activating the α7nAChR, a ligand-gated ion channel expressed on neurons, microglia, astrocytes, and peripheral immune cells.[1][2][3] Activation of this receptor in the context of TBI triggers several downstream signaling cascades that mitigate secondary injury mechanisms.
-
Anti-Apoptotic Signaling: PNU-282987 has been shown to activate the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway.[1][3][4][5] This pathway plays a crucial role in promoting cell survival by phosphorylating and activating several anti-apoptotic proteins, which in turn leads to the downregulation of pro-apoptotic factors like cleaved caspase-3.[1][4][5] This action helps in reducing neuronal cell death in the aftermath of injury.[1][2][3][4][5]
-
The Cholinergic Anti-inflammatory Pathway (CAP): A key mechanism is the activation of the cholinergic anti-inflammatory pathway.[1][3][6] By stimulating α7nAChRs on peripheral immune cells, particularly macrophages in the spleen, PNU-282987 inhibits the production and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7][8][9] This systemic anti-inflammatory effect reduces the infiltration of peripheral immune cells into the injured brain, thereby decreasing neuroinflammation and helping to maintain blood-brain barrier (BBB) integrity.[6][7][8]
-
Modulation of Inflammatory Signaling: Centrally, α7nAChR activation can modulate inflammatory responses by regulating key intracellular signaling pathways. Evidence suggests it can activate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, further contributing to the suppression of neuroinflammation.[7][10]
-
Cognitive Function Pathways: Activation of α7nAChR is also linked to signaling pathways central to learning and memory, such as the ERK/CREB pathway, suggesting a potential role for PNU-282987 in ameliorating post-TBI cognitive deficits.[2][11]
Data Presentation: Preclinical Findings
The following tables summarize quantitative data from key preclinical studies investigating the efficacy of PNU-282987 in various models of brain injury.
Table 1: PNU-282987 Dosage and Administration in Brain Injury Models
| Animal Model | Injury Type | PNU-282987 Dose | Route & Timing of Administration | Reference |
| Sprague-Dawley Rat | Subarachnoid Hemorrhage (SAH) | 4 mg/kg & 12 mg/kg | Intraperitoneal (IP), 1 hour post-injury | [1][3] |
| Rat | Controlled Cortical Impact (CCI) | 3 mg/kg | Intraperitoneal (IP), at 30 min, 12 h, and 20 h post-TBI | [6] |
| Rat | Intracerebral Hemorrhage (ICH) | 3 mg/kg & 10 mg/kg | Intraperitoneal (IP) | [11] |
| Mouse | Tibia Fracture (Model for trauma-induced pain/inflammation) | 0.2 mg/kg & 1 mg/kg | Intraperitoneal (IP) | [9] |
| Mouse | Controlled Cortical Impact (CCI) | 3 mg/kg | Intraperitoneal (IP) | [6][8] |
Table 2: Quantitative Effects of PNU-282987 on TBI-Related Pathophysiology
| Parameter Measured | Animal Model | Effect of PNU-282987 Treatment | Timepoint | Reference |
| Neurological Function | ||||
| Neurological Score (Garcia Test) | Rat (SAH) | Significantly improved (dose-dependent) | 24 h & 72 h | [1][4] |
| Cellular/Molecular Markers | ||||
| Phosphorylated Akt (p-Akt) | Rat (SAH) | Significantly increased | 24 h | [1][4][5] |
| Cleaved Caspase-3 (CC3) | Rat (SAH) | Significantly decreased | 24 h | [1][4][5] |
| Neuronal Cell Death (TUNEL) | Rat (SAH) | Significantly reduced in ipsilateral basal cortex | 24 h | [1][3][4] |
| MPO-positive cells (Neutrophils) | Rat (CCI) | Significantly reduced in pericontusion cortex | 48 h | [6][7] |
| CCR2-positive cells (Monocytes) | Rat (CCI) | Significantly reduced in pericontusion cortex | 48 h | [6][7] |
| Inflammatory Mediators | ||||
| Plasma IL-1β | Rat (CCI) | Significantly decreased | 12 h | [6] |
| Plasma IL-6 | Rat (CCI) | Significantly blunted | 6 h | [6][8] |
| Plasma HMGB-1 | Rat (CCI) | Significantly reduced | Post-injury | [6][8] |
| Physiological Outcomes | ||||
| Brain Water Content | Rat (SAH) | Significantly reduced (dose-dependent) | 24 h | [1][4][5] |
| BBB Permeability (Evans Blue) | Mouse (CCI) | Significantly reduced | Post-injury | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols synthesized from the cited literature.
Animal Models of Injury
-
Controlled Cortical Impact (CCI): This is a widely used model for producing a focal, reproducible TBI.
-
Anesthesia is induced in the animal (e.g., adult male Sprague-Dawley rat or mouse).
-
A craniotomy is performed over the parietal cortex.
-
A pneumatic or electromagnetic impactor device with a specific tip diameter is used to deliver a controlled-velocity impact directly onto the exposed dura mater.
-
Injury parameters (impact velocity, depth, and duration) are precisely controlled to ensure consistency.
-
The bone flap is replaced (or not, depending on the protocol), and the scalp is sutured.[6][7]
-
-
Subarachnoid Hemorrhage (SAH) - Perforation Model: While distinct from TBI, this model of hemorrhagic stroke shares secondary injury cascades like apoptosis and inflammation where PNU-282987 is studied.
-
Anesthesia is induced in an adult male Sprague-Dawley rat.
-
An incision is made, and the internal carotid artery is exposed.
-
A sharpened suture is inserted into the external carotid artery and advanced to the internal carotid artery until it perforates the anterior cerebral artery, inducing a hemorrhage.
-
The suture is withdrawn, and the incision is closed.[1][4][5]
-
Drug Preparation and Administration
-
PNU-282987: The compound (purchased from suppliers like Sigma-Aldrich) is typically dissolved in sterile saline. For intraperitoneal (IP) injection, doses ranging from 3 mg/kg to 12 mg/kg are administered at specified time points post-injury (e.g., 1 hour, or a series of injections at 30 min, 12 h, and 20 h).[1][3][6]
-
Pathway Inhibitors (for mechanistic studies):
-
Methylcaconitine (MLA): A selective α7nAChR antagonist, dissolved in saline and injected IP (e.g., 6 mg/kg) approximately 15 minutes before PNU-282987 administration to confirm the effects are α7nAChR-mediated.[1][3]
-
Wortmannin: A PI3K inhibitor, dissolved in saline and injected intravenously (IV) (e.g., 15 µg/kg) around 90 minutes before PNU-282987 administration to verify the involvement of the PI3K/Akt pathway.[1][3]
-
Analysis and Outcome Measures
-
Western Blotting:
-
Brain tissue from the ipsilateral hemisphere is harvested at a specific time point (e.g., 24 hours).
-
Protein is extracted and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies against proteins of interest (e.g., phosphorylated Akt, total Akt, cleaved caspase-3) followed by secondary antibodies.
-
Bands are visualized and quantified using densitometry to determine relative protein expression.[1][4][5]
-
-
Immunohistochemistry (IHC) and Immunofluorescence:
-
Animals are perfused, and brains are harvested, fixed, and sectioned.
-
Sections are incubated with primary antibodies against specific cellular markers (e.g., MPO for neutrophils, CCR2 for monocytes, NeuN for neurons).
-
For IHC, a secondary antibody linked to an enzyme (like HRP) is used, followed by a substrate to produce a colored precipitate. For immunofluorescence, a fluorescently-tagged secondary antibody is used.
-
Slides are imaged using microscopy, and positive cells are quantified in specific regions of interest (e.g., the pericontusional cortex).[1][6][7]
-
-
TUNEL Staining:
-
This method is used to detect apoptotic cells by labeling the terminal ends of DNA fragments.
-
Brain tissue sections are prepared as for IHC.
-
The sections are treated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and labeled nucleotides.
-
Positive (apoptotic) cells are visualized and counted under a microscope.[1][4][5]
-
-
Blood-Brain Barrier (BBB) Permeability Assay:
-
Evans Blue dye (which binds to albumin) is injected systemically.
-
After a set circulation time, the animal is perfused with saline to remove dye from the vasculature.
-
The brain is harvested, and the amount of dye that has extravasated into the brain parenchyma is quantified, often by spectrophotometry of formamide-extracted dye. Increased dye content in the brain indicates greater BBB permeability.[6][8]
-
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: PNU-282987 binds to α7nAChR, activating pro-survival and anti-inflammatory pathways.
Caption: A typical experimental timeline from TBI induction to multi-level analysis.
Caption: PNU-282987 mimics the body's neural anti-inflammatory reflex to reduce systemic inflammation.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in Cholinergic Pathways and Therapeutic Strategies Targeting Cholinergic System after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-7 Nicotinic Acetylcholine Receptor Activation Inhibits Trauma Induced Pronociceptive Autoimmune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Probing the Journey of PNU-282987 Free Base: An In-depth Pharmacokinetic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of PNU-282987 free base, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by experimental data and methodologies.
Quantitative Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound is not extensively published in a consolidated format, various preclinical studies in rodent models provide insights into its in vivo behavior. The following table summarizes the known quantitative data, primarily focusing on administration routes and observed biological effects due to the absence of publicly available Cmax, Tmax, AUC, and half-life values.
| Species | Administration Route | Dose Range | Observed Effects & Inferences on Bioavailability |
| Rat | Intraperitoneal (i.p.) | 3 - 12 mg/kg | Dose-dependent improvement in neurological deficits and reduction in brain water content, suggesting systemic absorption and central nervous system (CNS) penetration.[1][2][3] |
| Rat | Intravenous (i.v.) | Not specified | Systemic administration restored amphetamine-induced auditory gating deficits, indicating direct entry into circulation and CNS activity.[4] |
| Rat | Intrahippocampal | 30 µM | Direct administration into the brain elicited localized effects, confirming target engagement within the CNS.[5] |
| Mouse | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Significantly increased the number of surviving neurons after intracerebral hemorrhage, indicating effective absorption and distribution to the brain.[6] |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Daily injections for 7 days were sufficient to stimulate nAChR subtypes in vivo, suggesting adequate systemic exposure with this dosing regimen.[4] |
Note: The lack of publicly available, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) highlights a significant gap in the current understanding of PNU-282987's complete pharmacokinetic profile. The data presented is inferred from pharmacodynamic and behavioral studies.
Experimental Protocols
The following sections outline the general methodologies employed in preclinical studies to investigate the pharmacokinetics and effects of PNU-282987.
Animal Models and Administration
-
Species: Male Sprague-Dawley rats and male C57BL/6 mice are commonly used models.[1][6]
-
Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water.
-
Drug Preparation: For intraperitoneal and intravenous administration, PNU-282987 is often dissolved in saline. For intrahippocampal administration, it may be dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline.[1][5]
-
Administration:
Sample Collection and Preparation for Analysis
-
Blood Collection:
-
Method: Blood samples are typically collected from the tail vein or via cardiac puncture at predetermined time points after drug administration.
-
Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin). Plasma is then separated by centrifugation.
-
Storage: Plasma samples are stored at -80°C until analysis.
-
-
Tissue Collection:
-
Method: Brain and other tissues are collected following euthanasia.
-
Processing: Tissues are often homogenized for analysis of drug concentration.
-
Storage: Tissue samples are stored at -80°C until analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma. This typically involves adding a solvent like acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the drug is then collected for analysis.
-
Chromatographic Separation:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase column (e.g., C18) is typically employed for the separation of small molecules like PNU-282987.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound from the column.
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a likely method for a molecule with the structure of PNU-282987.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the analyte.
-
Metabolism and Excretion
Detailed studies on the metabolism and excretion of this compound are not extensively reported in the available literature. In vitro studies using liver microsomes would be necessary to identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.[7] Such studies would elucidate the metabolic pathways and potential for drug-drug interactions. Similarly, excretion studies, typically involving radiolabeled compounds, would be required to determine the primary routes of elimination (renal and/or fecal) and to identify the major metabolites.
Signaling Pathways and Experimental Workflows
PNU-282987 exerts its effects through the activation of the α7 nicotinic acetylcholine receptor, which in turn modulates downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for pharmacokinetic studies.
Signaling Pathways
Caption: PNU-282987 activates the PI3K/Akt signaling pathway.
Caption: PNU-282987 activates the ERK/CREB signaling pathway.
Experimental Workflow
Caption: General workflow for a pharmacokinetic study of PNU-282987.
Conclusion
This compound demonstrates significant biological activity in preclinical models, indicative of its effective absorption and distribution to the central nervous system. However, a comprehensive understanding of its pharmacokinetic profile is hampered by the limited availability of quantitative ADME data. Further studies are warranted to fully characterize the Cmax, Tmax, AUC, half-life, metabolic pathways, and excretion routes of this compound. Such data are crucial for optimizing dosing strategies and predicting its behavior in clinical settings. The experimental frameworks and signaling pathway information provided herein offer a foundational resource for researchers and drug development professionals engaged in the ongoing investigation of PNU-282987.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. α7 Nicotinic acetylcholine receptor agonist attenuates neuropathological changes associated with intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for PNU-282987 Free Base in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of PNU-282987 free base, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, in mouse models. The protocols are compiled from various studies and are intended to serve as a comprehensive guide for researchers.
Compound Details
-
Name: this compound
-
Mechanism of Action: Selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] It also acts as a functional antagonist of the 5-HT3 receptor at higher concentrations.[1]
-
Molecular Weight: 264.75 g/mol
-
Solubility: Soluble in DMSO and saline.
Experimental Protocols
The administration of PNU-282987 can vary significantly depending on the experimental model and the intended biological question. Below are detailed protocols from studies investigating its effects on neuroinflammation, cognitive function, and inflammation.
2.1. Neuroprotection and Cognitive Enhancement
-
Objective: To assess the neuroprotective and cognitive-enhancing effects of PNU-282987.
-
Mouse Model: Chronic Intermittent Hypoxia (CIH)-induced cognitive impairment model.[2]
-
Protocol:
-
Animal Strain: C57BL/6 mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve PNU-282987 in 2% DMSO in saline.[2]
-
Dosing and Administration:
-
Administer PNU-282987 at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[2]
-
For studies involving antagonists, pre-treat with the α7 nAChR antagonist MLA (5 mg/kg, i.p.) 15 minutes before PNU-282987 administration.[2]
-
Administer treatments 30 minutes before hypoxic exposure, continuing from the 26th day of CIH.[2]
-
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
Biochemical Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue (hippocampus) for analysis of protein expression (e.g., p-ERK1/2, p-CREB, PGC-1α, FNDC5, BDNF) via Western blotting and immunohistochemistry.[2]
-
2.2. Anti-inflammatory Effects in Airway Inflammation
-
Objective: To investigate the anti-inflammatory properties of PNU-282987 in a model of allergic airway inflammation.
-
Mouse Model: Alternaria-induced airway inflammation model.[3][4]
-
Protocol:
-
Animal Strain: 6 to 8-week-old C57BL/6J female mice.[4]
-
Induction of Inflammation: Intranasally (i.n.) administer Alternaria alternata (AA) extract (100 µ g/dose ) for four consecutive days.[3]
-
Dosing and Administration:
-
Sample Collection: Sacrifice mice on the second day after the last challenge. Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis (IL-5, IL-13).[3]
-
Histological Analysis: Perfuse and fix the lungs for histological analysis of goblet cell hyperplasia and inflammatory cell infiltration.[3]
-
Flow Cytometry: Analyze lung tissue for the presence and activation of innate lymphoid cells (ILC2s).[3][4]
-
2.3. Treatment of Colitis
-
Objective: To evaluate the therapeutic potential of PNU-282987 in a model of inflammatory bowel disease.
-
Mouse Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis model.[5]
-
Protocol:
-
Animal Strain: C57BL/6 mice.[5]
-
Induction of Colitis: Administer 3% DSS in the drinking water for 9 days.[5]
-
Dosing and Administration:
-
Administer PNU-282987 daily at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[5]
-
-
Clinical Assessment: Monitor body weight, stool consistency, and bleeding daily.
-
Histological and Molecular Analysis: At the end of the treatment period, sacrifice the animals and collect colon tissue for histological scoring of inflammation and analysis of pro-inflammatory cytokine expression (e.g., IL-6, TNF-α, IL-1β) and signaling pathways (NF-κB, MAPK).[5]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on PNU-282987 in mice.
Table 1: Dosage and Administration Routes in Different Mouse Models
| Mouse Model | Dose (mg/kg) | Route of Administration | Frequency | Reference |
| Chronic Intermittent Hypoxia | 5 | Intraperitoneal (i.p.) | Daily | [2] |
| Airway Inflammation (IL-33) | 20 | Intraperitoneal (i.p.) | Daily for 3 days | [3][4] |
| Airway Inflammation (Alternaria) | 20 | Intraperitoneal (i.p.) | Daily for 4 days | [3] |
| DSS-induced Colitis | 10 | Intraperitoneal (i.p.) | Daily | [5] |
| Insulin (B600854) Sensitivity | 0.53 | Not specified | Chronic | [6] |
| Visceral Pain | 0.1, 0.3, 1.0 | Not specified | Not specified | [7] |
| Neuropathic Pain | 0.1, 0.25, 0.5 | Intrathecal (i.t.) | Single or daily for 5 days | [7] |
| Cognitive Function | 1, 3, 5 | Not specified | Acute and sub-chronic | [8] |
| Contextual Fear Conditioning | 0.5, 1, 2.5, 5 | Subcutaneous (s.c.) | Twice daily for 5 days | [9] |
Table 2: Effects of PNU-282987 on Behavioral and Molecular Endpoints
| Model | Dose (mg/kg) | Effect | Endpoint Measured | Reference |
| Chronic Intermittent Hypoxia | 5 | Ameliorated cognitive dysfunction | Increased p-ERK1/2, p-CREB, PGC-1α, FNDC5, BDNF | [2] |
| Airway Inflammation | 20 | Reduced airway inflammation | Decreased goblet cell hyperplasia, eosinophil infiltration, ILC2 numbers, IL-5, IL-13 | [3] |
| DSS-induced Colitis | 10 | Ameliorated colitis | Reduced weight loss, colon shortening, histological injury; Decreased IL-6, TNF-α, IL-1β | [5] |
| Insulin Sensitivity | 0.53 | Enhanced insulin sensitivity | Increased STAT3 phosphorylation | [6] |
| Alzheimer's Disease Model | Not specified | Improved synaptic and cognitive functions | Increased CaM, p-CaMKII, p-CREB | [10] |
| Morris Water Maze | 1 | Improved memory retention | Decreased escape latency (4h post-training) | [8] |
| Open-Field Test | 5 | Diminished motor activity | Reduced distance traveled | [8] |
Signaling Pathways and Experimental Workflows
4.1. PNU-282987 Signaling Pathways
PNU-282987 exerts its effects through the activation of the α7 nAChR, which in turn modulates several downstream signaling pathways.
Caption: Signaling pathways modulated by PNU-282987.
4.2. Experimental Workflow for In Vivo Mouse Studies
The following diagram illustrates a typical workflow for in vivo experiments using PNU-282987 in mice.
Caption: General experimental workflow for PNU-282987 studies in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 4. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
PNU-282987 In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of PNU-282987, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), in various preclinical models. The following protocols and data are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Data Summary: In Vivo Dosage and Administration
The following table summarizes the dosages and administration routes of PNU-282987 used in a variety of animal models and disease states. This information is critical for dose selection and experimental design.
| Animal Model | Disease/Condition Investigated | Administration Route | Dosage(s) | Key Findings |
| Mice | Alzheimer's Disease | Not Specified | 1 mg/kg | Reversed stress-induced anxiety-like behaviors. |
| Mice | Cognitive Performance | Not Specified | 1, 3, and 5 mg/kg | 1 mg/kg improved retention in the Morris water maze; 5 mg/kg decreased motor activity.[1] |
| Mice | Chronic Intermittent Hypoxia-Induced Cognitive Impairment | Intraperitoneal (i.p.) | Not Specified | Ameliorated cognitive dysfunction.[2][3] |
| Mice | Allergic Airway Inflammation | Not Specified | Not Specified | Reduced airway inflammation and ILC2 activation.[4] |
| Rats | Chronic Pain | Intrathecal (i.t.) | 0.1, 0.25, 0.5, 1.0 mg/kg | Attenuated chronic pain and mechanical allodynia.[5] |
| Rats | Visceral Pain | Intraperitoneal (i.p.) | Not Specified | Reduced mechanical allodynia.[5] |
| Rats | Hypoxic Preconditioning | Intraperitoneal (i.p.), Intrahippocampal | 1.2-12 µmol/kg (i.p.), 30 µM (intrahippocampal) | Reduced the efficiency of hypoxic preconditioning.[6] |
| Rats | Sepsis-Induced Acute Kidney Injury | Not Specified | Low and High Doses | Improved renal function and reduced inflammation.[7] |
| Rats | Subarachnoid Hemorrhage | Intraperitoneal (i.p.), Intravenous (i.v.) | 4 and 12 mg/kg (i.p.), 15 µg/kg (i.v. for inhibitor) | Improved neurological outcomes in a dose-dependent manner.[8] |
| Rats | Auditory Gating Deficits (Schizophrenia Model) | Systemic | 1 and 3 mg/kg (i.v.) | Restored amphetamine-induced auditory gating deficits.[9][10] |
Experimental Protocols
Preparation of PNU-282987 for In Vivo Administration
PNU-282987 is typically dissolved in a suitable vehicle for in vivo administration. Common solvents include saline and dimethyl sulfoxide (B87167) (DMSO).
-
For Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:
-
Dissolve PNU-282987 in saline.[8] For compounds with lower solubility in aqueous solutions, a small amount of a solubilizing agent like DMSO can be used initially, followed by dilution with saline. One study used 3% DMSO in saline as a vehicle.[6]
-
Ensure the final concentration of the solubilizing agent is low and does not produce confounding effects. Always include a vehicle-only control group in your experimental design.
-
Prepare fresh solutions on the day of the experiment to ensure stability and potency.[9]
-
-
For Intrathecal (i.t.) Injection:
-
Follow a similar dissolution protocol as for i.p./i.v. injections, ensuring the final solution is sterile and pyrogen-free.
-
The volume of administration should be carefully controlled to avoid increases in intracranial pressure.
-
-
For Intrahippocampal Injection:
-
Dissolve PNU-282987 in a vehicle appropriate for direct brain infusion, such as 3% DMSO in saline.[6]
-
Stereotaxic surgery is required for accurate delivery to the hippocampus. Anesthetize the animal (e.g., with zoletil and xelazine) and secure it in a stereotaxic frame.[6]
-
Drill holes in the skull at the appropriate coordinates for the target brain region (e.g., CA1 area of the hippocampus).[6]
-
Use a microinjection syringe to deliver a small volume of the PNU-282987 solution over a controlled period (e.g., 1.5 µL over 1 minute).[6]
-
Animal Models and Administration Procedures
The choice of animal model and administration route will depend on the specific research question.
-
Cognitive Enhancement Studies:
-
Animal Model: Mice are commonly used to assess cognitive performance in tasks like the Morris water maze and novel object recognition.[1][2]
-
Administration: Acute or sub-chronic administration via i.p. injection is often employed.[1] It is important to note that prolonged exposure to α7-nAChR agonists may lead to receptor desensitization.[11]
-
-
Neuropathic and Inflammatory Pain Studies:
-
Animal Model: Rat models of chronic pain, such as those induced by surgery or chemical agents (e.g., oxaliplatin), are frequently used.[5]
-
Administration: Intrathecal injection allows for direct delivery to the spinal cord, a key site for pain signal processing.[5] Intraperitoneal injection can be used to assess systemic effects.[5]
-
-
Neuroprotection and Neuroinflammation Studies:
Visualizations
Signaling Pathways
PNU-282987 exerts its effects by activating the α7-nAChR, which can modulate several downstream signaling pathways implicated in neuroprotection, cognitive function, and inflammation.
Caption: PNU-282987 signaling pathways.
Experimental Workflow: In Vivo Study of Cognitive Enhancement
The following diagram illustrates a typical experimental workflow for evaluating the effects of PNU-282987 on cognitive function in a mouse model.
Caption: Workflow for cognitive enhancement studies.
References
- 1. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Motor and anxiety effects of PNU-282987, an alpha7 nicotinic receptor agonist, and stress in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with PNU-282987
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a highly selective and potent agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2] Activation of α7 nAChRs is implicated in various physiological processes, including learning, memory, and attention. Consequently, PNU-282987 serves as a critical pharmacological tool for investigating the role of α7 nAChRs in neuronal function and as a potential therapeutic agent for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][3] These application notes provide detailed protocols for the use of PNU-282987 in electrophysiological studies, enabling researchers to investigate its effects on neuronal activity and synaptic transmission.
Mechanism of Action
PNU-282987 selectively binds to and activates α7 nAChRs, leading to the influx of cations, primarily Ca²⁺, into the neuron.[4] This influx triggers a cascade of downstream signaling pathways, including the CaM-CaMKII-CREB and ERK1/2/CREB pathways, which are crucial for synaptic plasticity and cell survival.[3][5][6] Additionally, PNU-282987 has been shown to modulate various signaling pathways, including PI3K-Akt and NF-κB, and to enhance both GABAergic and glutamatergic synaptic transmission.[1][7][8][9]
Data Presentation
PNU-282987 Efficacy and Potency
| Parameter | Value | Species/Cell Line | Reference |
| Kᵢ | 26 nM | Human α7 nAChR | [2] |
| IC₅₀ (vs. α1β1γδ and α3β4 nAChRs) | ≥ 60 µM | Rat | [2] |
| EC₅₀ (inward current) | 0.42 µM | Human α7 nAChRs in Xenopus oocytes | [10] |
Recommended Concentrations for In Vitro Electrophysiology
| Application | Concentration | Preparation | Effect | Reference |
| Whole-cell patch clamp (cultured hippocampal neurons) | 30 µM | Dissolved in DMSO | Induces maximum cell currents | [11] |
| Brain slice recording (hippocampal mossy fibers) | 0.5 µM | Bath application | Enhances action potential-dependent calcium transient | [9] |
| PC12 cells (ERK phosphorylation) | 10 µM | Co-applied with a PAM | Robust induction of ERK phosphorylation | [12] |
In Vivo Dosage and Administration
| Animal Model | Dosage | Administration | Effect | Reference |
| Mice | 5 mg/kg | Intraperitoneal injection | Reverses stress effects | [5] |
| Mice | 0.53 mg/kg/day | Chronic treatment | Enhances insulin (B600854) sensitivity | [13] |
| Rats | 0.25 and 0.5 mg/kg | Intrathecal injection | Reverses mechanical allodynia | [7] |
Experimental Protocols
Preparation of PNU-282987 Stock Solution
-
Reconstitution: PNU-282987 is typically supplied as a hydrochloride salt.[2] Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the compound in sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO).[2][11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate extracellular recording solution (e.g., artificial cerebrospinal fluid - aCSF). Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid off-target effects.
Electrophysiological Recording Protocol (Brain Slices)
This protocol provides a general guideline for whole-cell patch-clamp or field potential recordings in acute brain slices.
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the stage of an upright microscope.
-
Continuously perfuse the slice with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Use appropriate electrodes for the desired recording configuration (e.g., borosilicate glass pipettes with a resistance of 3-7 MΩ for whole-cell recordings).
-
-
PNU-282987 Application:
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Apply PNU-282987 by switching the perfusion to aCSF containing the desired concentration of the compound.
-
Allow sufficient time for the drug to equilibrate in the slice and for its effects to stabilize (typically 5-15 minutes).
-
To study the reversibility of the drug's effects, switch the perfusion back to the control aCSF (washout).
-
-
Data Acquisition and Analysis:
-
Record the electrophysiological signals using an appropriate amplifier and data acquisition system.
-
Analyze the data to quantify the effects of PNU-282987 on parameters such as resting membrane potential, action potential firing rate, synaptic currents (amplitude, frequency, kinetics), and long-term potentiation.
-
Visualizations
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation | Journal of Neuroscience [jneurosci.org]
- 10. cerebrasol.com [cerebrasol.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving PNU-282987 Free Base for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of PNU-282987 free base, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, for in vivo research applications. Proper solubilization and vehicle selection are critical for ensuring accurate dosing and obtaining reliable experimental outcomes.
Compound Information
-
Compound: PNU-282987
-
Molecular Formula: C₁₄H₁₇ClN₂O[1]
-
Molecular Weight: 264.75 g/mol
-
Mechanism of Action: PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). Its activation of these receptors has been shown to modulate various downstream pathways, including the PI3K-Akt signaling pathway and the cholinergic anti-inflammatory pathway.[2][3]
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. The choice of solvent is contingent on the intended route of administration and the desired final concentration.
| Solvent | Maximum Concentration | Reference |
| DMSO | 30 mg/mL | [1] |
| 53 mg/mL (200.18 mM) | [4] | |
| 100 mM (~26.48 mg/mL) | ||
| Ethanol | 20 mg/mL | [1] |
| 53 mg/mL | [4] | |
| DMF | 10 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
| 1 eq. HCl | 100 mM (~26.48 mg/mL) | |
| Saline | Sufficient for doses up to 12 mg/kg | [2] |
| Water | Insoluble | [4] |
Experimental Protocols for In Vivo Administration
The selection of a vehicle for in vivo administration is critical and depends on the experimental model, route of administration, and desired dosing volume. Below are several protocols reported in the literature.
Protocol 1: Saline-Based Formulation (for Intraperitoneal or Intravenous Injection)
This is the most straightforward method for preparing PNU-282987 for systemic administration when the required dose can be dissolved directly in saline.
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Transfer the compound to a sterile vial.
-
Add the calculated volume of sterile saline to achieve the desired final concentration. Several studies have successfully dissolved PNU-282987 in saline for intraperitoneal injections at doses ranging from 3 mg/kg to 12 mg/kg.[2][3][5]
-
Vortex vigorously to facilitate dissolution. Gentle warming or brief sonication may be used to aid solubilization if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
The solution should be administered at a volume appropriate for the animal model (e.g., 5-10 mL/kg for mice via i.p. injection).
Protocol 2: Co-Solvent Formulation with DMSO (for Intraperitoneal Injection)
For higher concentrations or when direct saline solubility is a concern, a co-solvent system involving DMSO is often employed.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile 0.9% Saline
-
Sterile vials and tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of PNU-282987 in DMSO. A concentration of 10 mg/mL is a common starting point.[6]
-
For the final injection solution, dilute the DMSO stock with sterile saline. One study utilized a final concentration of 3% DMSO in saline for intraperitoneal injections in rats.[7]
-
Example Calculation for a 1 mg/mL final solution with 3% DMSO:
-
To prepare 1 mL of the final solution, add 30 µL of DMSO to 970 µL of sterile saline.
-
Add 1 mg of PNU-282987 and vortex until fully dissolved. Alternatively, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of a pre-made 3% DMSO/saline mixture, though this will slightly alter the final DMSO percentage. Adjust calculations as needed for your specific stock and final concentrations.
-
-
-
Ensure the final solution is clear and homogenous. The final concentration of DMSO should be kept as low as possible and tested for tolerability in the specific animal model.
Protocol 3: Multi-Component Vehicle for Suspension (for Oral or Intraperitoneal Injection)
For oral gavage or when a suspended solution is acceptable for intraperitoneal injection, a vehicle containing surfactants and polymers can be used to improve stability and bioavailability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
Procedure (to yield a 1 mg/mL suspended solution): [6]
-
Prepare a 10 mg/mL stock solution of PNU-282987 in DMSO.
-
In a sterile tube, combine the components in the following ratio for a 1 mL final volume:
-
100 µL of the 10 mg/mL PNU-282987 DMSO stock
-
400 µL of PEG300
-
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final suspension thoroughly before each administration to ensure uniform distribution of the compound.
Visualizations
Experimental Workflow for PNU-282987 Solution Preparation
Caption: Workflow for preparing PNU-282987 solutions.
Simplified α7 nAChR Signaling Pathway
Caption: PNU-282987 activates α7 nAChR signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats [mdpi.com]
PNU-282987 Administration in Morris Water Maze Task: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of PNU-282987 in the Morris water maze (MWM) task, a widely used behavioral assay for assessing spatial learning and memory. PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which is implicated in cognitive processes. These protocols are intended to guide researchers in designing and executing experiments to evaluate the cognitive-enhancing effects of this compound.
Introduction
The cholinergic system plays a crucial role in learning and memory, and dysfunction of this system is associated with cognitive deficits in neurodegenerative and neuropsychiatric disorders.[1] The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for improving cognitive function. PNU-282987, as a selective α7 nAChR agonist, has been investigated for its potential to ameliorate cognitive impairments in various animal models.[2][3][4] The Morris water maze is a robust and reliable behavioral paradigm to assess hippocampal-dependent spatial learning and memory, making it an ideal tool to study the effects of PNU-282987.[5][6]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of PNU-282987 in the Morris water maze task.
Table 1: Effects of PNU-282987 on Spatial Learning (Escape Latency)
| Animal Model | PNU-282987 Dose | Administration Route | Key Findings on Escape Latency | Reference |
| Transgenic mice with susceptibility to Alzheimer's Disease (AD) | 1 mg/kg | Intraperitoneal (IP) | No significant effect on the learning curve during acquisition trials. However, transgenic mice acquired the task more slowly than wild-type mice. | [2] |
| CD-1 mice with Chronic Intermittent Hypoxia (CIH) | 5 mg/kg | Intraperitoneal (IP) | PNU-282987 treatment alleviated the cognitive dysfunction induced by CIH, as indicated by improved performance in the MWM test. | [3][4] |
| Male NMRI mice | 1, 3, and 5 mg/kg | Intraperitoneal (IP) | No effects on the acquisition of the Morris water maze were observed at any dose. | [1] |
| APP/PS1 double-transgenic mice (AD model) | Not specified in abstract | Not specified in abstract | PNU-282987 treatment enhanced the learning and memory of APP/PS1 mice at both 6 and 10 months of age. | [7] |
Table 2: Effects of PNU-282987 on Memory Retention (Probe Trial)
| Animal Model | PNU-282987 Dose | Administration Route | Key Findings on Probe Trial (Time in Target Quadrant) | Reference |
| Transgenic mice with susceptibility to AD | 1 mg/kg | Intraperitoneal (IP) | A significant improvement in retention was observed in transgenic mice receiving PNU-282987 compared to those without the drug.[2] | [2] |
| Male NMRI mice | 1 mg/kg | Intraperitoneal (IP) | Beneficial effects on the retention of the water maze were observed when evaluated 4 hours after acquisition. | [1] |
| CD-1 mice with Chronic Intermittent Hypoxia (CIH) | 5 mg/kg | Intraperitoneal (IP) | PNU-282987 improved cognitive dysfunction, and this effect was offset by pretreatment with an α7nAChR-specific inhibitor.[3][4] | [3][4][8] |
Experimental Protocols
This section details the methodologies for key experiments involving PNU-282987 administration and the Morris water maze task.
PNU-282987 Preparation and Administration
Materials:
-
PNU-282987 hydrochloride (e.g., from Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
pH meter
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Dissolve PNU-282987 in sterile 0.9% saline.[2]
-
Adjust the pH of the solution to 7.0.[2]
-
Administer the solution intraperitoneally (IP) to the experimental animals. The volume is typically adjusted based on the animal's body weight (e.g., 0.1 mL/10 g of body weight).[2]
-
The timing of administration can vary. In some studies, PNU-282987 is administered just before the behavioral tests.[2] In others, it is given 30 minutes before hypoxic exposure in relevant models.[3]
Morris Water Maze Protocol
The Morris water maze task is used to assess spatial learning and memory in rodents.[5][6]
Apparatus:
-
A circular pool (approximately 1.5 to 2 meters in diameter) filled with water.[9]
-
The water is made opaque using non-toxic white paint or powdered non-fat milk.[9][10]
-
Water temperature should be maintained at a constant temperature (e.g., 21-26°C).[9][10]
-
A hidden escape platform submerged 1-2 cm below the water surface.[9][10]
-
A video camera and tracking software to record and analyze the animal's swimming path, escape latency, and other parameters.[9]
-
Distal visual cues (e.g., posters with distinct shapes) placed around the room.
Acquisition Phase (Spatial Learning):
-
Animals are typically trained for several consecutive days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials).[5][11][12]
-
In each trial, the animal is gently placed into the water at one of four quasi-random starting positions (North, South, East, West).[9]
-
The animal is allowed to swim freely to find the hidden platform. The maximum trial duration is usually 60-90 seconds.[9]
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.[9]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed and returned to its home cage.[9][10]
-
The time it takes for the animal to find the platform (escape latency) and the path length are recorded. A decrease in these measures across training days indicates spatial learning.[11][12]
Probe Trial (Memory Retention):
-
The probe trial is typically conducted 4 to 24 hours after the last acquisition trial.[1][2]
-
The escape platform is removed from the pool.
-
The animal is placed in the pool and allowed to swim for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates memory retention.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for PNU-282987-Mediated Cognitive Enhancement
Activation of the α7 nicotinic acetylcholine receptor by PNU-282987 is proposed to improve synaptic and cognitive functions through the activation of downstream signaling cascades, including the CaM-CaMKII-CREB and ERK1/2/CREB pathways.[3][4][13][14]
Caption: PNU-282987 signaling pathway.
Experimental Workflow for a Typical Study
The following diagram illustrates a typical experimental workflow for investigating the effects of PNU-282987 in the Morris water maze.
Caption: Experimental workflow diagram.
References
- 1. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of PNU-282987
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a highly selective and potent agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Activation of this receptor is a key component of the cholinergic anti-inflammatory pathway, a physiological mechanism that inhibits the production of pro-inflammatory cytokines. These application notes provide detailed protocols for utilizing PNU-282987 to assess its anti-inflammatory effects in both in vitro and in vivo models. The information presented here is intended to guide researchers in pharmacology, immunology, and drug development in evaluating the therapeutic potential of α7 nAChR agonists.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
The anti-inflammatory effects of PNU-282987 are primarily mediated through the activation of the α7 nAChR on immune cells, particularly macrophages. This activation initiates an intracellular signaling cascade that ultimately suppresses the production and release of key pro-inflammatory mediators. Two major signaling pathways implicated in this process are the JAK2/STAT3 pathway and the inhibition of the NF-κB pathway.[1][2][3] Activation of the JAK2/STAT3 pathway can lead to the downregulation of inflammatory responses.[2] Furthermore, stimulation of the α7 nAChR by PNU-282987 has been shown to inhibit the nuclear translocation of NF-κB, a critical transcription factor for many pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3][4]
Data Presentation: Quantitative Effects of PNU-282987
The following table summarizes the quantitative anti-inflammatory effects of PNU-282987 as reported in various experimental models.
| Model System | Inflammatory Stimulus | PNU-282987 Concentration/Dose | Measured Parameter | Result | Citation(s) |
| In Vitro | |||||
| RAW 264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 mRNA expression | ↓ 59.8% | [5] |
| RAW 264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 protein secretion | ↓ 65.9% | [5] |
| RAW 264.7 Macrophages | LPS | 50 µM | IL-6 secretion | Strong inhibition | [6] |
| THP-1 Macrophages | LPS (500 ng/mL) | 0.1-10 µM | TNF-α production | No significant change | [7] |
| THP-1 Macrophages | LPS (500 ng/mL) | 0.1-10 µM | IL-10 release | Dose-dependent inhibition | [7] |
| Primary Chondrocytes | IL-1β (10 ng/mL) | 10 µM | p-NF-κB expression | Significantly reversed | [8][9] |
| Primary Chondrocytes | IL-1β (10 ng/mL) | 10 µM | TNF-α secretion | Suppressed | [9] |
| Primary Chondrocytes | IL-1β (10 ng/mL) | 10 µM | IL-1β secretion | Suppressed | [9] |
| HaCaT Keratinocytes | TNF-α (20 ng/mL) | 0.1, 0.5, 1 µM | IL-1β, IL-6, IL-8 mRNA | Dose-dependent decrease | [10] |
| In Vivo | |||||
| DSS-induced Colitis (Mice) | 3% DSS in drinking water | 10 mg/kg/day (i.p.) | TNF-α, IL-6, IL-1β mRNA in colon | Significantly reduced | [1][3] |
| CLP-induced Sepsis (Rats) | Cecal Ligation and Puncture | Low and high doses | Serum TNF-α and IL-6 | Significantly lower than CLP group | [11] |
| Alternaria-induced Airway Inflammation (Mice) | Alternaria alternata extract | Not specified | IL-1β, IL-6, TNF-α levels | Reduced | [4] |
| 6-OHDA-induced Neuroinflammation (Rats) | 6-hydroxydopamine | Not specified | TNF-α, IL-1β mRNA in SN | Suppressed | [12] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory effects of PNU-282987 in commonly used experimental models.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages (RAW 264.7)
This protocol describes the assessment of PNU-282987's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PNU-282987
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for RNA extraction, cDNA synthesis, and qRT-PCR
-
Reagents and equipment for Western blotting (antibodies against p-NF-κB, NF-κB, p-STAT3, STAT3, and a loading control like β-actin)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
For cytokine measurement (ELISA), seed 1-2 x 10⁵ cells per well in a 96-well plate.[13]
-
For gene expression (qRT-PCR) and protein analysis (Western blot), seed 1 x 10⁶ cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM (with or without serum, depending on the specific assay requirements).
-
Pre-treat the cells with various concentrations of PNU-282987 (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[14][15]
-
Stimulate the cells with LPS (e.g., 100-1000 ng/mL) for the desired time period (e.g., 6-24 hours).[13][14] Include appropriate controls: vehicle control, LPS only, and PNU-282987 only.
-
-
Sample Collection and Analysis:
-
Cytokine Measurement (ELISA):
-
Gene Expression Analysis (qRT-PCR):
-
Wash the cells with PBS and lyse them to extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the relative mRNA expression levels of Tnf, Il6, and Il1b. Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
-
Signaling Pathway Analysis (Western Blot):
-
For shorter incubation times (e.g., 15-60 minutes after LPS stimulation), wash the cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins like NF-κB p65 and STAT3.[14]
-
-
Protocol 2: In Vivo Anti-inflammatory Assessment in a DSS-Induced Colitis Mouse Model
This protocol details the induction of acute colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and the evaluation of PNU-282987's therapeutic effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; 36-50 kDa)
-
PNU-282987
-
Sterile saline
-
Animal balance
-
Equipment for oral gavage or intraperitoneal injection
-
Reagents and equipment for histological analysis (formalin, paraffin, H&E staining)
-
Reagents and equipment for cytokine analysis from colon tissue (ELISA, qRT-PCR)
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomly divide mice into experimental groups (e.g., Control, DSS + vehicle, DSS + PNU-282987).[17]
-
-
Induction of Colitis:
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water.[18][19] The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[18][20] The control group receives regular sterile drinking water.
-
-
PNU-282987 Administration:
-
Prepare a solution of PNU-282987 in sterile saline.
-
Administer PNU-282987 (e.g., 10 mg/kg) daily via intraperitoneal (i.p.) injection or oral gavage, starting from day 0 or as a therapeutic intervention after the onset of symptoms.[3] The vehicle control group receives an equivalent volume of saline.
-
-
Monitoring and Assessment:
-
Sample Collection and Analysis:
-
Macroscopic Evaluation: Measure the length of the colon.
-
Histological Analysis:
-
Fix a section of the distal colon in 10% formalin, embed in paraffin, and prepare sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.[1]
-
-
Cytokine Analysis:
-
Protocol 3: In Vivo Anti-inflammatory Assessment in a CLP-Induced Sepsis Rat Model
This protocol describes the induction of sepsis in rats via cecal ligation and puncture (CLP) to evaluate the protective effects of PNU-282987.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
PNU-282987
-
Sterile saline
-
Equipment for intraperitoneal or intravenous injection
-
Reagents and equipment for measuring serum cytokines and organ damage markers
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat.
-
Shave the abdomen and disinfect the surgical area.
-
-
Cecal Ligation and Puncture (CLP):
-
Make a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The position of the ligation can be adjusted to control the severity of sepsis.[7]
-
Puncture the ligated cecum once or twice with a needle (e.g., 18-21 gauge).[21][22]
-
Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.[22]
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
-
Fluid Resuscitation and PNU-282987 Administration:
-
Post-operative Care and Monitoring:
-
House the animals in a warm, clean environment.
-
Monitor for signs of sepsis (e.g., lethargy, piloerection, altered respiration).
-
-
Sample Collection and Analysis (e.g., 24 hours post-CLP):
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the anti-inflammatory properties of PNU-282987.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 5. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the alpha 7 nicotinic acetylcholine receptor mitigates osteoarthritis progression by inhibiting NF-κB/NLRP3 inflammasome activation and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. yeasenbio.com [yeasenbio.com]
- 20. researchgate.net [researchgate.net]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of PNU-282987 in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonist, in rat models. The information compiled herein is based on findings from multiple research studies and is intended to guide the design and execution of experiments investigating the therapeutic potential of this compound.
PNU-282987 has been shown to exert neuroprotective, anti-inflammatory, and cognitive-enhancing effects in various rat models of disease.[1][2][3][4][5][6][7][8] Its mechanism of action primarily involves the activation of α7-nAChRs, which are ligand-gated ion channels expressed in neurons, as well as immune and endothelial cells.[2][3] This activation can trigger downstream signaling pathways, such as the PI3K-Akt and ERK/CREB pathways, which are crucial for cell survival, neuroinflammation reduction, and synaptic plasticity.[2][3][4][9]
Data Presentation: Quantitative Summary of PNU-282987 IP Injection in Rats
The following tables summarize the dosages and effects of intraperitoneally administered PNU-282987 in various rat models as reported in the scientific literature.
| Model | Rat Strain | Dosage (mg/kg) | Dosing Regimen | Key Findings | Reference |
| Parkinson's Disease (6-OHDA lesion) | Wistar | 3 | IP injection 2 hours prior to lesion induction, and then on days 1, 7, and 13 post-lesion. | Improved motor deficits, reduced loss of dopaminergic neurons, suppressed neuroinflammation. | [1][10] |
| Subarachnoid Hemorrhage (SAH) | Sprague-Dawley | 4 and 12 | Single IP injection 1 hour after surgery. | Improved neurological deficits, reduced brain water content. The 12 mg/kg dose showed more significant effects. | [2][11] |
| Sepsis-Induced Acute Kidney Injury (CLP model) | Not Specified | 0.5 and 1 | Single IP injection immediately after CLP surgery. | Improved renal function, reduced systemic inflammatory factors and tubular apoptosis. | [12] |
| Neuropathic Pain (Oxaliplatin-induced) | Not Specified | Not Specified | Not Specified | Reduced mechanical allodynia. | [7] |
| Visceral Pain (DSS-induced) | Not Specified | Not Specified | Not Specified | Reduced mechanical allodynia. | [7] |
| Auditory Gating Deficit (Amphetamine-induced) | Not Specified | 1 (i.v.) | Systemic administration. | Restored amphetamine-induced sensory gating deficits. | [13] |
Experimental Protocols
PNU-282987 Formulation
-
Solvent: PNU-282987 is typically dissolved in physiological saline (0.9% NaCl).[2][10][11] In some studies, Dimethyl Sulfoxide (DMSO) has been used as a solvent, with the final solution prepared in saline.[14] It is crucial to ensure complete dissolution of the compound.
-
Concentration: The concentration of the PNU-282987 solution should be calculated based on the desired dosage (mg/kg) and the average weight of the rats to be injected. The injection volume is typically kept consistent across animals, for example, 1 mL/kg.[14]
Animal Preparation and Intraperitoneal Injection Procedure
-
Animal Handling: All procedures should be conducted in accordance with institutional animal care and use guidelines. Rats should be handled gently to minimize stress.
-
Injection Site: The intraperitoneal injection is administered into the lower right or left quadrant of the abdomen. This location is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Technique:
-
Securely restrain the rat, tilting it slightly head-down to allow the abdominal organs to shift forward.
-
Use a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge).
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the PNU-282987 solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Experimental Models and Assessment
The following are examples of experimental models where IP injection of PNU-282987 has been utilized:
-
Neuroprotection in a Parkinson's Disease Model:
-
Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of Wistar rats.[1][10]
-
PNU-282987 Administration: 3 mg/kg IP injection 2 hours before 6-OHDA lesioning, followed by injections on days 1, 7, and 13 post-lesion.[1][10]
-
Assessment: Behavioral tests (e.g., apomorphine-induced rotations), immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining), and markers of neuroinflammation (e.g., GFAP).[1][10]
-
-
Amelioration of Early Brain Injury in Subarachnoid Hemorrhage:
-
Model: Perforation model of subarachnoid hemorrhage in Sprague-Dawley rats.[2][11]
-
PNU-282987 Administration: A single IP injection of 4 mg/kg or 12 mg/kg, 1 hour after the induction of SAH.[2][11]
-
Assessment: Neurological scoring, measurement of brain water content, and molecular analysis of apoptotic pathways (e.g., TUNEL staining, Western blot for cleaved caspase-3 and p-Akt).[2][11]
-
-
Cognitive Enhancement Studies:
-
Models: Various models of cognitive impairment, including chronic intermittent hypoxia and Alzheimer's disease models.[4][5][8]
-
PNU-282987 Administration: Dosing regimens vary depending on the study, but often involve repeated IP injections over a specific period.
-
Assessment: Behavioral tests for learning and memory, such as the Morris water maze and novel object recognition tests.[5][8][15] Molecular analysis of signaling pathways involved in synaptic plasticity (e.g., ERK1/2, CREB).[4][9]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams generated using the DOT language to visualize key signaling pathways and a typical experimental workflow for PNU-282987 administration in rats.
Caption: Signaling pathway of PNU-282987 via α7-nAChR activation.
Caption: General experimental workflow for PNU-282987 studies in rats.
Caption: Logical relationship of PNU-282987 action to therapeutic outcomes.
References
- 1. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-282987: Application Notes and Protocols for Patch-Clamp Studies on α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PNU-282987, a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in patch-clamp electrophysiology studies. This document outlines the pharmacological properties of PNU-282987, detailed protocols for whole-cell voltage-clamp recordings, and relevant signaling pathways.
Introduction
PNU-282987 is a potent and selective agonist for the α7 nAChR, a ligand-gated ion channel permeable to cations, including Na⁺ and Ca²⁺.[1][2][3][4][5] The α7 nAChR is implicated in a variety of physiological processes, including cognitive function, inflammation, and neuroprotection, making it a significant target for drug discovery.[6][7] PNU-282987 exhibits high affinity for the rat α7 nAChR, with a reported Ki of 26 nM.[3][4] In electrophysiological studies, PNU-282987 has been shown to evoke rapidly desensitizing inward whole-cell currents in neurons expressing α7 nAChRs.[2][5] These characteristics make PNU-282987 a valuable tool for investigating the function and modulation of α7 nAChRs in various experimental systems.
Data Presentation: Quantitative Profile of PNU-282987
The following tables summarize the key quantitative data for PNU-282987 based on published literature.
Table 1: Binding Affinity and Functional Potency
| Parameter | Species | Value | Assay Type | Reference |
| Kᵢ | Rat | 26 nM | Radioligand Binding Assay | [3][4] |
| EC₅₀ | Not Specified | 154 nM | α7 nAChR Agonist Functional Assay | [1] |
| EC₅₀ | PC12 Cells | 47 - 80 nM | ERK Phosphorylation | [8] |
| IC₅₀ (5-HT₃) | Not Specified | 4541 nM | Functional Antagonist Assay | [1] |
Table 2: Electrophysiological Characteristics (Qualitative)
| Parameter | Description | Cell Type | Reference |
| Current Profile | Evokes a rapidly desensitizing inward current. | Rat Hippocampal Neurons | [2][5] |
| Antagonist Sensitivity | Blocked by the selective α7 nAChR antagonist Methyllycaconitine (MLA). | Rat Hippocampal Neurons | [2][5] |
Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch-clamp experiment to study the effects of PNU-282987 on α7 nAChRs.
Cell Preparation
For investigating recombinant or native α7 nAChRs, a variety of cell types can be utilized, including:
-
HEK293 or CHO cells stably or transiently expressing the α7 nAChR subunit.
-
Primary neuronal cultures (e.g., from hippocampus or cortex) known to endogenously express α7 nAChRs.
-
PC12 cells , which endogenously express α7 nAChRs.
Cells should be cultured on glass coverslips suitable for microscopy and patch-clamp recording.
Solutions and Reagents
External (Extracellular) Solution (ACSF - Artificial Cerebrospinal Fluid)
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| NaHCO₃ | 25 |
| NaH₂PO₄ | 1.25 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| Glucose | 25 |
-
Bubble the solution with 95% O₂ / 5% CO₂ for at least 15 minutes before use to maintain a pH of ~7.4.
-
The osmolarity should be adjusted to ~310 mOsm.
Internal (Patch Pipette) Solution
| Component | Concentration (mM) |
| K-Gluconate | 140 |
| NaCl | 1 |
| MgCl₂ | 2 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
| HEPES | 10 |
-
Adjust the pH to 7.4 with KOH.
-
The osmolarity should be adjusted to ~290 mOsm.
Drug Solutions
-
PNU-282987 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as DMSO or water, as per the manufacturer's instructions. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., ranging from 10 nM to 100 µM to determine a dose-response curve).
Whole-Cell Patch-Clamp Recording
The following workflow outlines the steps for obtaining whole-cell recordings of PNU-282987-evoked currents.
Caption: Experimental workflow for whole-cell patch-clamp recording of PNU-282987-evoked currents.
Recording Parameters:
-
Mode: Whole-cell voltage-clamp.
-
Holding Potential: -70 mV.
-
Data Acquisition: Digitize data at >10 kHz and filter at 2-5 kHz.
-
Drug Application: Utilize a rapid perfusion system to ensure fast solution exchange, which is critical for accurately measuring the kinetics of rapidly desensitizing receptors like α7 nAChR.
Signaling Pathways
Activation of α7 nAChRs by PNU-282987 can trigger several downstream signaling cascades. One prominent pathway involves calcium influx, leading to the activation of Calmodulin (CaM) and subsequent downstream effectors.
Caption: Simplified CaM-CaMKII-CREB signaling pathway activated by PNU-282987 via α7 nAChRs.
Activation of the α7 nAChR by PNU-282987 can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), another important signaling molecule involved in cell survival and plasticity.
Conclusion
PNU-282987 is a valuable pharmacological tool for the detailed investigation of α7 nAChR function. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute patch-clamp experiments to further elucidate the role of this important receptor in health and disease. Careful attention to the rapid application of the agonist is essential for accurately characterizing the electrophysiological properties of α7 nAChRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following PNU-282987 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a ligand-gated ion channel expressed on various cell types, including neurons and immune cells.[1][2][3] Activation of α7nAChR by PNU-282987 has been shown to exert potent anti-inflammatory and neuroprotective effects, making it a compound of significant interest in drug development for a range of disorders, including neurodegenerative diseases and inflammatory conditions.[1][4][5] This document provides detailed application notes and protocols for the analysis of cellular responses to PNU-282987 treatment using flow cytometry.
The cholinergic anti-inflammatory pathway, primarily mediated by α7nAChR, plays a crucial role in regulating immune responses.[6][7] PNU-282987 has been demonstrated to modulate the activity of various immune cells, including macrophages, T lymphocytes, and innate lymphoid cells (ILCs), by influencing intracellular signaling cascades such as the JAK2/STAT3, PI3K/Akt, NF-κB, and ERK/CREB pathways.[1][8][9][10][11][12][13] Flow cytometry is an indispensable tool for dissecting these cellular and molecular changes, enabling multi-parametric analysis of individual cells within heterogeneous populations.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PNU-282987.
Table 1: Effects of PNU-282987 on Immune Cell Populations
| Cell Type | Model System | PNU-282987 Effect | Key Markers Analyzed | Reference |
| Type 2 Innate Lymphoid Cells (ILC2s) | Murine Model of Airway Inflammation | Decreased number and proliferation | GATA3, Ki67 | [2][8][14] |
| Regulatory T cells (Tregs) | Rat Model of Parkinson's Disease | Increased number | CD4, Foxp3 | [1] |
| Regulatory T cells (Tregs) | Rat Model of Sepsis-Induced Acute Kidney Injury | Increased expression of Foxp3 and CTLA-4 | CD4, CD25, Foxp3, CTLA-4 | [15] |
| Macrophages (M1/M2 ratio) | Murine Model of Colitis | Decreased M1/M2 ratio | F4/80 | [5] |
| CD4+ T lymphocytes | Rat Model of Parkinson's Disease | Modulation of infiltration | CD4 | [1] |
Table 2: Effects of PNU-282987 on Retinal Cell Populations
| Cell Type | Model System | PNU-282987 Effect | Key Markers Analyzed | Reference |
| Retinal Ganglion Cells (RGCs) | Adult Murine Retina | Increased percentage | Thy1.2 | [16] |
| Müller Glia Cells | Adult Murine Retina | Increased percentage | Vimentin | [16] |
| Photoreceptors | Adult Murine Retina | Increased percentage of BrdU+ cells | Rhodopsin, BrdU | [16] |
Signaling Pathways Modulated by PNU-282987
PNU-282987 treatment activates several key intracellular signaling pathways, leading to its observed anti-inflammatory and neuroprotective effects.
Caption: PNU-282987 signaling pathways.
Experimental Protocols
Protocol 1: Analysis of Regulatory T cells (Tregs) in Splenocytes Following PNU-282987 Treatment
This protocol is adapted from methodologies used to assess Treg populations in response to PNU-282987.[1][15]
1. Objective: To quantify the percentage of CD4+CD25+Foxp3+ Tregs in a splenocyte single-cell suspension by flow cytometry.
2. Materials:
-
PNU-282987
-
Complete RPMI 1640 medium
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell Lysis Buffer
-
Fixation/Permeabilization Buffer (e.g., from a Foxp3 staining buffer set)
-
Permeabilization Buffer (e.g., from a Foxp3 staining buffer set)
-
Fc Block (e.g., anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4
-
Anti-CD25
-
Anti-Foxp3
-
-
Isotype control antibodies
3. Experimental Workflow:
Caption: Workflow for Treg analysis.
4. Procedure:
-
Animal Treatment: Administer PNU-282987 to experimental animals according to the study design.
-
Spleen Processing: At the desired endpoint, euthanize the animals and harvest the spleens into cold PBS. Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in Red Blood Cell Lysis Buffer for the recommended time. Quench the lysis with an excess of complete medium and wash the cells with PBS.
-
Cell Counting: Resuspend the cells in FACS buffer and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Fc Block: Adjust the cell concentration to 1x10^7 cells/mL in FACS buffer. Add Fc Block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the optimal concentrations of anti-CD4 and anti-CD25 antibodies to the cell suspension. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions.
-
Intracellular Staining: Wash the cells with Permeabilization Buffer. Add the anti-Foxp3 antibody (or isotype control) diluted in Permeabilization Buffer and incubate for 30-45 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with Permeabilization Buffer and once with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on lymphocytes based on forward and side scatter, then on single cells. Subsequently, gate on CD4+ cells and then analyze the expression of CD25 and Foxp3 to identify the Treg population (CD4+CD25+Foxp3+).
Protocol 2: Analysis of Type 2 Innate Lymphoid Cell (ILC2) Proliferation in Lung Tissue
This protocol is based on studies investigating the effect of PNU-282987 on ILC2s in allergic airway inflammation.[8][14]
1. Objective: To assess the proliferation of ILC2s in lung tissue by analyzing the expression of the proliferation marker Ki67.
2. Materials:
-
PNU-282987
-
Collagenase/DNase digestion solution
-
FACS Buffer
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Fc Block
-
Fluorochrome-conjugated antibodies for ILC2 identification (e.g., Lineage cocktail - anti-CD3, CD4, CD8, CD19, etc., anti-ICOS, anti-ST2)
-
Fluorochrome-conjugated anti-Ki67 antibody
-
Isotype control antibodies
3. Experimental Workflow:
Caption: Workflow for ILC2 proliferation analysis.
4. Procedure:
-
Animal Treatment: Administer PNU-282987 and the inflammatory challenge (e.g., IL-33 or allergen) as per the experimental design.
-
Lung Digestion: Harvest the lungs and mince them into small pieces. Digest the tissue in a Collagenase/DNase solution with agitation at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a cell strainer to obtain a single-cell suspension. Perform red blood cell lysis if necessary.
-
Staining: Follow a similar staining procedure as in Protocol 1, with the following modifications:
-
Surface Staining: Use a lineage cocktail to exclude mature lymphocytes and other hematopoietic cells. Stain for ILC2 surface markers (e.g., ICOS, ST2).
-
Intracellular Staining: After fixation and permeabilization, stain for the transcription factor GATA3 (optional, for ILC2 identification) and the proliferation marker Ki67.
-
-
Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, single, lineage-negative cells. From this population, identify ILC2s based on their surface marker expression (e.g., ICOS+ST2+). Finally, analyze the expression of Ki67 within the ILC2 gate to determine the percentage of proliferating cells.
Concluding Remarks
The protocols and data presented herein provide a framework for utilizing flow cytometry to investigate the cellular effects of PNU-282987. The versatility of flow cytometry allows for the detailed characterization of immune cell phenotypes, proliferation status, and the expression of key intracellular proteins involved in the signaling pathways modulated by this potent α7nAChR agonist. These methods are critical for advancing our understanding of the therapeutic potential of PNU-282987 in a variety of disease contexts. Researchers should optimize antibody concentrations and instrument settings for their specific experimental systems.
References
- 1. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinergic signaling via the α7 nicotinic acetylcholine receptor regulates the migration of monocyte-derived macrophages during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Western Blot Analysis of PNU-282987-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of PNU-282987, a selective agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). The protocols and data presented herein are designed to assist in understanding the compound's mechanism of action and its impact on key signaling pathways.
Introduction
PNU-282987 is a potent and selective agonist for the α7nAChR, a ligand-gated ion channel expressed in the central nervous system and various peripheral tissues.[1] Activation of α7nAChR by PNU-282987 has been shown to modulate several intracellular signaling cascades, leading to neuroprotective, anti-inflammatory, and cognitive-enhancing effects.[2][3][4][5] Western blot analysis is a crucial technique to elucidate these mechanisms by quantifying the changes in protein expression and phosphorylation status in response to PNU-282987 treatment.
Key Signaling Pathways Modulated by PNU-282987
PNU-282987 treatment influences multiple signaling pathways. Below are summaries of the key pathways and the proteins that can be analyzed by Western blot.
CaM-CaMKII-CREB Signaling Pathway
Activation of α7nAChR by PNU-282987 can lead to an influx of calcium, which in turn activates the Calcium/calmodulin-dependent protein kinase II (CaMKII).[2] Activated CaMKII can then phosphorylate the cAMP-response element binding protein (CREB), a transcription factor involved in synaptic plasticity and cell survival.[2]
-
Key proteins to analyze: p-CaMKII, total CaMKII, p-CREB, total CREB.
-
Significance: Increased phosphorylation of CaMKII and CREB suggests the activation of this neuroprotective pathway.[2]
NF-κB Signaling Pathway
PNU-282987 has demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][6] This is often observed through the decreased phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.[3][6]
-
Key proteins to analyze: p-IKK, total IKK, p-NF-κB p65, total NF-κB p65.
-
Significance: A reduction in the phosphorylation of these proteins indicates an anti-inflammatory response.[3]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade affected by PNU-282987, playing a role in cell survival and apoptosis.[7] Activation of α7nAChR can lead to the phosphorylation and activation of Akt.
-
Key proteins to analyze: p-Akt, total Akt, cleaved caspase-3.
-
Significance: Increased p-Akt levels and decreased cleaved caspase-3 suggest a pro-survival and anti-apoptotic effect.[7]
ERK/CREB Signaling Pathway
The extracellular signal-regulated kinase (ERK) is a member of the MAPK family and its activation can also lead to the phosphorylation of CREB.[5][8] PNU-282987 has been shown to upregulate this pathway.[5][8]
-
Key proteins to analyze: p-ERK1/2, total ERK1/2, p-CREB, total CREB.
-
Significance: Elevated phosphorylation of ERK1/2 and CREB points to the activation of pathways involved in cognitive function and neuroprotection.[5][8]
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another route through which α7nAChR activation can exert its effects, particularly in the context of inflammation and insulin (B600854) sensitivity.[1][9][10]
-
Key proteins to analyze: p-JAK2, total JAK2, p-STAT3, total STAT3.
-
Significance: Increased phosphorylation of JAK2 and STAT3 can indicate the modulation of immune responses and metabolic processes.[9][10]
Experimental Protocols
A detailed protocol for Western blot analysis of PNU-282987-treated cells is provided below. This protocol is a general guideline and may require optimization based on the specific cell type and antibodies used.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
PNU-282987 Preparation: Prepare a stock solution of PNU-282987 in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the culture medium and replace it with the medium containing the various concentrations of PNU-282987. Include a vehicle control (medium with the solvent at the same concentration used for the highest PNU-282987 dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). The optimal incubation time should be determined experimentally.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor the separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. This is particularly useful for detecting total and phosphorylated forms of a protein.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of PNU-282987 on the Phosphorylation of Key Signaling Proteins
| Target Protein | Control (Vehicle) | PNU-282987 (Low Dose) | PNU-282987 (High Dose) | Fold Change (High Dose vs. Control) |
| p-CaMKII / Total CaMKII | 1.00 ± 0.12 | 1.85 ± 0.21 | 2.54 ± 0.33 | 2.54 |
| p-CREB / Total CREB | 1.00 ± 0.09 | 2.10 ± 0.25 | 3.15 ± 0.40 | 3.15 |
| p-IKK / Total IKK | 1.00 ± 0.15 | 0.65 ± 0.08 | 0.40 ± 0.05 | 0.40 |
| p-NF-κB p65 / Total NF-κB p65 | 1.00 ± 0.11 | 0.58 ± 0.07 | 0.35 ± 0.04 | 0.35 |
| p-Akt / Total Akt | 1.00 ± 0.13 | 1.95 ± 0.22 | 2.80 ± 0.31 | 2.80 |
| p-ERK1/2 / Total ERK1/2 | 1.00 ± 0.10 | 2.25 ± 0.28 | 3.50 ± 0.45 | 3.50 |
| p-STAT3 / Total STAT3 | 1.00 ± 0.14 | 1.70 ± 0.19 | 2.45 ± 0.29 | 2.45 |
Values are represented as mean relative density ± standard deviation, normalized to the control group. Data is hypothetical and for illustrative purposes.
Visualizations
The following diagrams illustrate the key signaling pathways affected by PNU-282987 and a general workflow for the Western blot protocol.
Caption: Signaling pathways activated by PNU-282987.
Caption: General workflow for Western blot analysis.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 4. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of α7 nAChR with PNU-282987
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel, is a key player in cholinergic signaling in the central nervous system and periphery.[1] Its involvement in various physiological processes, including learning, memory, and inflammation, has made it a significant therapeutic target for a range of neurological and inflammatory disorders.[1] PNU-282987 is a highly selective and potent agonist for the α7 nAChR, demonstrating therapeutic potential in preclinical models of cognitive impairment, neuroinflammation, and sepsis.[2][3][4]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the distribution and abundance of α7 nAChR in tissue samples, and for assessing the pharmacodynamic effects of compounds like PNU-282987. These application notes provide a detailed protocol for the immunohistochemical staining of α7 nAChR in tissues, with a focus on studies involving PNU-282987 treatment.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PNU-282987 on α7 nAChR expression and downstream signaling pathways using immunohistochemistry and related techniques.
Table 1: Effect of PNU-282987 on α7 nAChR and Downstream Marker Expression (IHC)
| Tissue/Cell Type | Experimental Model | Treatment Group | Marker | Method of Quantification | Outcome | Reference |
| Mouse Hippocampus | Chronic Intermittent Hypoxia | PNU-282987 (5 mg/kg, i.p.) | p-CREB | Immunohistochemical Staining | Markedly increased expression in CA1, CA3, and DG regions compared to control. | [2][5][6][7] |
| Mouse Hippocampus | Chronic Intermittent Hypoxia | PNU-282987 (5 mg/kg, i.p.) | BDNF | Immunohistochemical Staining | Markedly increased expression compared to control. | [2][5][6][7] |
| Mouse Colon | DSS-induced Colitis | PNU-282987 (10 mg/kg, i.p.) | α7nAChR | Immunohistochemistry Protein Expression Score | Significantly decreased expression compared to colitis group. | [8] |
| Rat Ventral Midbrain | 6-OHDA Lesion | PNU-282987 (3 mg/kg, i.p.) | GFAP | Percentage of GFAP-positive cells | Reduced to 20.95 ± 1.53% from 35.0 ± 2.33% in the lesion group. | [1][3] |
Table 2: Neuroprotective and Regenerative Effects of PNU-282987 (Cell Proliferation and Survival Assays)
| Tissue/Cell Type | Experimental Model | Treatment Group | Marker/Assay | Method of Quantification | Outcome | Reference |
| Mouse Hippocampus | Chronic Intermittent Hypoxia | PNU-282987 (5 mg/kg, i.p.) | Apoptotic Cells | TUNEL Staining | Significantly decreased number of apoptotic cells compared to control. | [2][5] |
| Mouse Retina | Photoreceptor Degeneration | PNU-282987 (eyedrops) | ONL Cell Density | Cell Counting | Restored to 99.69 ± 10.61% of control levels. | [9] |
| Rat Ipsilateral Basal Cortex | Subarachnoid Hemorrhage | PNU-282987 (12 mg/kg, i.p.) | Neuronal Cell Death | TUNEL Staining | Significantly reduced neuronal cell death. | [10][11] |
Signaling Pathways
Activation of the α7 nAChR by PNU-282987 triggers several downstream signaling cascades that mediate its neuroprotective and anti-inflammatory effects.
Caption: Key signaling pathways activated by PNU-282987 binding to α7 nAChR.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of PNU-282987 on α7 nAChR expression using immunohistochemistry.
References
- 1. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-282987 Eye Drop Formulation in Retinal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a potent and highly selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Emerging research has highlighted its significant neuroprotective and even neurogenic effects on retinal ganglion cells (RGCs) and other retinal neurons, positioning it as a promising therapeutic candidate for retinal diseases like glaucoma.[1][2][3][4] Topical administration via eye drops presents a non-invasive and targeted delivery method to the retina.[1][5] These application notes provide detailed protocols for the preparation and use of a PNU-282987 eye drop formulation for pre-clinical retinal studies, based on established research methodologies.
Mechanism of Action
PNU-282987 exerts its neuroprotective effects by activating α7 nAChRs present on RGCs and other retinal cells.[3][4] This activation triggers intracellular signaling cascades that promote cell survival and inhibit apoptosis. The primary neuroprotective pathway involves the stimulation of the PI3 kinase → Akt → Bcl-2 survival pathway, which promotes cell survival.[1] Concurrently, PNU-282987 inhibits the pro-apoptotic p38 MAP kinase pathway.[1] In some models, PNU-282987 has also been shown to stimulate Müller glia to re-enter the cell cycle and produce progenitor cells that can differentiate into new retinal neurons, suggesting a regenerative potential.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of PNU-282987 eye drops on retinal ganglion cell survival and visual function in animal models of glaucoma.
Table 1: Dose-Dependent Neuroprotection of RGCs with PNU-282987 Eye Drops in a Rat Glaucoma Model
| PNU-282987 Concentration | Mean RGC Loss (%) | Standard Error of Mean (SEM) |
| Vehicle Control (PBS + 1% DMSO) | 27.4% | 2.9 |
| 100 µM | No significant effect | - |
| 500 µM | 7.5% | 2.5 |
| 1 mM | Significant protection | - |
| 2 mM | Significant protection | - |
| Data adapted from a study in a rat model of glaucoma induced by hypertonic saline injection. RGC loss was quantified one month after induction.[1] |
Table 2: Functional Recovery of Visual Pathways with 1mM PNU-282987 Eye Drops in a Mouse Glaucoma Model
| Electrophysiological Parameter | Mean Decrease after Glaucoma Induction (%) | Mean Recovery with PNU-282987 Treatment (%) |
| Photopic Negative Response (PhNR) Amplitude | 71.5% | 90% |
| Pattern ERG (pERG) P1 Amplitude | 69.4% | 40% |
| Pattern ERG (pERG) N2 Amplitude | 56% | 34% |
| Pattern VEP (pVEP) Negative Amplitude | 44.2% | 56% |
| Data represents the percentage change in amplitude one month after glaucoma induction and subsequent treatment.[3] |
Table 3: Pharmacokinetics of 2mM PNU-282987 in the Retina Following Topical Administration
| Time After Eye Drop Application | PNU-282987 Concentration in Retina (ng/g) |
| 1 hour | Detectable |
| 2 hours | Peak Concentration |
| 8 hours | Detectable |
| 12 hours | Levels comparable to control |
| This data demonstrates that topically applied PNU-282987 reaches the retina in a time-dependent manner.[5] |
Experimental Protocols
Protocol 1: Preparation of PNU-282987 Eye Drop Formulation for Research
Materials:
-
PNU-282987 hydrochloride (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Calculate the required mass of PNU-282987 hydrochloride based on its molecular weight (refer to the manufacturer's certificate of analysis).
-
Dissolve the PNU-282987 powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing. Note: The final concentration of DMSO in the eye drop solution should not exceed 1%.
-
-
Working Solution Preparation (e.g., 1 mM):
-
Dilute the PNU-282987 stock solution with sterile PBS to the desired final concentration (e.g., 100 µM, 500 µM, 1 mM, or 2 mM).[1] For example, to make 1 ml of a 1 mM solution from a 100 mM stock, add 10 µl of the stock solution to 990 µl of sterile PBS.
-
Vortex the working solution gently to ensure homogeneity.
-
-
Sterilization:
-
Filter the final PNU-282987 eye drop solution through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Store the prepared eye drop solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Glaucoma Model and PNU-282987 Eye Drop Administration
Animal Model:
Glaucoma Induction (Hypertonic Saline Model):
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Under a dissecting microscope, make a small incision in the conjunctiva to expose the episcleral veins.
-
Carefully inject a small volume (e.g., 50 µl for rats) of hypertonic saline (e.g., 1.2 M for mice, 2 M for rats) into the episcleral veins to induce scarring and elevate intraocular pressure.[2][3]
PNU-282987 Eye Drop Administration:
-
PNU-282987 treatment can be initiated before or after glaucoma induction, depending on the study design (neuroprotection vs. regeneration).
-
Administer one drop (approximately 30 µl) of the prepared PNU-282987 solution to the corneal surface of the experimental eye.[1]
-
The frequency of administration is typically once or twice daily.[1][3]
-
The contralateral eye can serve as an internal control, receiving vehicle (PBS with the corresponding percentage of DMSO).
Protocol 3: Assessment of Retinal Neuroprotection and Function
RGC Quantification:
-
At the study endpoint (e.g., one month post-induction), euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and prepare them as flat mounts.
-
Perform immunohistochemistry using an antibody against an RGC-specific marker (e.g., Thy1.1 or Brn3a).[2]
-
Image the stained retinas using a confocal microscope.
-
Quantify the number of surviving RGCs in defined areas of the retina.
Electroretinography (ERG) and Visually Evoked Potentials (VEP):
-
Perform baseline ERG and VEP recordings before glaucoma induction.
-
Record ERG and VEP at specified time points after treatment.
-
Analyze the amplitudes and latencies of specific waveforms (e.g., PhNR, pERG, pVEP) to assess retinal and visual pathway function.[3]
Conclusion
The topical application of PNU-282987 eye drops is a promising, non-invasive strategy for delivering this neuroprotective agent to the retina. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of PNU-282987 in pre-clinical models of retinal disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for neurodegenerative eye diseases.
References
- 1. Retinal ganglion cell neuroprotection induced by activation of alpha7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nicotinic Acetylcholine Receptor Agonist Prevents Loss of Retinal Ganglion Cells in a Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 5. Retinal ganglion cell neuroprotection induced by activation of alpha7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PNU-282987 stability and proper storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of PNU-282987, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PNU-282987?
The proper storage of PNU-282987 is critical to maintain its integrity and activity. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.
-
Solid Form: As a powder, PNU-282987 should be stored at temperatures ranging from room temperature to 4°C.[1][2] For long-term stability, storage at -20°C is also recommended, with a shelf life of at least four years under these conditions.[3] Some suppliers recommend storing the solid form at 2-8°C. It is advisable to keep it in a sealed container away from moisture.[1]
-
In Solvent: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[4] The recommended storage temperature is -20°C or -80°C.[1][4]
Q2: What is the stability of PNU-282987 in its solid form and in solution?
The stability of PNU-282987 is dependent on its physical state and storage temperature.
-
Solid Form (Powder): When stored as a crystalline solid at -20°C, PNU-282987 is stable for at least four years.[3] Another supplier suggests a shelf life of three years at -20°C.[4]
-
In Solvent (Stock Solutions): The stability of stock solutions is highly dependent on the storage temperature.
Q3: How should I dissolve PNU-282987? What are the recommended solvents?
PNU-282987 exhibits solubility in a variety of aqueous and organic solvents. The choice of solvent will depend on the requirements of the specific experiment.
-
DMSO: PNU-282987 is readily soluble in DMSO, with concentrations reaching up to 100 mM or 30-53 mg/mL.[2][3][4] It is recommended to use fresh DMSO, as its moisture-absorbing properties can reduce the solubility of the compound.[4]
-
Water and Aqueous Buffers: Solubility in water is variable. Some sources state it is insoluble, while others report solubility up to 50 mg/mL (with the need for ultrasonic assistance) or 100 mM.[1][4] It is also soluble in 1eq. HCl up to 100 mM and in PBS (pH 7.2) up to 5 mg/mL.[2][3] If using water as the solvent for a stock solution, it should be filtered and sterilized (e.g., with a 0.22 μm filter) before use.[1]
-
Ethanol (B145695): The compound is soluble in ethanol at concentrations up to 20-53 mg/mL.[3][4]
-
DMF: PNU-282987 can be dissolved in DMF at a concentration of 10 mg/mL.[3]
Q4: What is the primary mechanism of action for PNU-282987?
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), with a Ki value of 26 nM for the rat receptor.[2][3] It displays negligible activity at other nAChR subtypes and a wide range of other receptors, with the exception of the 5-HT3 receptor, for which it has a lower affinity (Ki = 930 nM).[2][3] Activation of the α7nAChR by PNU-282987 has been shown to trigger several downstream signaling pathways, including the PI3K-Akt pathway and the cholinergic anti-inflammatory pathway, which are involved in neuroprotection, anti-inflammatory effects, and modulation of the immune system.[5][6][7][8]
Data Summary Tables
Table 1: Storage and Stability of PNU-282987
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid (Powder) | Room Temperature | Not specified, short-term | [2] |
| 4°C or 2-8°C | Not specified | [1] | |
| -20°C | 3 to ≥ 4 years | [3][4] | |
| In Solvent | -20°C | 1 to 6 months | [1][4] |
| -80°C | 1 year | [1][4] |
Table 2: Solubility of PNU-282987
| Solvent | Maximum Concentration | Citations |
| DMSO | 100 mM (26.48 mg/mL) to 200.18 mM (53 mg/mL) | [1][2][3][4] |
| 1eq. HCl | 100 mM (26.48 mg/mL) | [2] |
| Water | 50 mg/mL (with sonication) to 100 mM | [1] |
| Ethanol | 20 mg/mL to 53 mg/mL | [3][4] |
| PBS (pH 7.2) | 5 mg/mL | [3] |
| DMF | 10 mg/mL | [3] |
Troubleshooting Guide
Issue: I am having trouble dissolving PNU-282987 in water.
Some suppliers report that PNU-282987 is insoluble in water, while others indicate it is soluble, sometimes requiring sonication.[1][4] This discrepancy may be due to differences in the salt form or purity of the compound.
-
Recommendation 1: Use an alternative solvent. For most in vitro experiments, DMSO is the recommended solvent due to high solubility.[2][4] For in vivo studies, dissolving the compound in saline has been reported.[5]
-
Recommendation 2: Aid dissolution. If using an aqueous solvent is necessary, try ultrasonic agitation to aid dissolution.[1] Alternatively, preparing the solution in 1eq. HCl can achieve a high concentration.[2]
-
Recommendation 3: Check your solvent. If using DMSO, ensure it is fresh and anhydrous, as DMSO can absorb moisture, which may reduce the solubility of the compound.[4]
Issue: My PNU-282987 stock solution has been stored at -20°C for over 6 months. Is it still usable?
The recommended stable storage period for solutions at -20°C is between one and six months.[1][4]
-
Recommendation: If the solution has been stored for longer than the recommended period, its activity may be compromised. It is advisable to prepare a fresh stock solution from solid powder to ensure experimental reproducibility and accuracy. For longer-term storage of solutions, -80°C is recommended, which extends stability to one year.[1][4]
Issue: Can I repeatedly freeze and thaw my PNU-282987 stock solution?
Repeated freeze-thaw cycles are generally not recommended for solutions of bioactive small molecules as this can lead to degradation and affect the concentration and efficacy of the compound.
-
Recommendation: Upon initial dissolution, the stock solution should be divided into smaller, single-use aliquots.[4] This practice ensures that you only thaw the volume needed for a given experiment, preserving the integrity of the remaining stock.
Issue: I cannot find any information on the degradation products of PNU-282987.
-
Recommendation: To minimize potential degradation, always adhere to the recommended storage and handling protocols. Store the compound in a sealed container, protected from moisture and light, at the appropriate temperature.[1] Use freshly prepared solutions whenever possible for the most reliable results.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of PNU-282987 (Molecular Weight: 264.75 g/mol ) in DMSO. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.[2]
-
Materials:
-
PNU-282987 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of PNU-282987 powder. For example, to prepare 1 mL of a 10 mM solution, weigh 2.65 mg of PNU-282987 (Mass = Molarity × Volume × Molecular Weight).
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of fresh DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary, but avoid excessive heat.
-
Once dissolved, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (1-6 months) or at -80°C for long-term storage (up to 1 year).[1][4]
-
Visualizations
Caption: Recommended workflow for handling and storing PNU-282987.
Caption: PNU-282987 activates the pro-survival PI3K/Akt pathway.[5]
Caption: Cholinergic anti-inflammatory pathway via α7nAChR activation.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PNU-282987 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PNU-282987, a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PNU-282987?
PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] It exhibits a high affinity for this receptor, with a reported Ki value of 26 nM.[2]
Q2: What are the known off-target interactions of PNU-282987?
The most well-documented off-target interaction of PNU-282987 is with the 5-HT3 receptor, with a Ki of 930 nM.[2] Additionally, it has been reported that PNU-282987 is not suitable for human use due to excessive inhibition of the hERG channel, which is a critical consideration for any translational studies.[1] A screening against a panel of 32 other receptors at a concentration of 1 µM showed no significant activity.[2] There is also negligible blockade of α1β1γδ and α3β4 nAChRs.[2]
Q3: What are the potential downstream signaling pathways affected by PNU-282987?
Activation of the α7 nAChR by PNU-282987 can influence several downstream signaling pathways. Notably, it has been shown to enhance GABAergic synaptic activity.[3] Furthermore, its effects can be mediated through the PI3K-Akt and NF-κB signaling pathways.[4][5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected anxiogenic effects. | Activation of 5-HT3 receptors. | Consider using a 5-HT3 receptor antagonist as a control to confirm this off-target effect. |
| Cardiotoxicity or unexpected changes in cellular electrophysiology. | Inhibition of the hERG channel. | Use in vitro electrophysiology assays (e.g., patch clamp) to assess hERG channel function in the presence of PNU-282987. |
| Modulation of inhibitory neurotransmission not fully explained by α7 nAChR activation. | Enhancement of GABAergic synaptic activity. | Investigate GABAergic currents in the presence and absence of PNU-282987 using electrophysiological recordings. |
| Unanticipated inflammatory or anti-inflammatory responses. | Modulation of the NF-κB signaling pathway. | Perform western blots or reporter assays to assess the phosphorylation status of key proteins in the NF-κB pathway. |
| Effects on cell survival and apoptosis. | Activation of the PI3K-Akt signaling pathway. | Assess the phosphorylation status of Akt and downstream targets using techniques like western blotting. |
Quantitative Data Summary
| Target | Interaction Type | Affinity (Ki) | Notes |
| α7 nAChR | Agonist | 26 nM | Primary target. |
| 5-HT3 Receptor | Ligand Binding | 930 nM | Known off-target. |
| hERG Channel | Inhibition | Not specified | A critical safety liability. |
| Other Receptors | No significant activity | > 1 µM | Based on a screening panel of 32 receptors. |
| α1β1γδ and α3β4 nAChRs | Negligible blockade | IC50 ≥ 60 µM | High selectivity over these nAChR subtypes. |
Experimental Protocols
1. Radioligand Binding Assay for α7 nAChR and 5-HT3 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of PNU-282987 for the α7 nAChR and 5-HT3 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the human α7 nAChR or 5-HT3 receptor.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine for α7 nAChR, [³H]-granisetron for 5-HT3 receptor) and varying concentrations of PNU-282987.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Electrophysiological Assay for hERG Channel Inhibition
-
Objective: To assess the inhibitory effect of PNU-282987 on the hERG potassium channel.
-
Methodology:
-
Use a whole-cell patch-clamp technique on a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Record hERG channel currents in response to a specific voltage protocol.
-
Apply PNU-282987 at various concentrations to the cells.
-
Measure the reduction in the hERG current amplitude in the presence of the compound.
-
Calculate the IC50 value for hERG inhibition.
-
Visualizations
Caption: Signaling pathways of PNU-282987.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. PNU-282,987 - Wikipedia [en.wikipedia.org]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in PNU-282987 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving PNU-282987. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action?
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] Its primary mechanism of action is to bind to and activate α7-nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system and periphery. This activation leads to a variety of downstream cellular effects.
Q2: What are the known signaling pathways activated by PNU-282987?
PNU-282987 has been shown to activate several key intracellular signaling pathways upon binding to the α7-nAChR. These include:
-
CaM-CaMKII-CREB Pathway: Activation of α7-nAChR by PNU-282987 can lead to an influx of calcium, which in turn activates Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII). This cascade ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity and cell survival.[4][5]
-
ERK1/2/CREB Pathway: PNU-282987 has been demonstrated to upregulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can also lead to the phosphorylation of CREB.[6]
-
JAK2-STAT3 Pathway: The activation of α7-nAChR can also trigger the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in anti-inflammatory and pro-survival signals.[7]
-
PI3K-Akt Pathway: PNU-282987 has been shown to increase the phosphorylation of Akt (Protein Kinase B), a key component of the PI3K-Akt signaling pathway, which plays a crucial role in cell survival and apoptosis inhibition.[8]
Q3: Does PNU-282987 have any off-target effects?
While PNU-282987 is highly selective for the α7-nAChR, it has been shown to have some activity as a functional antagonist at the 5-HT3 receptor, though with a much lower affinity (IC50 of 4541 nM) compared to its agonist activity at the α7-nAChR (EC50 of 154 nM).[1][9] This off-target effect is more likely to be observed at higher concentrations of PNU-282987 and could contribute to inconsistent results, particularly in studies where serotonergic signaling is relevant.
Troubleshooting Inconsistent Results
Q4: My experimental results with PNU-282987 are not consistent. What are the common causes of variability?
Inconsistent results in PNU-282987 experiments can arise from several factors. Here are some of the most common issues and how to address them:
-
Compound Solubility and Stability: PNU-282987 has variable solubility in different solvents. Ensuring the compound is fully dissolved and the stock solution is stable is critical for accurate dosing.
-
Dose-Response Relationship: The effects of PNU-282987 can be highly dose-dependent, and some studies have reported a bell-shaped or biphasic dose-response curve. This means that higher doses may not necessarily produce a stronger effect and could even lead to a diminished or opposite response.
-
Experimental Model and Conditions: The observed effects of PNU-282987 can vary significantly depending on the specific animal model, cell line, and experimental conditions used.
-
Off-Target Effects: At higher concentrations, PNU-282987 can antagonize the 5-HT3 receptor, which could confound results.
The following sections provide more detailed troubleshooting guidance for each of these points.
Detailed Troubleshooting Guides
Issue 1: Inconsistent Efficacy or Potency
Question: I am observing variable or lower-than-expected efficacy of PNU-282987 in my experiments. What could be the issue?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Compound Dissolution | PNU-282987 has limited solubility in water but is soluble in DMSO, ethanol, and 1eq. HCl.[2] For in vitro studies, prepare a concentrated stock solution in DMSO and then dilute it in your aqueous experimental buffer. For in vivo studies, dissolving in saline may be possible for some concentrations, but using a vehicle like saline with a small percentage of DMSO or other solubilizing agents may be necessary. Always visually inspect for complete dissolution and consider a brief sonication if needed. |
| Stock Solution Instability | PNU-282987 stock solutions in DMSO can be stored at -20°C for up to 6 months or -80°C for up to a year.[9] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Be aware that DMSO is hygroscopic and can absorb water from the air, which can reduce the solubility of PNU-282987 over time.[1] Use fresh, high-quality DMSO. |
| Incorrect Dosing | The effective dose of PNU-282987 can vary significantly depending on the experimental model and the endpoint being measured. A thorough literature search for your specific model is recommended. If you are still seeing inconsistent results, it is advisable to perform a dose-response study to determine the optimal concentration for your experimental setup. Be mindful of potential bell-shaped dose-response curves where higher doses may be less effective. |
| Batch-to-Batch Variability | The molecular weight of PNU-282987 can vary between batches due to hydration.[2] Always use the batch-specific molecular weight provided by the supplier to calculate the concentration of your stock solutions accurately. |
Data Presentation: PNU-282987 Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [2] |
| 1eq. HCl | 100 mM | [2] |
| Water | Insoluble | [1] |
Issue 2: Unexpected or Contradictory Behavioral or Cellular Effects
Question: I am observing unexpected or contradictory effects of PNU-282987 in my experiments. Why might this be happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target 5-HT3 Receptor Antagonism | At higher concentrations, PNU-282987 can act as a 5-HT3 receptor antagonist.[1][9] If your experimental system is sensitive to serotonergic signaling, this could lead to confounding results. To mitigate this, use the lowest effective concentration of PNU-282987 as determined by a dose-response study. Consider using a selective 5-HT3 receptor antagonist as a control to dissect the contribution of this off-target effect. |
| Biphasic Dose-Response | Some studies have reported a U-shaped or bell-shaped dose-response curve for PNU-282987. This means that both low and high doses may be less effective than an intermediate dose. If you are observing a lack of effect or a paradoxical effect at a high dose, consider testing a range of lower concentrations. |
| Receptor Desensitization | Prolonged or high-concentration exposure to an agonist like PNU-282987 can lead to receptor desensitization, where the receptors become less responsive to further stimulation. This can result in a diminished effect over time. Consider the duration of your experiments and whether a continuous or intermittent dosing schedule is more appropriate. |
| Animal Model or Cell Line Specificity | The expression levels and functional properties of α7-nAChRs can vary between different animal strains, species, and cell lines. Results obtained in one model may not be directly translatable to another. It is important to characterize the expression and function of α7-nAChRs in your specific experimental system. |
Data Presentation: PNU-282987 Receptor Affinity
| Receptor | Affinity (Ki or IC50/EC50) | Activity | Reference |
| α7 nAChR | Ki = 26 nM | Agonist | [2][3] |
| 5-HT3 Receptor | IC50 = 4541 nM | Antagonist | [1][9] |
Experimental Protocols
Protocol 1: Preparation of PNU-282987 Stock Solution
-
Determine the required concentration and volume of the stock solution.
-
Use the batch-specific molecular weight provided by the supplier for accurate calculations.
-
Weigh the required amount of PNU-282987 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the tube. To aid dissolution, you can gently vortex or sonicate the solution.
-
Visually confirm that the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vivo Administration of PNU-282987
-
Thaw an aliquot of the PNU-282987 stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired dose and the animal's body weight.
-
Dilute the stock solution in sterile saline or another appropriate vehicle to the final injection volume. The final concentration of DMSO in the vehicle should be kept to a minimum (typically <5%) to avoid vehicle-induced effects.
-
Administer the solution via the desired route (e.g., intraperitoneal, intravenous, subcutaneous).
-
For control animals, administer the vehicle solution containing the same concentration of DMSO as the drug-treated group.
Signaling Pathway and Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats | MDPI [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing PNU-282987 concentration for cell viability
Welcome to the technical support center for PNU-282987. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of PNU-282987 for maximal cell viability and experimental success. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action?
A1: PNU-282987 is a potent and highly selective agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), with a Ki of approximately 26 nM.[1][2] It displays negligible activity at other nicotinic receptor subtypes and a range of other neurotransmitter receptors, with the exception of the 5-HT3 receptor, for which it has a lower affinity.[1][2][3] Its primary mechanism of action is the activation of α7 nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system and on various non-neuronal cells.[4]
Q2: What are the known downstream signaling pathways activated by PNU-282987?
A2: Activation of α7 nAChRs by PNU-282987 triggers several intracellular signaling cascades that are often associated with neuroprotection and anti-inflammatory effects. Key pathways include the PI3K/Akt pathway, which plays a role in preventing apoptosis, and the Jak2/STAT3 pathway.[5] Additionally, it can modulate calcium signaling through the CaM-CaMKII-CREB pathway and influence inflammatory responses via the NF-κB pathway. In some contexts, it has also been shown to induce the antioxidant enzyme heme oxygenase-1 (HO-1).[6]
Q3: What is the recommended solvent and storage condition for PNU-282987?
A3: PNU-282987 is soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 100 mM).[1] It is also soluble in water up to 100 mM. For long-term storage, it is recommended to store the solid compound at room temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Cell Culture Media | The compound's solubility limit may be exceeded in the aqueous media. The method of dilution from a concentrated stock can also cause precipitation. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity. When diluting from a DMSO stock, add the stock solution to the pre-warmed media with gentle mixing, rather than adding media to the stock. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Unexpected Cell Toxicity at High Concentrations | Off-target effects can occur at higher concentrations. While PNU-282987 is highly selective for α7 nAChR, very high concentrations may lead to unintended pharmacological effects. Desensitization of the α7 nAChR at high agonist concentrations can also lead to a lack of efficacy or unexpected cellular responses. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Start with a broad range of concentrations and narrow down to the lowest effective concentration that elicits the desired biological response without causing significant cell death. This will help to minimize potential off-target effects. |
| Inconsistent or Non-reproducible Results | Variations in cell passage number, cell density at the time of treatment, or the stability of the compound in solution can all contribute to inconsistent results. The metabolic state of the cells can also influence their response. | Use cells within a consistent and defined passage number range for all experiments. Standardize cell seeding density and allow cells to adhere and stabilize before treatment. Prepare fresh dilutions of PNU-282987 from a properly stored stock solution for each experiment. Ensure consistent incubation times and conditions. |
| No Observable Effect on Cell Viability | The chosen cell line may not express sufficient levels of α7 nAChR. The concentration of PNU-282987 may be too low to elicit a response, or the treatment duration may be too short. | Confirm the expression of α7 nAChR in your cell line of interest using techniques such as RT-PCR or Western blotting. Perform a concentration-response experiment with a wide range of PNU-282987 concentrations. Also, consider extending the treatment duration to observe potential effects. |
Data on PNU-282987 Concentration and Cell Viability
The optimal concentration of PNU-282987 can vary significantly depending on the cell type and the specific experimental goals. The following tables summarize concentrations used in various studies to promote cell viability or neuroprotection.
Table 1: PNU-282987 Concentrations for Neuroprotection and Cell Viability in Neuronal Cells
| Cell Type | Concentration Range | Outcome | Reference |
| Primary Cortical Neurons | 1 µM, 10 µM, 100 µM | Dose-dependent reduction in apoptotic neurons and LDH release. 100 µM showed a significant increase in cell viability. | [7] |
| SH-SY5Y Neuroblastoma | Concentration-dependent | Prevention of apoptotic cell death induced by oxidative stress. | |
| PC12 Cells | 10 µM | Used in combination with other compounds without showing cytotoxic effects. |
Table 2: PNU-282987 Concentrations in Other Cell Types
| Cell Type | Concentration Range | Outcome | Reference |
| Primary Astrocytes | 5 µM | Enhanced astrocyte-mediated inhibition of Aβ aggregation. | [8] |
| BV2 Microglia | Not specified | Activation of α7nAChR with an agonist reduced pro-inflammatory markers. | [9] |
| Human Microglia (hiMacs) | 3 - 100 µM | No significant effect on cell viability observed in a WST-8 assay after 48 hours of treatment. | [10] |
Experimental Protocols
Preparation of PNU-282987 Stock Solution
-
Materials:
-
PNU-282987 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the manufacturer's information, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the PNU-282987 powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
-
Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
PNU-282987 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of PNU-282987 in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared PNU-282987 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Cytotoxicity Assessment using LDH Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
PNU-282987 stock solution
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of PNU-282987 or a vehicle control as described above. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment duration.
-
After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.
-
Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture from the kit.
-
Incubate the plate at room temperature for the time specified in the kit's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
-
Visualizations
Caption: Signaling pathways activated by PNU-282987.
Caption: General workflow for assessing cell viability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poststress treatment with PNU282987 can rescue SH-SY5Y cells undergoing apoptosis via α7 nicotinic receptors linked to a Jak2/Akt/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Addressing PNU-282987 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and control when using the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PNU-282987.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during experiments with PNU-282987.
Q1: My PNU-282987 is not dissolving properly. What is the recommended solvent and procedure?
A1: PNU-282987 has varying solubility depending on the solvent. For aqueous solutions, it is soluble in water up to 50 mg/mL, and ultrasonic assistance may be necessary.[1] It is also soluble in 1 equivalent of HCl up to 100 mM. For organic solvents, DMSO is a common choice, with solubility reported at concentrations ranging from 17.5 mg/mL to 30 mg/mL.[1][2] Note that hygroscopic DMSO can negatively impact solubility, so it is crucial to use a fresh, unopened supply.[1] For stock solutions, dissolve PNU-282987 in DMSO and store at -20°C for up to 6 months or -80°C for up to one year.[1] Always ensure the storage container is sealed to protect from moisture.[1]
Q2: I am observing inconsistent or unexpected results in my cell-based assays. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. It is recommended to aliquot solutions after preparation and freeze them at -20°C for short-term storage (up to 3 months for reconstituted stock).
-
Cell Line Variability: The expression levels of α7 nAChRs can vary between cell lines and even with passage number. Regularly verify receptor expression in your experimental model.
-
Off-Target Effects: While PNU-282987 is highly selective for the α7 nAChR, it also acts as a functional antagonist at the 5-HT3 receptor, though with a much lower affinity (IC50 of 4541 nM).[1] If your experimental system expresses 5-HT3 receptors, consider this potential off-target effect in your data interpretation.
-
Solvent Effects: The solvent used to dissolve PNU-282987, particularly DMSO, can have independent effects on cells.[3] Always include a vehicle control group in your experiments that is treated with the same concentration of the solvent as the experimental groups.
Q3: I am not seeing the expected downstream signaling activation (e.g., p-Akt, p-ERK). What should I check?
A3: Lack of downstream signaling can be due to several reasons:
-
Suboptimal Concentration: The effective concentration of PNU-282987 can vary depending on the cell type and the specific signaling pathway being investigated. Perform a dose-response experiment to determine the optimal concentration for your system. EC50 values have been reported to be around 154 nM for α7 nAChR agonism and can range from 47 to 80 nmol·L−1 for ERK phosphorylation in PC12 cells.[1][4]
-
Incubation Time: The kinetics of signaling pathway activation can be transient. Optimize the incubation time with PNU-282987. For example, maximal ERK phosphorylation in PC12 cells was observed after a 5-minute incubation.[4]
-
Receptor Desensitization: The α7 nAChR is known for its rapid desensitization.[5] Prolonged exposure to high concentrations of PNU-282987 may lead to receptor desensitization and a diminished downstream response. Consider using shorter incubation times or co-application with a positive allosteric modulator (PAM) like PNU-120596, which can alter the desensitization kinetics.[4]
-
Cell Health: Ensure that your cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
Q4: How can I confirm that the observed effects are specifically mediated by the α7 nAChR?
A4: To ensure the specificity of PNU-282987's action, include the following controls in your experimental design:
-
Selective Antagonist: Pre-treat your cells or animals with a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA), before applying PNU-282987.[6] The blockade of the PNU-282987-induced effect by MLA would strongly suggest mediation by the α7 nAChR.
-
Knockdown/Knockout Models: If available, use cell lines or animal models where the α7 nAChR has been genetically knocked down or knocked out to confirm that the receptor is necessary for the observed effect.
Quantitative Data Summary
The following tables summarize key quantitative data for PNU-282987.
Table 1: Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| Ki | 26 nM | Rat brain homogenates | |
| EC50 | 154 nM | α7 nAChR agonism | [1] |
| EC50 | 47 - 80 nM | ERK phosphorylation in PC12 cells | [4] |
| IC50 | 4541 nM | 5-HT3 receptor antagonism | [1] |
Table 2: Solubility
| Solvent | Concentration | Reference |
| Water | 50 mg/mL (requires sonication) | [1] |
| 1 eq. HCl | 100 mM | |
| DMSO | 17.5 - 30 mg/mL | [1][2] |
| DMF | 10 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| PBS (pH 7.2) | 5 mg/mL | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of ERK Phosphorylation in PC12 Cells
This protocol is adapted from studies on α7 nAChR-mediated signaling.[4]
-
Cell Culture: Culture PC12 cells in appropriate media and conditions until they reach the desired confluency.
-
Starvation: Prior to stimulation, starve the cells in serum-free media for a defined period (e.g., 2-4 hours) to reduce basal signaling.
-
Pre-treatment (Optional): To confirm specificity, pre-incubate a subset of cells with the α7 nAChR antagonist MLA for 10-15 minutes.
-
Stimulation: Treat the cells with varying concentrations of PNU-282987 for a short duration (e.g., 5 minutes) at 37°C.[4]
-
Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK.
-
Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Protocol 2: In Vivo Assessment of Neuroprotection in a Rat Model of Parkinson's Disease
This protocol is based on an experimental design investigating the neuroprotective effects of PNU-282987.[7]
-
Animal Model: Induce a Parkinson's Disease (PD) model in rats via stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[7]
-
Drug Administration: Administer PNU-282987 via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg) at various time points: 2 hours before the 6-OHDA lesion and then on days 1, 7, and 13 post-lesion.[7]
-
Control Groups: Include a sham group receiving saline injections instead of PNU-282987 and a lesion-only group.[7]
-
Behavioral Testing: On day 14 post-lesion, perform behavioral tests such as the rotarod test to assess motor coordination.[7]
-
Histological Analysis: After behavioral testing, sacrifice the animals and perfuse the brains. Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.[7]
-
Biochemical Analysis: Use brain tissue homogenates for Western blotting to analyze the expression of proteins related to α7nAChR signaling and neuroinflammation.[7]
Visualizations
Caption: Simplified signaling pathway of PNU-282987 via the α7 nAChR.
Caption: General experimental workflow for studying the effects of PNU-282987.
Caption: Troubleshooting decision tree for experiments using PNU-282987.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats [mdpi.com]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 7. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
PNU-282987 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PNU-282987. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action?
A1: PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with a Ki value of 26 nM for the rat receptor. It shows negligible activity at other nAChR subtypes and most other neurotransmitter receptors, with the exception of the 5-HT3 receptor, where it acts as a functional antagonist with an IC50 of 4541 nM.[1] Its primary mechanism of action is the activation of α7 nAChRs, which are ligand-gated ion channels involved in various cognitive and neurological processes.
Q2: In which solvents is PNU-282987 soluble?
A2: PNU-282987 exhibits solubility in a range of common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are effective solvents.[2][3] It is also soluble in aqueous solutions like phosphate-buffered saline (PBS) and water, though some sources indicate it is insoluble in water alone while others report high solubility, suggesting that the hydrochloride salt form is readily water-soluble.[3] For detailed concentrations, please refer to the solubility data table below.
Q3: I am having trouble dissolving PNU-282987. What should I do?
A3: If you encounter precipitation or difficulty dissolving the compound, gentle warming and/or sonication can be used to aid dissolution.[1] It is also crucial to use fresh, high-quality solvents. For instance, hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of PNU-282987; therefore, using a newly opened bottle of DMSO is recommended.[1][3]
Q4: How should I prepare and store stock solutions of PNU-282987?
A4: To prepare stock solutions, it is recommended to add the solvent to the solid compound. For long-term storage, stock solutions in DMSO or other organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to one year.[1] If water is used as the solvent, the solution should be filtered and sterilized with a 0.22 μm filter before use.[1] Reconstituted solutions are stable for up to 3 months at -20°C.
Solubility Data
The following table summarizes the solubility of PNU-282987 in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Supplier/Source | Notes |
| DMSO | 53 | 200.18 | Selleck Chemicals[3] | Use fresh, non-hygroscopic DMSO. |
| 30 | ~113.3 | Cayman Chemical[2] | ||
| 26.48 | 100 | Tocris Bioscience | ||
| 17.5 | 58.10 | MedChemExpress[1] | Requires sonication. | |
| Ethanol | 53 | ~200.18 | Selleck Chemicals[3] | |
| 20 | ~75.5 | Cayman Chemical[2] | ||
| Water | 50 | 166.00 | MedChemExpress[1] | Hydrochloride salt; requires sonication. |
| Insoluble | - | Selleck Chemicals[3] | Refers to the free base. | |
| 100 mM | - | Sigma-Aldrich | Hydrochloride salt. | |
| PBS (pH 7.2) | 50 | 166.00 | MedChemExpress[1] | |
| 5 | ~18.9 | Cayman Chemical[2] | ||
| DMF | 10 | ~37.8 | Cayman Chemical[2] | |
| 1eq. HCl | 26.48 | 100 | Tocris Bioscience |
Molecular Weight of PNU-282987 (free base) is approximately 264.75 g/mol . The hydrochloride salt has a molecular weight of approximately 301.21 g/mol .[1][2]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of PNU-282987 powder. For example, to make 1 mL of a 10 mM solution, you would need approximately 2.65 mg of the free base or 3.01 mg of the hydrochloride salt.
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the vial containing the PNU-282987 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution briefly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied if necessary.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store these aliquots at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of PNU-282987.
Caption: Troubleshooting workflow for PNU-282987 solubility issues.
Signaling Pathway
PNU-282987 acts as an agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it causes the channel to open, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the activation of various downstream signaling cascades.
Caption: Simplified signaling pathway of PNU-282987 via the α7 nAChR.
References
Preventing PNU-282987 precipitation in stock solutions
Technical Support Center: PNU-282987 Stock Solutions
Welcome to the technical support center for PNU-282987. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully prepare and handle PNU-282987 stock solutions and avoid precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action?
A1: PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), with a Ki value of approximately 26 nM.[1][2] It displays negligible activity at other nicotinic receptor subtypes and a panel of other neurotransmitter receptors, with the exception of the 5-HT3 receptor where it acts as a functional antagonist at higher concentrations.[1][3][4] The α7 nAChR is a ligand-gated ion channel that, upon activation, leads to an influx of cations, primarily calcium, which in turn modulates various downstream signaling pathways involved in cognitive processes and inflammation.[5][6][7]
Q2: In which solvents is PNU-282987 soluble?
A2: PNU-282987 exhibits good solubility in several common laboratory solvents. It is readily soluble in Dimethyl Sulfoxide (DMSO) and aqueous solutions containing 1 equivalent of HCl.[1] It also has reported solubility in ethanol, DMF, and to a lesser extent, in PBS (pH 7.2).[8] Some suppliers note that solubility in water and DMSO can be aided by ultrasonication.[3][4] However, it is reported to be insoluble in pure water.[2]
Q3: What are the recommended storage conditions for PNU-282987 powder and stock solutions?
A3: The solid form of PNU-282987 is stable for years when stored at -20°C.[2][8] Once reconstituted in a solvent, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Stock solutions in DMSO can be stored at -20°C for up to 3-6 months or at -80°C for up to a year.[4][9] Always refer to the manufacturer's specific recommendations provided with your product vial.
Q4: My PNU-282987 stock solution has precipitated. What are the possible causes?
A4: Precipitation of PNU-282987 in a stock solution can occur for several reasons:
-
Exceeding Solubility Limits: The concentration of PNU-282987 in your chosen solvent may be too high.
-
Incorrect Solvent: Using a solvent in which PNU-282987 has poor solubility (e.g., pure water) will likely result in precipitation.
-
Low-Quality or Old Solvent: The use of DMSO that has absorbed moisture can significantly reduce the solubility of PNU-282987.[2][4]
-
Improper Storage: Repeated freeze-thaw cycles can lead to compound degradation and precipitation.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of solution.
-
pH of the Solution: For aqueous solutions, the pH can be a critical factor in maintaining solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving PNU-282987 precipitation issues.
Quantitative Solubility Data
For your reference, the following table summarizes the reported solubility of PNU-282987 in various solvents. Please note that these values are for guidance, and batch-to-batch variability may exist.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 10 - 53 mg/mL | 33.20 - 200.18 mM | Use fresh, anhydrous DMSO.[2][3][8] |
| 1 eq. HCl | ~26.48 mg/mL | ~100 mM | |
| Water | 50 mg/mL | 166.00 mM | Requires ultrasonication.[3][4] |
| Ethanol | 20 - 53 mg/mL | ||
| DMF | 10 mg/mL | ||
| PBS (pH 7.2) | 5 mg/mL |
Experimental Protocol: Preparation of a 10 mM PNU-282987 Stock Solution in DMSO
This protocol provides a reliable method for preparing a stable stock solution of PNU-282987.
Materials:
-
PNU-282987 (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming: Allow the vial of PNU-282987 powder and the fresh, anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of PNU-282987 powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 264.75 g/mol ), you would need 2.65 mg of PNU-282987.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the PNU-282987 powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath (not exceeding 60°C) for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: Once the PNU-282987 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for up to 3 months at -20°C.[9]
Visualizations
Troubleshooting Workflow for PNU-282987 Precipitation
The following diagram outlines a logical workflow to diagnose and resolve issues with PNU-282987 precipitation in your stock solution.
Caption: Troubleshooting workflow for PNU-282987 precipitation.
Simplified Signaling Pathway of α7 nAChR Activation
This diagram illustrates the primary signaling event following the activation of the α7 nicotinic acetylcholine receptor by an agonist like PNU-282987.
Caption: Simplified α7 nAChR signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MOLNOVA | PNU-282987 | 123464-89-1 [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. PNU 282987 [sigmaaldrich.com]
Interpreting unexpected behavioral outcomes with PNU-282987
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PNU-282987. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Locomotor Activity
Question: I administered PNU-282987 to my mice expecting to see pro-cognitive effects, but instead observed a significant decrease in their locomotor activity in the open-field test. Is this a known effect?
Answer: Yes, a decrease in motor activity at higher doses of PNU-282987 has been documented. Research has shown that a dose of 5 mg/kg can diminish motor activity in mice following both acute (5 days) and sub-chronic (12 days) administration[1]. This effect is dose-dependent, so you may not observe it at lower concentrations.
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations and the concentration of your stock solution to ensure you are administering the intended dose.
-
Dose-Response Analysis: If your experimental design allows, consider running a dose-response study to identify a dose that provides the desired cognitive effects without significantly impacting locomotion. Doses of 1 mg/kg have been shown to have beneficial effects on memory retention without affecting motor activity[1].
-
Acclimation Period: Ensure that animals are properly acclimated to the testing environment to minimize stress-induced hypoactivity, which could be a confounding factor.
-
Control for Fine Motor vs. Gross Motor Effects: Consider using specific tests that can differentiate between general sedation and more subtle effects on motor control.
Issue 2: Lack of Efficacy in a Cognitive Task
Question: I am using PNU-282987 as a cognitive enhancer in a Morris water maze task, but I am not observing any improvement in learning or memory. What could be the reason for this?
Answer: While PNU-282987 is investigated for its pro-cognitive effects, its efficacy can be influenced by several factors including dosage, timing of administration, and the specific cognitive domain being assessed. One study reported no significant effects on the acquisition phase of the Morris water maze at doses of 1, 3, and 5 mg/kg[1]. However, a beneficial effect on memory retention was observed when 1 mg/kg was administered before the training trials[1].
Troubleshooting Steps:
-
Review Dosing and Administration Schedule:
-
Dosage: As mentioned, 1 mg/kg was effective for memory retention[1]. Higher doses may not necessarily yield better results and could introduce confounding factors like decreased motor activity.
-
Timing: The timing of administration relative to the cognitive task is critical. Administering the compound shortly before the acquisition phase may be more effective for assessing effects on retention.
-
-
Consider the Cognitive Domain: PNU-282987's effects may be more pronounced in specific types of cognitive tasks. For example, it has shown promise in restoring auditory gating deficits, a sensory-level cognitive process[2]. It has also been shown to enhance contextual fear conditioning[3]. Your chosen behavioral paradigm may not be sensitive to the specific cognitive-enhancing effects of PNU-282987.
-
Animal Model: The age and species of your animal model can influence the outcome. The effects observed in healthy, young animals may differ from those in aged animals or models of neurodegenerative diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PNU-282987?
A1: PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) with a Ki value of 26 nM.[4] It shows negligible activity at other nicotinic receptor subtypes such as α1β1γδ and α3β4, as well as a panel of other receptors, with the exception of the 5-HT3 receptor where it has a lower affinity (Ki = 930 nM)[4].
Q2: What are the known downstream signaling pathways activated by PNU-282987?
A2: Activation of the α7 nAChR by PNU-282987 has been shown to modulate several intracellular signaling pathways. These include:
-
Anti-inflammatory pathways: It can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[5][6]
-
Pro-survival pathways: It has been shown to increase the phosphorylation of Akt (also known as Protein Kinase B), a key component of the PI3K-Akt signaling pathway that promotes cell survival and prevents apoptosis.[7][8]
-
Cognitive function-related pathways: It can modulate the ERK1/2/CREB signaling pathway, which is involved in synaptic plasticity and memory formation.[9][10]
Q3: Are there any reports of anxiogenic (anxiety-inducing) effects with PNU-282987?
A3: Yes, there is evidence to suggest that activation of the α7 nAChR by PNU-282987 can have anxiogenic effects in rats. This effect was reported to be blockable by a 5-HT₂a receptor antagonist, suggesting an interaction between the nicotinic and serotonergic systems in mediating anxiety-like behaviors.[4] However, another study in mice did not find any changes in anxiety-like behavior in the elevated plus-maze at doses of 2.5, 5, and 10 mg/kg[11]. These conflicting results may be due to differences in species, experimental protocols, or housing conditions.
Q4: Can PNU-282987 influence the immune system?
A4: Yes, PNU-282987 has demonstrated significant immunomodulatory effects. It can attenuate inflammation by acting on immune cells.[5][12] For example, it has been shown to inhibit the activation of type 2 innate lymphoid cells (ILC2s) and reduce airway inflammation in mouse models of allergy.[5][12] It can also modulate the activity of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[13][14][15]
Data Presentation
Table 1: Summary of Behavioral Outcomes with PNU-282987 in Rodents
| Behavioral Test | Species | Dose(s) | Administration Route | Observed Outcome | Reference(s) |
| Open-Field Test | Mouse | 5 mg/kg | i.p. | Diminished motor activity | [1] |
| Morris Water Maze | Mouse | 1, 3, 5 mg/kg | i.p. | No effect on acquisition; 1 mg/kg improved retention | [1] |
| Contextual Fear Conditioning | Mouse | 0.5-5 mg/kg | s.c. | Dose-dependent enhancement | [3] |
| Elevated Plus-Maze | Mouse | 2.5, 5, 10 mg/kg | i.p. | No significant changes in anxiety-like behavior | [11] |
| Rotarod and Beam-walking | Rat | 3 mg/kg | i.p. | Improved motor deficits in a 6-OHDA lesion model | [13] |
Experimental Protocols
Key Experiment: Assessment of Motor Activity (Open-Field Test)
Objective: To evaluate the effect of PNU-282987 on spontaneous locomotor activity.
Methodology:
-
Animals: Male NMRI mice are commonly used.
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: PNU-282987 is dissolved in a suitable vehicle (e.g., saline or DMSO).
-
Administration: Administer PNU-282987 or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 0, 1, 3, and 5 mg/kg)[1].
-
Apparatus: A square open-field arena (e.g., 40x40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Allow a 30-minute acclimation period in the testing room before the experiment begins.
-
Following injection, place the mouse in the center of the open-field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.
-
-
Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Statistical analysis (e.g., ANOVA) is used to compare the different dose groups.
Mandatory Visualizations
Caption: PNU-282987 signaling pathways.
Caption: Troubleshooting unexpected outcomes.
References
- 1. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Comparison Between Behavioral Effects Of The Cholinergic Agonist PNU282987 In Mice Maintained In Enriched Environments And In Marlau Cages [frontiersin.org]
- 12. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 14. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PNU-282987 In Vivo Dose-Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vivo dose-response curves for the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PNU-282987.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected therapeutic effect of PNU-282987 in our in vivo model. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose Selection: The effective dose of PNU-282987 is highly dependent on the animal model, the disease state, and the route of administration. Review published studies in similar models to ensure your starting dose is within a reasonable range. Doses ranging from 0.5 mg/kg to 12 mg/kg have been reported to be effective in rodents for various conditions.[1][2] A dose-response study is crucial to determine the optimal concentration for your specific experimental setup.
-
Route of Administration: The bioavailability and pharmacokinetics of PNU-282987 can vary significantly with the administration route (e.g., intraperitoneal, intravenous, subcutaneous). Ensure the chosen route is appropriate for your model and allows for adequate drug exposure to the target tissue.
-
Timing of Administration: The therapeutic window for PNU-282987 can be critical. For instance, in a model of 6-hydroxydopamine (6-OHDA)-induced lesions, PNU-282987 was administered 2 hours prior to the insult and then at subsequent time points.[3] The timing should be optimized based on the pathophysiology of your model.
-
Metabolism and Half-life: PNU-282987 has a half-life of several hours in rodents.[1] Depending on your experimental endpoint, a single administration may not be sufficient to maintain a therapeutic concentration. Consider a dosing regimen of multiple injections. For example, in some studies, the compound was administered every 12 hours.[1]
-
Target Engagement: Confirm that PNU-282987 is reaching and binding to the α7 nAChRs in the target tissue. This can be assessed indirectly by measuring downstream signaling events known to be modulated by α7 nAChR activation, such as changes in phosphorylation of Akt or CREB.[2][4]
Q2: What are the key signaling pathways activated by PNU-282987 that we can use as pharmacodynamic markers?
A2: PNU-282987, by activating the α7 nAChR, modulates several intracellular signaling cascades. Measuring the activation of these pathways can serve as a valuable pharmacodynamic readout to confirm target engagement and biological activity. Key pathways include:
-
CaM-CaMKII-CREB Signaling Pathway: Activation of α7 nAChR leads to an influx of calcium, which in turn activates Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII). This cascade ultimately leads to the phosphorylation and activation of the transcription factor CREB, which is involved in neuronal survival and synaptic plasticity.[4][5]
-
PI3K-Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is another important downstream target of α7 nAChR activation. This pathway is crucial for cell survival and proliferation and has been shown to be activated by PNU-282987, leading to anti-apoptotic effects.[2]
-
NF-κB Signaling Pathway: PNU-282987 has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] This is a key mechanism in its protective effects in inflammatory conditions.
-
JAK2-STAT3 Signaling Pathway: The Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway is another anti-inflammatory pathway that can be modulated by α7 nAChR agonists.[6]
Q3: We are observing unexpected side effects or toxicity at higher doses. How can we mitigate this?
A3: While PNU-282987 is a selective α7 nAChR agonist, off-target effects or overstimulation of the receptor at high concentrations can lead to adverse effects.
-
Dose-Response Optimization: The primary strategy is to perform a careful dose-response study to identify the therapeutic window, which is the range of doses that produces a therapeutic effect without significant toxicity.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of PNU-282987 in your specific animal model can help in designing a dosing regimen that maintains therapeutic levels while avoiding toxic peaks.
-
Monitor for Known Side Effects: While not extensively reported in the provided literature, be aware of potential nicotinic side effects. It has been noted that PNU-282987 can inhibit hERG potassium channels, an effect related to its chemical structure rather than specific α7 nAChR stimulation.[2]
-
Consider a Different Agonist: If toxicity remains an issue, exploring other selective α7 nAChR agonists with different pharmacokinetic and safety profiles might be an alternative.
Data Presentation: In Vivo Dose-Response Data for PNU-282987
The following tables summarize quantitative data from various in vivo studies to provide a starting point for dose-response curve optimization.
Table 1: PNU-282987 Dosing in Rat Models
| Disease Model | Route of Administration | Dose(s) | Observed Effect(s) | Reference(s) |
| Sepsis-Induced Acute Kidney Injury | Intraperitoneal | Low & High doses (not specified) | Improved renal function, reduced apoptosis, activated Tregs. No significant difference between doses. | [8] |
| Subarachnoid Hemorrhage | Intraperitoneal | 4 mg/kg, 12 mg/kg | Improved neurological deficits in a dose-dependent manner at 24h. Reduced brain water content. | [2] |
| 6-Hydroxydopamine-induced Neurotoxicity | Intraperitoneal | 3 mg/kg | Improved motor deficits, reduced loss of dopaminergic neurons, suppressed neuroinflammation. | [3] |
| Experimental Colitis | Intraperitoneal | 10 mg/kg | Reduced colon fibrosis, restored colonic architecture, decreased inflammatory cell infiltration. | [9] |
| Glaucoma Model | Intravitreal Injection | 10 µM, 100 µM, 1 mM | Neuroprotection against retinal ganglion cell loss. | |
| Glaucoma Model | Topical (eye drops) | 500 µM, 1 mM, 2 mM | Significantly prevented the loss of retinal ganglion cells. | [10] |
| Hypoxic Preconditioning | Intrahippocampal | 30 µM | Reduced the efficiency of hypoxic preconditioning. | [11] |
Table 2: PNU-282987 Dosing in Mouse Models
| Disease Model | Route of Administration | Dose(s) | Observed Effect(s) | Reference(s) |
| Alzheimer's Disease (APP/PS1_DT mice) | Not specified | Not specified | Attenuated Aβ-induced synaptic loss, reduced Aβ deposition. | [5] |
| Allergic Airway Inflammation | Not specified | Not specified | Reduced goblet cell hyperplasia, eosinophil infiltration, and ILC2s numbers. | [6] |
| Contextual Fear Conditioning | Subcutaneous | 0.5, 1, 2.5, 5 mg/kg | Dose-dependent enhancement of contextual fear conditioning. | [1] |
Experimental Protocols
General Protocol for In Vivo Administration of PNU-282987
-
Preparation of PNU-282987 Solution: PNU-282987 is typically dissolved in saline for in vivo use.[2][9] For some applications, DMSO has been used as a solvent.[11] Ensure the final concentration of the solvent is non-toxic to the animals.
-
Animal Handling and Acclimatization: All animal procedures should be performed in accordance with institutional guidelines and approved protocols. Allow animals to acclimatize to the housing conditions before the start of the experiment.
-
Dose Calculation: Calculate the volume of PNU-282987 solution to be administered based on the animal's body weight and the desired dose (in mg/kg).
-
Administration: Administer the calculated volume of PNU-282987 solution via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals for any adverse reactions following administration. Monitor relevant physiological and behavioral parameters according to the experimental design.
-
Endpoint Analysis: At the designated time points, collect tissues or perform behavioral tests to assess the effects of PNU-282987. This may include Western blotting for signaling proteins, immunohistochemistry for cellular markers, or functional assays relevant to the disease model.
Mandatory Visualizations
Caption: Signaling pathways activated by PNU-282987.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinal ganglion cell neuroprotection induced by activation of alpha7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Impact of DMSO quality on PNU-282987 solubility and efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of Dimethyl Sulfoxide (B87167) (DMSO) quality on the solubility and efficacy of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action?
PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), with a Ki value of 26 nM. Its activation of α7nAChRs has been shown to modulate various signaling pathways, leading to anti-inflammatory effects and neuroprotection.[1][2][3][4] It has negligible activity at other nicotinic receptor subtypes and a panel of other receptors, with the exception of the 5-HT3 receptor where it acts as a functional antagonist at higher concentrations (IC50 = 4541 nM).[5]
Q2: What is the recommended solvent for dissolving PNU-282987?
DMSO is a commonly used and effective solvent for dissolving PNU-282987.[6][7] It is capable of dissolving both polar and nonpolar compounds, making it suitable for creating high-concentration stock solutions for in vitro and in vivo studies.[8]
Q3: What is the maximum solubility of PNU-282987 in DMSO?
PNU-282987 has a high solubility in DMSO, with a maximum concentration of at least 100 mM (26.48 mg/mL). However, it is always recommended to refer to the certificate of analysis for batch-specific solubility data.
Q4: How does the quality of DMSO affect PNU-282987 solubility?
While specific studies on different grades of DMSO and PNU-282987 are limited, the quality of DMSO is a critical factor for any dissolved compound. Key factors include:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] Increased water content in DMSO can significantly decrease the solubility of hydrophobic compounds.[10] This can lead to compound precipitation, especially during freeze-thaw cycles.
-
Purity: Lower-grade DMSO may contain impurities that can directly interact with PNU-282987, potentially leading to its degradation or affecting its biological activity. Impurities can also interfere with analytical measurements and biological assays.[11]
-
Oxidation: DMSO can be oxidized, and its degradation products may affect the stability of the dissolved compound.[8]
Q5: How should I prepare and store PNU-282987 stock solutions in DMSO?
To ensure the integrity of your PNU-282987 stock solutions, follow these best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous (low water content) DMSO.
-
Prepare Fresh Solutions: Ideally, prepare stock solutions fresh before use.
-
Storage Conditions: If storage is necessary, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store at -20°C or -80°C in tightly sealed vials.[5][12][13]
-
Avoid Light Exposure: Protect stock solutions from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in PNU-282987 stock solution. | 1. Low-quality DMSO: The DMSO may have a high water content or impurities. 2. Improper storage: Repeated freeze-thaw cycles or exposure to moisture. 3. Concentration exceeds solubility limit: The intended concentration is too high for the given conditions. | 1. Use fresh, high-purity, anhydrous DMSO. 2. Aliquot stock solutions and store them properly at -20°C or -80°C. 3. Prepare a new stock solution at a lower concentration. Gently warm the solution and vortex to aid dissolution. |
| Inconsistent or lower-than-expected efficacy in experiments. | 1. Degradation of PNU-282987: The compound may have degraded due to improper storage or impurities in the DMSO. 2. Inaccurate concentration: Precipitation in the stock solution leads to a lower actual concentration. 3. DMSO interference: High concentrations of DMSO in the final assay can have biological effects and interfere with results.[8][14][15] | 1. Prepare fresh stock solutions with high-quality DMSO. 2. Visually inspect the stock solution for any precipitation before use. Centrifuge the vial and use the supernatant if necessary. 3. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and include a vehicle control with the same DMSO concentration.[12][13] |
| Variability between experimental replicates. | 1. Inhomogeneous stock solution: The compound is not fully dissolved in the DMSO. 2. Inconsistent pipetting of viscous DMSO. | 1. Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
Data Presentation
Table 1: Solubility of PNU-282987
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 26.48 | 100 | |
| 1 eq. HCl | 26.48 | 100 | |
| Water | 50 | 166 (with sonication) | [5] |
| Ethanol | 4 | [6] |
Table 2: Recommended DMSO Quality for PNU-282987 Experiments
| Parameter | Recommended Specification | Rationale |
| Purity | ≥99.9% (Anhydrous) | Minimizes potential for compound degradation and assay interference. |
| Water Content | <0.1% | Maximizes solubility of hydrophobic compounds like PNU-282987 and prevents precipitation.[10] |
| Packaging | Amber glass bottle, sealed under inert gas | Protects from light and moisture to maintain purity and stability. |
Experimental Protocols
Protocol 1: Preparation of PNU-282987 Stock Solution in DMSO
-
Materials:
-
PNU-282987 powder
-
High-purity, anhydrous DMSO (≥99.9%)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure:
-
Allow the PNU-282987 powder and DMSO to equilibrate to room temperature.
-
In a sterile environment, weigh the required amount of PNU-282987 powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the PNU-282987 is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assessment of PNU-282987 in Different DMSO Grades
This protocol can be adapted to compare the solubility of PNU-282987 in different grades of DMSO.
-
Materials:
-
PNU-282987
-
Different grades of DMSO (e.g., ACS grade, sterile-filtered, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
-
-
Procedure:
-
Prepare a high-concentration stock solution of PNU-282987 (e.g., 100 mM) in each grade of DMSO to be tested.
-
Perform serial dilutions of each stock solution in the respective DMSO grade.
-
In a 96-well plate, add a small volume of each PNU-282987/DMSO solution to a larger volume of PBS (e.g., 2 µL of DMSO stock into 198 µL of PBS).
-
Mix well and incubate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader. An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
-
Visualizations
PNU-282987 Signaling Pathways
References
- 1. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 2. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
How to minimize PNU-282987 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of PNU-282987 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of PNU-282987?
A1: PNU-282987 is soluble in several organic solvents and an acidic aqueous solution.[1][2] For optimal stability, it is recommended to prepare stock solutions in fresh, anhydrous DMSO.[3] While soluble in 1eq. HCl, ethanol, and DMF, DMSO is a common choice for in vitro studies.[1][2] When preparing stock solutions, it is crucial to use the batch-specific molecular weight found on the vial's certificate of analysis, as this can vary due to hydration.[2]
Q2: What are the recommended storage conditions for PNU-282987 powder and stock solutions?
A2: Proper storage is critical to prevent degradation. For long-term storage, the solid powder form of PNU-282987 should be stored at -20°C and is stable for at least four years.[1] Once in solution, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to six months.[4] Always ensure the storage container is sealed to protect from moisture.[4]
Q3: Can I store PNU-282987 solutions at room temperature?
A3: While some suppliers indicate that PNU-282987 can be stored at room temperature, this is generally not recommended for solutions.[1][2] Long-term storage of solutions at room temperature can lead to degradation. For short-term use during an experiment, keeping the solution on ice is advisable.
Q4: Is PNU-282987 sensitive to light?
Q5: At what pH is PNU-282987 most stable?
A5: There is limited public data on the pH stability profile of PNU-282987. However, its chemical structure, which includes an amide linkage, suggests potential susceptibility to hydrolysis under strongly acidic or basic conditions. For experiments in aqueous buffers, it is advisable to maintain a pH close to physiological conditions (pH 7.2-7.4). PNU-282987 is soluble in PBS at pH 7.2.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of PNU-282987 in solution. | 1. Prepare fresh stock solutions: If the stock solution is old or has been stored improperly, discard it and prepare a new one from solid PNU-282987.2. Aliquot stock solutions: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.3. Verify solvent quality: Use high-purity, anhydrous solvents. Moisture in DMSO can reduce solubility and potentially contribute to hydrolysis over time.[3]4. Control experimental conditions: Minimize the time the compound spends in aqueous solutions at elevated temperatures. |
| Precipitation of PNU-282987 in aqueous buffer or cell culture media. | Poor solubility at the working concentration or interaction with media components. | 1. Check final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).2. Use a suitable buffer: PNU-282987 is soluble in PBS (pH 7.2) up to 5 mg/mL.[1]3. Gentle warming or sonication: If precipitation occurs during preparation, gentle warming or sonication can aid dissolution. However, avoid excessive heat which could accelerate degradation.4. Prepare fresh dilutions: Prepare working dilutions immediately before use from a concentrated stock solution. |
| Discoloration of the PNU-282987 solution. | Potential oxidation or contamination. | 1. Protect from light and air: Store solutions in tightly sealed, amber vials. Purging the vial with an inert gas like argon or nitrogen before sealing can also help prevent oxidation.2. Use high-purity solvents: Impurities in solvents can sometimes react with the compound.3. Prepare fresh solutions: If discoloration is observed, it is best to discard the solution and prepare a new one. |
Data Presentation
Table 1: Solubility of PNU-282987
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| 1 eq. HCl | 26.48 | 100 |
| DMSO | 26.48 - 53 | 100 - 200.18 |
| DMF | 10 | - |
| Ethanol | 20 - 53 | - |
| PBS (pH 7.2) | 5 | - |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Recommended Storage Conditions for PNU-282987
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years |
| Stock Solution in Solvent | -80°C | 1 year |
| -20°C | 1 to 6 months | |
| Data compiled from multiple sources.[1][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Determine the mass of PNU-282987: Using the batch-specific molecular weight (MW) (e.g., 264.75 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you would need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 264.75 g/mol * (1000 mg / 1 g) = 2.6475 mg
-
Weigh the PNU-282987: Carefully weigh the calculated amount of PNU-282987 powder in a suitable microcentrifuge tube.
-
Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the tube (in this case, 1 mL).
-
Dissolve the compound: Vortex the solution until the PNU-282987 is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Store the stock solution: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for shorter-term storage.
Visualizations
Caption: Signaling pathway of PNU-282987 via the α7nAChR and PI3K/Akt pathway.
Caption: Experimental workflow for assessing PNU-282987 stability.
References
Validating PNU-282987 activity with positive and negative controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PNU-282987, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action?
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] Its primary mechanism of action is to bind to and activate α7nAChRs, which are ligand-gated ion channels. This activation leads to an influx of calcium ions (Ca2+) into the cell, triggering various downstream signaling pathways.[2][3]
Q2: What are appropriate positive controls to use in my experiments with PNU-282987?
To validate the effects of PNU-282987, it is crucial to use other known α7nAChR agonists as positive controls. Suitable options include:
-
Acetylcholine (ACh): The endogenous agonist for nAChRs.
-
Nicotine: A non-selective nAChR agonist.
-
GTS-21 (DMXB-A): Another selective α7nAChR agonist frequently used in research.[4][5][6]
-
A-582941: A partial agonist for the α7nAChR.[3]
Q3: What are suitable negative controls or antagonists for PNU-282987 activity?
To confirm that the observed effects are specifically mediated by α7nAChR activation, it is essential to use a selective antagonist to block the receptor. Recommended negative controls include:
-
Methyllycaconitine (MLA): A potent and selective competitive antagonist of the α7nAChR.[7][8][9]
-
α-Bungarotoxin: A classic antagonist that binds with high affinity to the α7nAChR.[5][10]
-
Memantine: While also an NMDA receptor antagonist, it has been shown to act as a non-competitive antagonist of α7nAChRs.[5][10][11]
Q4: What are some of the known downstream signaling pathways activated by PNU-282987?
Activation of α7nAChR by PNU-282987 has been shown to modulate several key intracellular signaling cascades, including:
-
JAK2-STAT3 Pathway: This pathway is often associated with the anti-inflammatory effects of α7nAChR activation.[2][12]
-
PI3K-Akt Pathway: This pathway is involved in cell survival and anti-apoptotic effects.[13]
-
ERK1/2-CREB Pathway: This pathway is implicated in cognitive functions, such as learning and memory.[7]
-
NF-κB Pathway: PNU-282987 has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[6][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of PNU-282987 | Compound Degradation: PNU-282987 may have degraded due to improper storage. | Ensure PNU-282987 is stored as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions. |
| Low Receptor Expression: The cell line or tissue being used may have low or no expression of α7nAChR. | Verify α7nAChR expression using techniques like Western blot, qPCR, or immunohistochemistry. Consider using a cell line known to express α7nAChR (e.g., SH-SY5Y, PC12). | |
| Incorrect Concentration: The concentration of PNU-282987 may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your experimental system. Effective concentrations in vitro often range from nanomolar to low micromolar.[9] | |
| High background or non-specific effects | Off-target effects: At high concentrations, PNU-282987 may have off-target effects. | Use the lowest effective concentration determined from your dose-response curve. Confirm specificity by demonstrating that the effect is blocked by an α7nAChR antagonist like MLA. |
| Solvent Effects: The solvent used to dissolve PNU-282987 (e.g., DMSO) may be causing non-specific effects.[14] | Run a vehicle control group with the solvent alone to assess its impact. Keep the final solvent concentration as low as possible (typically <0.1%). | |
| Inconsistent results between experiments | Cell Passage Number: The expression of receptors can change with increasing cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Experimental Variability: Minor variations in experimental conditions can lead to inconsistent results. | Standardize all experimental parameters, including incubation times, cell densities, and reagent concentrations. | |
| Unexpected anxiogenic (anxiety-promoting) effects in behavioral studies | Dose-dependent effects: Some studies have reported anxiogenic effects of PNU-282987 at certain doses.[8] | Carefully titrate the dose of PNU-282987 in your behavioral model. Consider that the effects of α7nAChR modulation on anxiety can be complex. |
Quantitative Data Summary
Table 1: In Vitro Potency of α7nAChR Ligands
| Compound | Ligand Type | Reported IC50/EC50 | Reference |
| PNU-282987 | Agonist | EC50: ~42 µM (neuroprotection assay) | [15] |
| Memantine | Antagonist | IC50: 5 µM | [11] |
| Cerestat | Antagonist | IC50: 1.7 µM | [11] |
Experimental Protocols
Protocol 1: In Vitro Validation of PNU-282987 Activity using a Calcium Flux Assay
This protocol describes how to validate the activity of PNU-282987 by measuring changes in intracellular calcium in a cell line expressing α7nAChR.
Materials:
-
Cells expressing α7nAChR (e.g., SH-SY5Y)
-
Cell culture medium
-
PNU-282987
-
Positive Control (e.g., Acetylcholine)
-
Negative Control (e.g., Methyllycaconitine - MLA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the α7nAChR-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation:
-
Prepare serial dilutions of PNU-282987, acetylcholine, and MLA in HBSS.
-
For the antagonist condition, pre-incubate the cells with MLA for 15-30 minutes before adding the agonist.
-
-
Calcium Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Establish a baseline fluorescence reading for each well.
-
Inject the compounds (PNU-282987, acetylcholine, or vehicle) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 for the agonists.
-
Demonstrate that the response to PNU-282987 is blocked by pre-treatment with MLA.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to investigate the effect of PNU-282987 on the phosphorylation of a downstream signaling protein, such as Akt.
Materials:
-
Cells or tissue treated with PNU-282987, vehicle, and PNU-282987 + MLA.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Treat cells or tissue as required for your experiment.
-
Lyse the cells or homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of protein phosphorylation between the different treatment groups.
-
Visualizations
Caption: Signaling pathway of PNU-282987 via the α7nAChR.
Caption: Experimental workflow for validating PNU-282987 activity.
Caption: Logical relationship of controls for PNU-282987 validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. neurofit.com [neurofit.com]
- 9. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of human α7 nicotinic acetylcholine receptors by open channel blockers of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats [mdpi.com]
- 15. A Nicotinic Acetylcholine Receptor Agonist Prevents Loss of Retinal Ganglion Cells in a Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding tachyphylaxis with repeated PNU-282987 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PNU-282987. The following information is intended to help users avoid potential tachyphylaxis and ensure consistent experimental outcomes with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with PNU-282987?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. While common with full α7 nAChR agonists like nicotine, studies suggest that PNU-282987, a selective agonist, may be less prone to causing tachyphylaxis. In fact, some research indicates that repeated injections of PNU-282987 can effectively activate α7 nAChRs in rodent brains without inducing significant receptor desensitization.[1] Another study using a similar partial agonist, DMXBA, found that continuous administration did not lead to tachyphylaxis.[2]
Q2: What is the primary mechanism of PNU-282987 action?
A2: PNU-282987 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). Upon binding, it activates the receptor, leading to the influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium triggers a cascade of downstream signaling pathways.
Q3: What are the key downstream signaling pathways activated by PNU-282987?
A3: PNU-282987 has been shown to modulate several critical intracellular signaling pathways, including:
-
CaM-CaMKII-CREB Pathway: Involved in synaptic plasticity and neuroprotection.
-
STAT3 Pathway: Plays a role in insulin (B600854) sensitivity.
-
ERK1/2/CREB Pathway: Implicated in cognitive function and neuroprotection.[3]
-
PI3K-Akt Pathway: Important for cell survival and anti-apoptotic effects.
-
NF-κB Pathway: A key regulator of inflammation.
Q4: Can co-administration of other compounds help mitigate potential tachyphylaxis?
A4: Yes, co-administration with a positive allosteric modulator (PAM) of the α7 nAChR, such as PNU-120596, can be an effective strategy. PAMs bind to a different site on the receptor than the agonist and can enhance the receptor's response to the agonist. Type II PAMs, like PNU-120596, can also reactivate desensitized receptors, potentially counteracting any tachyphylaxis that may occur.[4][5]
Troubleshooting Guide: Avoiding Tachyphylaxis
| Issue | Potential Cause | Recommended Solution |
| Diminished response to PNU-282987 over time. | Receptor desensitization due to prolonged or high-concentration exposure. | 1. Implement an intermittent dosing schedule: Instead of continuous infusion, consider daily injections. Successful long-term studies have often utilized once-daily administration. 2. Optimize the dose: Higher doses are more likely to induce desensitization. Determine the minimal effective dose for your experimental model. 3. Co-administer a Type II PAM: Compounds like PNU-120596 can help maintain receptor sensitivity. |
| Variability in experimental results with repeated administration. | Inconsistent drug exposure or development of partial tolerance. | 1. Standardize administration protocol: Ensure consistent timing, route of administration, and vehicle. 2. Monitor for behavioral or physiological changes: Correlate any changes in response with the dosing regimen. 3. Consider a washout period: If tachyphylaxis is suspected, a drug-free period may help restore receptor sensitivity. |
| Unexpected off-target effects. | Although highly selective, cross-reactivity at very high concentrations is possible. | 1. Confirm dose-response relationship: Ensure the observed effects are within the expected therapeutic window for α7 nAChR activation. 2. Use a selective antagonist: Co-administration with an α7 nAChR antagonist, like methyllycaconitine (B43530) (MLA), can confirm that the observed effects are mediated by the target receptor. |
Data Presentation
Table 1: Summary of In Vivo Dosing Regimens for PNU-282987 Without Reported Tachyphylaxis
| Animal Model | Dose | Route of Administration | Frequency | Duration | Reference |
| Sepsis-induced acute kidney injury in rats | 5 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Single dose post-surgery | 24 hours | [6] |
| Chronic intermittent hypoxia in mice | 3 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Daily | 4 weeks | [3] |
| Cancer-induced bone pain in rats | 0.1, 0.25, and 0.5 mg/kg | Intrathecal (i.t.) | Daily | 5 days | [7] |
| DSS-induced visceral pain in mice | 0.1, 0.3, and 1.0 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Chronic Intermittent Dosing of PNU-282987 in a Mouse Model of Chronic Intermittent Hypoxia
-
Objective: To assess the effect of repeated PNU-282987 administration on cognitive impairment.
-
Animal Model: CD-1 mice.
-
Drug Preparation: PNU-282987 is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline.
-
Dosing: 3 mg/kg or 10 mg/kg administered via intraperitoneal (i.p.) injection once daily for 4 weeks.
-
Procedure:
-
Induce chronic intermittent hypoxia (CIH) for 4 weeks.
-
Administer PNU-282987 or vehicle control daily via i.p. injection.
-
Perform behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive function.
-
At the end of the treatment period, collect tissue samples for molecular analysis (e.g., Western blotting for p-ERK1/2, p-CREB).
-
-
Reference: This protocol is adapted from studies investigating the neuroprotective effects of PNU-282987.[3]
Protocol 2: Co-administration of PNU-282987 with a Positive Allosteric Modulator (PNU-120596)
-
Objective: To enhance the therapeutic effect of PNU-282987 and potentially reduce the required dose, thereby minimizing the risk of tachyphylaxis.
-
Animal Model: Rat model of cancer-induced bone pain.
-
Drug Preparation:
-
PNU-282987 dissolved in saline.
-
PNU-120596 dissolved in a vehicle of 5% DMSO and 5% Solutol in PBS.
-
-
Dosing:
-
PNU-120596 administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
PNU-282987 administered via the desired route (e.g., intrathecal, i.p.) 15-30 minutes after PNU-120596 administration.
-
-
Procedure:
-
Administer PNU-120596 at the predetermined dose.
-
After the appropriate interval, administer PNU-282987.
-
Conduct the experimental measurements (e.g., pain threshold assessment).
-
-
Reference: This protocol is based on studies demonstrating the synergistic effects of α7 nAChR agonists and PAMs.[5][7][8]
Mandatory Visualizations
Caption: PNU-282987 signaling pathways.
Caption: Experimental workflow for avoiding tachyphylaxis.
Caption: Logical relationships in tachyphylaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous administration of a selective α7 nicotinic partial agonist, DMXBA, improves sensory inhibition without causing tachyphylaxis or receptor upregulation in DBA/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
PNU-282987 and potential interactions with other compounds
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PNU-282987 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential interactions with other compounds.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what are its primary targets?
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It also functions as an antagonist of the 5-HT3 receptor, although with lower potency.[1]
Q2: What are the key signaling pathways activated by PNU-282987?
PNU-282987 has been shown to modulate several key intracellular signaling pathways upon activation of the α7 nAChR. These include:
-
NF-κB Pathway: PNU-282987 can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.
-
PI3K-Akt Pathway: This pathway, involved in cell survival and proliferation, can be activated by PNU-282987, contributing to its neuroprotective effects.
-
STAT3 Pathway: PNU-282987 has been demonstrated to enhance the phosphorylation of STAT3, which is implicated in insulin (B600854) sensitivity.
-
ERK1/2 Pathway: Activation of the α7 nAChR by PNU-282987 can lead to the phosphorylation of ERK1/2, a key component of the MAPK signaling cascade involved in cellular processes such as proliferation, differentiation, and survival.[4]
Q3: What are the known off-target effects of PNU-282987?
The primary off-target activity of PNU-282987 is its functional antagonism of the 5-HT3 receptor.[1] While generally selective for the α7 nAChR, researchers should be aware of this dual activity when interpreting experimental results, especially at higher concentrations.
Q4: How should PNU-282987 be stored?
For long-term storage, PNU-282987 powder should be kept at -20°C. For stock solutions, it is recommended to store them at -80°C for up to one year or -20°C for up to six months in sealed containers to prevent moisture absorption.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low cellular response to PNU-282987 | 1. Cell line does not express sufficient levels of α7 nAChR. 2. Rapid receptor desensitization. 3. Incorrect compound concentration. 4. Degradation of PNU-282987. | 1. Verify α7 nAChR expression in your cell line using techniques like Western blot, qPCR, or immunocytochemistry. 2. Consider using a positive allosteric modulator (PAM) like PNU-120596 in conjunction with PNU-282987 to enhance and prolong the receptor response.[4] 3. Perform a dose-response curve to determine the optimal concentration for your specific assay. 4. Ensure proper storage of the compound and prepare fresh solutions for each experiment. |
| High background signal or unexpected off-target effects | 1. PNU-282987 concentration is too high, leading to 5-HT3 receptor antagonism. 2. Presence of confounding factors in the experimental system. | 1. Lower the concentration of PNU-282987 to a range where it is selective for the α7 nAChR. Consult the provided quantitative data for guidance. 2. Use appropriate controls, such as co-administration with a selective α7 nAChR antagonist (e.g., methyllycaconitine, MLA) to confirm that the observed effects are mediated by this receptor. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent preparation of PNU-282987 solutions. 3. Potential for interaction with other compounds in the media. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Prepare fresh stock solutions regularly and use a consistent dilution method. 3. Review all components of your cell culture media and other treatment compounds for potential interactions. If possible, simplify the experimental medium. |
| Difficulty dissolving PNU-282987 | Improper solvent or insufficient mixing. | PNU-282987 is soluble in DMSO and 1eq. HCl.[3] Ensure the solvent is fresh and of high purity. Use vortexing or sonication to aid dissolution. |
Potential Interactions with Other Compounds
While specific studies on the metabolism of PNU-282987 by cytochrome P450 (CYP) isozymes are not extensively available in the public literature, it is crucial for researchers to consider the potential for drug-drug interactions, particularly in in vivo studies or complex in vitro models.
General Considerations for CYP450-mediated Interactions:
Many xenobiotics are metabolized by the cytochrome P450 system in the liver.[5][6] If PNU-282987 is a substrate for a particular CYP isozyme, its metabolism and clearance could be affected by co-administered compounds that are inhibitors or inducers of that same isozyme.
-
CYP Inhibitors: Co-administration with a CYP inhibitor could decrease the metabolism of PNU-282987, leading to higher plasma concentrations and potentially exaggerated or off-target effects.
-
CYP Inducers: Conversely, co-administration with a CYP inducer could increase the metabolism of PNU-282987, resulting in lower plasma concentrations and reduced efficacy.
Recommendations for Researchers:
-
When co-administering PNU-282987 with other compounds, carefully review the literature for their known effects on CYP450 enzymes.
-
If a potential interaction is suspected, consider conducting preliminary experiments to assess if the co-administered compound alters the dose-response relationship of PNU-282987.
-
In in vivo studies, pharmacokinetic analysis of PNU-282987 in the presence and absence of the interacting compound can provide direct evidence of an interaction.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| EC50 | 154 nM | α7 nAChR | [1] |
| Ki | 26 nM | rat α7 nAChR | [2][3] |
| Ki | 27 nM | rat brain homogenates (displacing MLA) | [1] |
| IC50 | 4541 nM | 5-HT3 receptor | [1] |
| IC50 | ≥ 60 μM | α1β1γδ and α3β4 nAChRs | [2][3] |
Experimental Protocols
In Vitro ERK1/2 Phosphorylation Assay in PC12 Cells
This protocol is adapted from a study demonstrating α7 nAChR-mediated ERK1/2 phosphorylation.[4]
1. Cell Culture:
- Culture undifferentiated PC12 cells in a suitable medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin).
- Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of PNU-282987 in DMSO.
- If using a positive allosteric modulator (PAM), prepare a stock solution of PNU-120596 in DMSO.
- Prepare serial dilutions of the compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).
3. Treatment:
- Wash the cells once with the assay buffer.
- For experiments with a PAM, pre-incubate the cells with PNU-120596 (e.g., 10 µM) for a specified time (e.g., 10 minutes).
- Add PNU-282987 at various concentrations to the wells and incubate for a short period (e.g., 5 minutes) to capture the transient phosphorylation event.
4. Cell Lysis and Western Blotting:
- Aspirate the treatment solution and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by PNU-282987.
Caption: Workflow for ERK phosphorylation assay.
Caption: Troubleshooting logic for no/low response.
References
- 1. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. In vitro inhibition of cytochrome P450 enzymes in human liver microsomes by a potent CYP2A6 inhibitor, trans-2-phenylcyclopropylamine (tranylcypromine), and its nonamine analog, cyclopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility in PNU-282987-based studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in studies utilizing PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
1. What is PNU-282987 and what is its primary mechanism of action?
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), with a Ki value of 26 nM.[1][2][3] Its primary mechanism of action is the activation of these receptors, which are ligand-gated ion channels with high permeability to calcium. This activation triggers various downstream signaling pathways, influencing neurotransmission, inflammation, and cell survival.
2. What are the key signaling pathways activated by PNU-282987?
PNU-282987 has been shown to modulate several key intracellular signaling pathways upon activation of α7 nAChRs. These include:
-
CaM-CaMKII-CREB Pathway: Activation of α7 nAChR by PNU-282987 can increase the expression of proteins involved in the calcium signaling pathway, such as CaMKII and CREB.[4][5] This pathway is crucial for synaptic plasticity and memory.
-
ERK1/2/CREB Pathway: Studies have demonstrated that PNU-282987 can up-regulate the ERK1/2/CREB signaling pathway, which is involved in improving cognitive function.[6]
-
STAT3 Pathway: PNU-282987 can enhance the phosphorylation of STAT3 in various tissues, a pathway linked to improved insulin (B600854) sensitivity.[7]
-
NF-κB Pathway: PNU-282987 has been shown to inhibit the NF-κB signaling pathway, which plays a role in its anti-inflammatory effects.[8][9]
-
PI3K-Akt Pathway: This pathway, involved in cell survival and apoptosis, can be activated by PNU-282987, contributing to its neuroprotective effects.[10]
3. What are the common research applications of PNU-282987?
PNU-282987 is utilized in a variety of research areas due to its selective action on α7 nAChRs. Common applications include:
-
Neurodegenerative Diseases: Investigating potential therapeutic benefits in models of Alzheimer's disease by reducing Aβ deposition and improving cognitive function.[4][5]
-
Cognitive Enhancement: Studying its effects on learning, memory, and sensory gating.[6][11][12]
-
Inflammation: Exploring its anti-inflammatory properties in conditions like airway inflammation and sepsis-induced acute kidney injury.[8][13]
-
Pain Research: Evaluating its analgesic effects in models of chronic pain.[14]
-
Ophthalmology: Investigating its neuroprotective effects on retinal ganglion cells in glaucoma models.[15][16][17][18]
4. How should I prepare and store PNU-282987 solutions?
Proper handling and storage are critical for maintaining the stability and activity of PNU-282987.
-
Solubility: PNU-282987 is soluble in DMSO (up to 100 mM), water (up to 100 mM), 1eq. HCl (up to 100 mM), DMF (10 mg/ml), ethanol (B145695) (20 mg/ml), and PBS (pH 7.2, 5 mg/ml).[1][2][3] Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2]
-
Storage: Store the solid compound at room temperature or between 2-8°C.[1] After reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected biological effect.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure proper storage of both the solid compound and reconstituted solutions. Prepare fresh solutions for each experiment if possible. Verify the age and storage conditions of your PNU-282987 stock.
-
-
Possible Cause 2: Incorrect Dosage or Concentration.
-
Solution: Refer to the established literature for effective concentration ranges for your specific model system (in vitro or in vivo). See the tables below for reported dosages. A dose-response curve is highly recommended to determine the optimal concentration for your experimental setup.
-
-
Possible Cause 3: Receptor Desensitization.
-
Solution: The α7 nAChR is known for its rapid desensitization upon prolonged exposure to agonists.[19][20] Consider the timing and duration of PNU-282987 application. For in vitro studies, shorter incubation times or co-application with a positive allosteric modulator (PAM) like PNU-120596 might mitigate this issue.[21]
-
-
Possible Cause 4: Low Receptor Expression.
-
Solution: Confirm the expression of α7 nAChRs in your cell line or tissue of interest. Repeated administration of PNU-282987 has been shown to upregulate the expression of α7 nAChRs in some models.[9]
-
Issue 2: Off-target effects are observed.
-
Possible Cause: High Concentration of PNU-282987.
-
Solution: While PNU-282987 is highly selective for α7 nAChRs, it can interact with 5-HT3 receptors at higher concentrations (Ki = 930 nM).[1][2][3] To minimize off-target effects, use the lowest effective concentration determined from your dose-response studies. Consider using a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA), as a control to confirm that the observed effects are mediated by α7 nAChR activation.[11]
-
Issue 3: Variability in in vivo study results.
-
Possible Cause 1: Route of Administration.
-
Solution: The route of administration (e.g., intraperitoneal, intrathecal, oral) can significantly impact the bioavailability and efficacy of PNU-282987. Ensure consistency in the administration method across all experimental animals. The chosen route should be appropriate for the research question.
-
-
Possible Cause 2: Animal Model and Strain.
-
Solution: The response to PNU-282987 can vary between different animal species and strains. Clearly report the species, strain, age, and sex of the animals used in your study. Refer to literature that has used a similar model.
-
-
Possible Cause 3: Timing of Administration and Behavioral Testing.
-
Solution: The timing of drug administration relative to the experimental procedure (e.g., behavioral testing, induction of injury) is critical. Maintain a consistent and clearly defined timeline for all experimental groups.
-
Data Presentation
Table 1: PNU-282987 Receptor Binding Affinity
| Receptor | Ki (nM) |
| α7 nAChR (rat) | 26 |
| 5-HT3 | 930 |
| α1β1γδ and α3β4 nAChRs | ≥ 60,000 (IC50) |
Data sourced from multiple suppliers and publications.[1][2][3]
Table 2: Reported In Vivo Dosages of PNU-282987
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Mice | 0.53 mg/kg/day | - | Insulin Sensitivity Study | [7] |
| Mice | 5 mg/kg | Intraperitoneal | Cognitive Function Study | [6] |
| Mice | 1, 3, 5 mg/kg | - | Behavioral Effects Study | [12] |
| Rats | 3 mg/kg | Intraperitoneal | Parkinson's Disease Model | [22] |
| Rats | 0.1, 0.25, 0.5 mg/kg | Intrathecal | Chronic Pain Model | [9] |
| Rats | 1mM eye drops | Topical | Glaucoma Model | [17] |
Experimental Protocols
General Protocol for In Vitro Cell Culture Experiments:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of PNU-282987: Prepare a stock solution of PNU-282987 in a suitable solvent (e.g., DMSO, water). Further dilute the stock solution in cell culture medium to the final desired concentrations.
-
Treatment: Replace the existing cell culture medium with the medium containing PNU-282987 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). Be mindful of potential receptor desensitization with longer incubation times.
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for downstream analysis (e.g., Western blotting, ELISA, qPCR).
General Protocol for In Vivo Animal Studies:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Preparation of PNU-282987 Solution: Prepare a sterile solution of PNU-282987 for injection in a suitable vehicle (e.g., saline).
-
Administration: Administer PNU-282987 or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Experimental Model: Induce the disease model or perform the behavioral test at the appropriate time point relative to PNU-282987 administration.
-
Data Collection: Collect behavioral data or tissue samples for further analysis at the end of the experiment.
Mandatory Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. A Nicotinic Acetylcholine Receptor Agonist Prevents Loss of Retinal Ganglion Cells in a Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 19. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PNU-282987 vs. GTS-21: A Comparative Analysis of Efficacy in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonists, PNU-282987 and GTS-21 (also known as DMXB-A), focusing on their efficacy in preclinical models of cognition. By presenting experimental data, detailed methodologies, and visualizing key pathways, this document aims to facilitate informed decisions in neuroscience research and drug development.
Introduction
The α7 nicotinic acetylcholine receptor is a well-established target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] Agonists of this receptor are sought after for their potential to enhance cognitive processes, including learning, memory, and attention.[3][4] PNU-282987 and GTS-21 are two extensively studied α7-nAChR agonists that have shown promise in various preclinical models. This guide synthesizes the available data to offer a direct comparison of their pharmacological profiles and in vivo efficacy.
Pharmacological Profile
Both PNU-282987 and GTS-21 are selective agonists for the α7-nAChR, yet they exhibit distinct pharmacological properties. PNU-282987 is characterized by its high selectivity and potency as a full agonist. In contrast, GTS-21 acts as a partial agonist and displays a more complex binding profile, with notable affinity for other nicotinic receptor subtypes and the serotonin (B10506) 5-HT3 receptor.
| Parameter | PNU-282987 | GTS-21 |
| Mechanism of Action | Selective α7-nAChR full agonist | Selective α7-nAChR partial agonist |
| Binding Affinity (Ki) | 26 nM (rat α7)[5][6] | 2000 nM (human α7), 650 nM (rat α7), 20 nM (human α4β2)[7] |
| Potency (EC50) | 154 nM[8] | 5.2 µM (rat α7), 11 µM (human α7)[7] |
| Other Receptor Interactions | 5-HT3 antagonist (IC50 = 4541 nM)[8] | α4β2 antagonist (Ki = 20 nM), 5-HT3A antagonist (IC50 = 3.1 µM)[7][9] |
Efficacy in Cognitive Models
Both compounds have demonstrated pro-cognitive effects in a range of animal models that assess different aspects of learning and memory. The most commonly employed paradigms are the Novel Object Recognition (NOR) test for recognition memory and the Morris Water Maze (MWM) for spatial learning and memory.
Novel Object Recognition (NOR) Test
The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones. An increase in the time spent exploring the novel object is indicative of improved recognition memory.
| Compound | Animal Model | Dosing | Key Findings |
| PNU-282987 | Mice with chronic intermittent hypoxia-induced cognitive impairment | 5 mg/kg, i.p. | Significantly increased the discrimination index compared to control groups, indicating improved recognition memory.[10][11] |
| GTS-21 | Rats with MK-801-induced memory deficits | 0.1–10 mg/kg | Reversed the memory deficit at a 3-hour delay and enhanced memory at a 48-hour delay.[12] |
Morris Water Maze (MWM) Test
The MWM test assesses spatial learning and memory by requiring an animal to find a hidden platform in a pool of water, using distal visual cues. Key metrics include escape latency (time to find the platform) and the number of platform crossings in a probe trial (when the platform is removed).
| Compound | Animal Model | Dosing | Key Findings |
| PNU-282987 | Mice | 1 mg/kg, i.p. for 5 days | Showed beneficial effects on the retention of the water maze when evaluated 4 hours after acquisition.[4] |
| Mice with chronic intermittent hypoxia-induced cognitive impairment | 5 mg/kg, i.p. | Alleviated the increased escape latency and increased the number of platform crossings in the probe trial.[10][11] | |
| GTS-21 | Aged rats | 1 mg/kg, i.p. | As effective as nicotine (B1678760) in enhancing acquisition.[13] |
| Mice with Aβ(25-35)-induced cognitive deficits | 1 mg/kg | Dose-dependently prevented impairment of acquisition performance and in the probe trial test.[14] |
Signaling Pathways and Mechanisms of Action
Activation of the α7-nAChR by agonists like PNU-282987 and GTS-21 triggers intracellular signaling cascades crucial for synaptic plasticity and cell survival. A primary mechanism involves the influx of Ca2+ through the receptor channel, which in turn activates downstream pathways.[2][15]
Figure 1: Simplified signaling pathway of α7-nAChR activation.
Studies have specifically implicated the CaM-CaMKII-CREB and ERK1/2-CREB pathways in the pro-cognitive effects of α7-nAChR agonists.[16][17] PNU-282987 has been shown to improve cognitive function in Alzheimer's disease models by activating the CaM-CaMKII-CREB pathway.[16] Both PNU-282987 and GTS-21 have demonstrated the ability to engage these signaling cascades, leading to enhanced synaptic plasticity, which is a cellular correlate of learning and memory.
Experimental Protocols
Novel Object Recognition (NOR) Test
Figure 2: General workflow for the Novel Object Recognition test.
A typical NOR protocol involves three phases over two to three days.[18][19][20][21]
-
Habituation: Mice or rats are allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects. This reduces novelty-induced stress during testing.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Test Phase: After a specific retention interval (ranging from 1 hour to 48 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. The discrimination index, calculated as (Time with novel object - Time with familiar object) / (Total exploration time), is the primary measure of recognition memory.
Morris Water Maze (MWM) Test
Figure 3: General workflow for the Morris Water Maze test.
The MWM protocol is conducted in a large circular pool filled with opaque water.[22][23][24][25][26][27]
-
Acquisition Phase: Over several consecutive days (typically 4-5), animals undergo multiple trials per day to learn the location of a hidden escape platform. The starting position in the pool is varied for each trial.
-
Probe Trial: Following the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured to assess spatial memory retention.
-
Visible Platform Test (Optional): To control for non-cognitive factors such as visual or motor impairments, a visible platform trial can be conducted where the platform is marked and visible above the water surface.
Conclusion
Both PNU-282987 and GTS-21 have demonstrated efficacy in enhancing cognitive performance in various preclinical models. PNU-282987 stands out for its high selectivity and potency as a full α7-nAChR agonist. GTS-21, while also effective, exhibits a broader pharmacological profile as a partial agonist with affinity for other receptors, which may contribute to its effects but also introduces potential off-target considerations.
The choice between these two compounds for research or development purposes will depend on the specific scientific question and therapeutic goals. The higher selectivity of PNU-282987 may be advantageous for studies aiming to specifically elucidate the role of α7-nAChR in cognition. The more complex profile of GTS-21, which has also been investigated in clinical trials, may offer a different therapeutic spectrum. Further head-to-head comparative studies in standardized cognitive paradigms would be invaluable for a more definitive differentiation of their in vivo efficacy.
References
- 1. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MPD: Brown2: project protocol [phenome.jax.org]
- 24. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. geriatri.dergisi.org [geriatri.dergisi.org]
A Comparative Guide to PNU-282987 and A-582941: Two Prominent α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely studied α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: PNU-282987 and A-582941. The following sections objectively evaluate their performance based on published experimental data, offering insights into their respective pharmacological profiles.
Introduction to α7 nAChR Agonists
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, is a significant target for therapeutic intervention in neurological and psychiatric disorders. Agonists of this receptor are being investigated for their potential to enhance cognitive function and exert neuroprotective effects. PNU-282987 and A-582941 are two selective agonists that have been pivotal in understanding the therapeutic promise of targeting the α7 nAChR.
In Vitro Pharmacological Profile
A comprehensive analysis of the in vitro pharmacological data reveals distinct profiles for PNU-282987 and A-582941 in terms of their binding affinity, potency, and selectivity.
Binding Affinity and Potency
The binding affinity (Ki) and potency (EC50) of these agonists at the α7 nAChR are summarized below. This data is critical for understanding their direct interaction with the target receptor.
| Compound | Receptor | Species | Ki (nM) | EC50 (nM) | Efficacy |
| PNU-282987 | α7 nAChR | Rat | 26[1][2][3][4] | 154[5] | - |
| α7 nAChR | - | 27[5] | - | - | |
| A-582941 | α7 nAChR | Rat | 10.8[6][7] | 2450[6] | 60% (vs ACh)[6] |
| α7 nAChR | Human | 16.7[7] | 4260[6][8] | 52% (vs ACh)[6] | |
| α7 nAChR (with PNU-120596) | Human | - | 580 | 207% (vs ACh)[6] | |
| ERK1/2 Phosphorylation | - | - | 95 | - |
Selectivity Profile
The selectivity of an agonist is paramount to minimize off-target effects. The following table outlines the binding affinities of PNU-282987 and A-582941 for other relevant receptors.
| Compound | Receptor Subtype | Ki (nM) | IC50 (µM) |
| PNU-282987 | α1β1γδ nAChR | - | ≥ 60[1][2][4] |
| α3β4 nAChR | - | ≥ 60[1][2][4] | |
| 5-HT3 | 930[1][2][4] | 4.541[3][5] | |
| A-582941 | α4β2 nAChR | >100,000[6] | - |
| α3β4* nAChRs | 4700[6] | - | |
| α1β1γδ nAChR | >30,000[6] | - | |
| 5-HT3 | 150[6] | - |
Downstream Signaling Pathways
Activation of the α7 nAChR by both PNU-282987 and A-582941 triggers several downstream signaling cascades implicated in neuroprotection and cognitive enhancement.
A-582941 has been shown to activate signaling pathways involved in cognitive function, such as ERK1/2 and CREB phosphorylation.[5][6][7] Similarly, PNU-282987 has been demonstrated to activate the CaM-CaMKII-CREB signaling pathway.[6] PNU-282987 also activates the PI3K-Akt signaling pathway, which is involved in preventing apoptosis.[3] Furthermore, studies have shown that PNU-282987 can enhance the phosphorylation of STAT3.[1]
Figure 1. Signaling pathways activated by PNU-282987 and A-582941.
Pharmacokinetic Properties
While comprehensive head-to-head pharmacokinetic data is limited, available information for each compound provides valuable insights into their in vivo behavior.
| Compound | Species | Administration | Key Findings |
| PNU-282987 | Rodents | i.v. | Has a half-life of several hours.[9] |
| A-582941 | Rodents | i.p. / p.o. | Excellent CNS distribution.[5] Acceptable pharmacokinetic properties.[5][7] |
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the data presented in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Figure 2. Workflow for a typical radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues (e.g., rat brain) or cells expressing the α7 nAChR are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.[10] The protein concentration of the membrane preparation is determined.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [³H]methyllycaconitine - MLA). A range of concentrations of the unlabeled test compound (PNU-282987 or A-582941) is added to compete with the radioligand for binding to the receptor. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[11]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through the α7 nAChR channel upon agonist binding, providing information on the agonist's potency and efficacy.
Figure 3. Workflow for two-electrode voltage clamp in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer. The oocytes are then injected with cRNA encoding the human or rat α7 nAChR subunit and incubated for several days to allow for receptor expression on the oocyte membrane.
-
Voltage Clamp: An oocyte expressing the α7 nAChR is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (typically -70 mV).
-
Agonist Application: The oocyte is perfused with a control solution, and then with solutions containing increasing concentrations of the agonist (PNU-282987 or A-582941).
-
Current Recording: The inward current generated by the influx of cations through the activated α7 nAChR channels is recorded by the voltage clamp amplifier.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured. This data is then used to construct a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
Conclusion
Both PNU-282987 and A-582941 are valuable research tools for investigating the function of the α7 nAChR. PNU-282987 exhibits high selectivity and acts as a potent agonist. A-582941 also demonstrates high affinity and selectivity, functioning as a partial agonist. The choice between these two compounds will depend on the specific experimental goals, with considerations for their differing potencies, efficacies, and known downstream signaling effects. This guide provides a foundational dataset to aid researchers in making an informed decision for their studies targeting the α7 nicotinic acetylcholine receptor.
References
- 1. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
PNU-282987 in Focus: A Head-to-Head Comparison with Other α7 Nicotinic Acetylcholine Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PNU-282987, with other prominent α7 agonists. This document summarizes key pharmacological data, outlines experimental methodologies, and visualizes essential pathways and workflows to support informed decisions in neuroscience research and development.
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and prefrontal cortex, is a critical target for therapeutic intervention in cognitive and inflammatory disorders. PNU-282987 has emerged as a potent and highly selective agonist for this receptor.[1] This guide will compare its performance against other well-known α7 agonists, including GTS-21 (DMXB-A), PHA-543613, A-582941, and EVP-6124.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinity, potency, and selectivity of PNU-282987 and its counterparts.
Table 1: In Vitro Binding Affinity and Potency of α7 nAChR Agonists
| Compound | Binding Affinity (Ki) for α7 nAChR (nM) | Potency (EC50) (nM) | Efficacy |
| PNU-282987 | 26 - 27[1] | ~47-80 (in the presence of a PAM)[2] | Full agonist |
| GTS-21 | 650 - 2000 (rat and human) | 5,200 - 11,000 | Partial agonist[2] |
| PHA-543613 | 8.8 | 65 | Agonist |
| A-582941 | 13 | 2450 | Partial agonist[3] |
| EVP-6124 | High affinity (specific value not consistently reported) | Low nanomolar range for potentiation of ACh response[4][5] | Partial agonist[4][5] |
Table 2: Selectivity Profile of α7 nAChR Agonists
| Compound | Selectivity for α7 nAChR | Other Notable Receptor Interactions |
| PNU-282987 | Highly selective.[1] Negligible activity at other nAChR subtypes (α1β1γδ, α3β4)[1]. | Affinity for 5-HT3 receptors (Ki = 930 nM)[1]. |
| GTS-21 | Moderate selectivity. | High affinity for α4β2 nAChR, where it can act as an antagonist[6]. |
| PHA-543613 | Good selectivity over α4β2 nAChR. | Antagonist activity at the 5-HT3 receptor. |
| A-582941 | High selectivity. | Minimal cross-reactivity with other nAChR subtypes. |
| EVP-6124 | Selective for α7 nAChR. | Does not activate or inhibit heteromeric α4β2 nAChRs[4][5]. |
In Vivo and Functional Comparisons
Direct comparative studies highlight functional differences between these agonists. For instance, in models of airway inflammation, both PNU-282987 and GTS-21 have demonstrated comparable efficacy in reducing eosinophil infiltration and goblet cell hyperplasia.[7][8][9] However, PNU-282987 exhibited a significantly greater inhibitory effect on the phosphorylation of IKK and NF-κB, key components of the inflammatory signaling cascade.[6][7] This suggests that despite similar outcomes in some models, the underlying mechanisms or potency at the molecular level may differ.
In the context of cognitive enhancement, PNU-282987 has been shown to restore auditory gating deficits in rats, a preclinical model relevant to schizophrenia.[10] Similarly, A-582941 and EVP-6124 have shown broad-spectrum cognition-enhancing properties in various preclinical models.[3][4][5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the α7 nAChR signaling pathway and a typical experimental workflow for evaluating these agonists.
Caption: α7 nAChR signaling cascade.
Caption: Workflow for α7 agonist evaluation.
Caption: Logical comparison of α7 agonists.
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the α7 nAChR.
-
Biological Material: Rat brain tissue homogenate or cell lines stably expressing the α7 nAChR.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or another suitable α7-selective radioligand.
-
Assay Buffer: Typically a Tris-HCl based buffer with physiological salt concentrations, pH 7.4.
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature or 4°C.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[11][12][13]
Electrophysiology in Xenopus Oocytes
This method is used to assess the functional activity (potency and efficacy) of α7 agonists.
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.
-
Recording Technique: Two-electrode voltage clamp (TEVC) is the standard method.[14][15]
-
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject the α7 nAChR cRNA into the cytoplasm of the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a saline solution.
-
Compound Application: Apply the test agonist at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward currents evoked by the agonist.
-
-
Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and the maximum response (efficacy) relative to a reference agonist like acetylcholine.[14][15]
In Vivo Model: Auditory Sensory Gating
This preclinical model is used to evaluate the potential of α7 agonists to ameliorate sensory processing deficits observed in schizophrenia.
-
Animal Model: Typically rats or mice.
-
Paradigm: The auditory-paired click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a 500 ms (B15284909) inter-stimulus interval.
-
Measurement: Evoked potentials are recorded from the hippocampus or cortex using implanted electrodes. The key measure is the P50 wave in humans, or its analogue (e.g., P20-N40) in rodents.
-
Procedure:
-
Surgery: Implant recording electrodes into the relevant brain regions of the anesthetized animal.
-
Habituation: Allow the animal to recover from surgery and acclimate to the testing environment.
-
Drug Administration: Administer the test compound (e.g., PNU-282987) systemically.
-
Recording Session: Present the paired-click stimuli and record the auditory evoked potentials.
-
-
Data Analysis: Measure the amplitude of the evoked potential in response to S1 and S2. A gating ratio (S2/S1) is calculated. A ratio closer to 1 indicates a deficit in sensory gating. The ability of the test compound to reduce this ratio towards control levels indicates efficacy.[10][16][17][18][19]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 8. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients [frontiersin.org]
A Comparative Analysis of PNU-282987 and Donepezil in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two distinct therapeutic agents, PNU-282987 and donepezil (B133215), in preclinical models of Alzheimer's disease. While both compounds aim to ameliorate the cognitive deficits associated with the disease, they operate through fundamentally different mechanisms of action. Donepezil, an established acetylcholinesterase inhibitor, enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (B1216132). In contrast, PNU-282987 is a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a key player in cognitive processes and a receptor implicated in the pathophysiology of Alzheimer's disease.
Mechanisms of Action
Donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is significantly impaired in Alzheimer's disease.[1][2][3][4]
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR).[5] Activation of these receptors, which are ligand-gated ion channels, is known to play a crucial role in learning, memory, and attention.[6][7] In the context of Alzheimer's disease, agonism of α7nAChRs is thought to offer neuroprotective effects and modulate neuroinflammation.[5][6]
Preclinical Efficacy Data
The following tables summarize the quantitative data from separate preclinical studies investigating the efficacy of PNU-282987 and donepezil in various Alzheimer's disease animal models.
Table 1: Efficacy of PNU-282987 in Alzheimer's Disease Models
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Cognitive Function (Spatial Memory) | Transgenic mice with susceptibility to AD | 1 mg/kg, i.p. | Acute | Reversed stress-induced deficits in a water maze task. | [2] |
| Anxiety-like Behavior | Transgenic mice with susceptibility to AD | 1 mg/kg, i.p. | Acute | Demonstrated anxiolytic effects in the open field and zero maze tests. | [8] |
| Amyloid-β Aggregation | Primary astrocytes | 5 µM | 18 hours | Significantly inhibited Aβ accumulation. | [5] |
Table 2: Efficacy of Donepezil in Alzheimer's Disease Models
| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |
| Cognitive Function (Spatial Learning & Memory) | APP/PS1 transgenic mice | 2 mg/kg/day (in drinking water) | 3 months | Significantly improved performance in the Morris water maze test. | [1] |
| Amyloid-β Plaques | APP/PS1 transgenic mice | 2 mg/kg/day (in drinking water) | 3 months | Reduced the number of congophilic amyloid plaques. | [1] |
| Microglial Activation & Neuroinflammation | APP/PS1 transgenic mice | 2 mg/kg/day (in drinking water) | 3 months | Inhibited the expression of CD68 (a marker of microglial activation) and reduced proinflammatory cytokines (TNF-α, IL-1β). | [1] |
| Cognitive Function (Novel Object Recognition) | APP/PS1 transgenic mice | 2 mg/kg/day (in drinking water) | 3 months | Significantly improved performance in the novel object recognition test. | [1] |
Experimental Protocols
PNU-282987: Evaluation of Anxiolytic Effects in a Transgenic Mouse Model of Alzheimer's Disease[8]
-
Animal Model: Transgenic mice with a genetic susceptibility to Alzheimer's disease.
-
Drug Administration: PNU-282987 was administered intraperitoneally (i.p.) at a dose of 1 mg/kg. A saline-treated group served as the control. Some groups were subjected to restraint stress.
-
Behavioral Assays:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. The apparatus consisted of a square arena, and the time spent in the center versus the periphery was measured.
-
Zero Maze Test: An elevated annular platform with two open and two closed arms to further evaluate anxiety-like behavior. The time spent in the open arms is indicative of lower anxiety.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to determine the significance of the effects of PNU-282987 and stress.
Donepezil: Investigation of Anti-inflammatory and Cognitive Effects in APP/PS1 Mice[1]
-
Animal Model: Amyloid precursor protein (APP)/presenilin-1 (PS1) double transgenic mice, a widely used model for familial Alzheimer's disease.
-
Drug Administration: Donepezil was administered in the drinking water at a concentration calculated to provide a daily dose of 2 mg/kg. Treatment was initiated at 6 months of age and continued for 3 months.
-
Behavioral Assays:
-
Novel Object Recognition Test: To evaluate learning and memory. Mice were habituated to an arena and then exposed to two identical objects. In a subsequent test phase, one object was replaced with a novel one, and the time spent exploring the novel object was measured.
-
Morris Water Maze Test: To assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water using distal cues. Escape latency and time spent in the target quadrant during a probe trial were recorded.
-
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: Brain sections were stained for CD68 (microglial marker) and Congo red (amyloid plaques).
-
ELISA: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in brain homogenates were quantified.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of PNU-282987 via the α7nAChR.
References
- 1. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of the alpha7 nicotinic partial agonist, S 24795, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulator of alpha 7 nicotinic-acetylcholine receptors, PNU-120596 augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 7. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motor and anxiety effects of PNU-282987, an alpha7 nicotinic receptor agonist, and stress in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-282987: A Cross-Study Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the neuroprotective effects of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist. The data presented is collated from multiple preclinical studies across various models of neurological disorders. While direct head-to-head comparisons with other neuroprotective agents are limited in the literature, this guide offers a structured overview of PNU-282987's efficacy, detailing the experimental conditions under which its neuroprotective effects have been observed.
Quantitative Data Summary
The neuroprotective effects of PNU-282987 have been evaluated in a range of in vitro and in vivo models of neurological diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Effects of PNU-282987 in Alzheimer's Disease Models
| Model | Treatment Protocol | Key Findings | Reference |
| Primary rat hippocampal neurons treated with Aβ oligomers | 1 µM PNU-282987 | Increased cell viability; a significant decrease in apoptosis rate compared to Aβ-treated group. | [1] |
| Transgenic mice with susceptibility to Alzheimer's disease (AD) | 1 mg/kg PNU-282987, intraperitoneally | Ameliorated cognitive deficits in a water maze task; reversed stress-induced anxiety-like behaviors. | [2] |
| Human induced pluripotent stem cell (hiPSC)-derived microglia (hiMacs) and basal forebrain cholinergic neurons (hiBFChNs) | 100 µM PNU-282987 | Markedly enhanced Aβ phagocytosis by microglia; reduced Aβ accumulation; direct neuroprotection against Aβ and TNF-α toxicity in neurons. | [1][3] |
| Primary astrocyte cultures | 5 µM PNU-282987 for 18h | Significantly inhibited Aβ aggregation by upregulating endogenous αB-crystallin and HSP-70.[4] | [4] |
Table 2: Neuroprotective Effects of PNU-282987 in Parkinson's Disease Models
| Model | Treatment Protocol | Key Findings | Reference |
| 6-hydroxydopamine (6-OHDA)-lesioned rats | 3 mg/kg PNU-282987, intraperitoneally | Significantly reduced apomorphine-induced contralateral rotations (from 561.0 ± 18.61 to 461.3 ± 24.73 rotations/h); increased the percentage of surviving TH+ cells (from ~16% to ~38%).[5] | [5][6] |
| Reduced the percentage of GFAP-positive astrocytes (from ~35% to ~21%).[5] | [5] | ||
| MPTP-intoxicated mice | Daily PNU-282987 administration (dose not specified) | Attenuated MPTP-induced dopaminergic cell loss in the substantia nigra and reduced striatal dopamine (B1211576) depletion. | [7] |
| SH-SY5Y cells treated with α-synuclein preformed fibrils (αSyn-PFF) | 1 µM PNU-282987 | Significantly reduced the rate of apoptotic cells (from ~380% to ~159% of control). | [8] |
Table 3: Neuroprotective Effects of PNU-282987 in Ischemic Stroke and Subarachnoid Hemorrhage Models
| Model | Treatment Protocol | Key Findings | Reference |
| Rat perforation model of subarachnoid hemorrhage (SAH) | 12 mg/kg PNU-282987, intraperitoneally, 1 hour post-SAH | Improved neurological score at 24h (from 13.67 ± 0.71 to 15.83 ± 0.31) and 72h (from 14.50 ± 0.43 to 16.33 ± 0.33).[9] | [9][10] |
| Reduced brain water content in the left hemisphere at 24h post-SAH. | [9][10] | ||
| Significantly reduced neuronal cell death in the ipsilateral basal cortex. | [9][10] | ||
| Primary cortical neurons with oxygen-glucose deprivation/reoxygenation (OGD/R) | 100 µM PNU-282987 | Increased cell viability and decreased LDH release. | [11] |
| Photothrombotic stroke in mice | 10 mg/kg PNU-282987, intraperitoneally, 1 hour post-stroke | Reduced cortical infarct volume by approximately 40% (from ~15.7% to ~9.4%). | [12] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of PNU-282987 are mediated through the activation of the α7 nAChR, which subsequently modulates several downstream signaling pathways.
Activation of the PI3K/Akt pathway by PNU-282987 has been shown to be crucial for its anti-apoptotic effects, leading to enhanced neuronal survival in models of subarachnoid hemorrhage.[9]
In models of Alzheimer's disease, PNU-282987 has been demonstrated to activate the CaM-CaMKII-CREB signaling pathway, which is essential for synaptic function and cognitive performance.
In a Parkinson's disease model, PNU-282987 was found to exert its anti-inflammatory and neuroprotective effects through the α7nAChR/p-Erk/Foxp3 signaling pathway, highlighting its role in modulating the immune response in the brain.[6]
Experimental Protocols
The following section details the methodologies employed in key studies investigating the neuroprotective effects of PNU-282987.
In Vivo Models
-
Alzheimer's Disease Model : Transgenic mice with susceptibility to Alzheimer's disease were subjected to immobilization stress. PNU-282987 was administered intraperitoneally at a dose of 1 mg/kg. Behavioral tests, such as the water maze for cognitive assessment and open field and zero maze for anxiety-like behaviors, were conducted.[2]
-
Parkinson's Disease Model (6-OHDA) : Adult male Wistar rats received a unilateral injection of 6-hydroxydopamine (6-OHDA) into the left medial forebrain bundle. PNU-282987 (3 mg/kg) was injected intraperitoneally 2 hours prior to the 6-OHDA lesion and on subsequent days. Behavioral assessments included apomorphine-induced rotations. Immunohistochemistry was used to quantify tyrosine hydroxylase (TH)-positive neurons and glial fibrillary acidic protein (GFAP)-positive astrocytes.[5]
-
Parkinson's Disease Model (MPTP) : C57Bl/6 mice were injected intraperitoneally with four doses of 20 mg/kg MPTP-HCl at 2-hour intervals. PNU-282987 administration was initiated one day before MPTP intoxication and continued daily until sacrifice. Neuroinflammation and dopaminergic cell loss in the substantia nigra were assessed.[7]
-
Subarachnoid Hemorrhage Model : The perforation model of SAH was induced in rats. PNU-282987 was injected intraperitoneally at doses of 4 mg/kg or 12 mg/kg one hour after surgery. Neurological score, body-weight loss, and brain water content were evaluated at 24 and 72 hours. Western blot and immunohistochemistry were used to quantify p-Akt and cleaved caspase-3, and TUNEL staining was used to assess neuronal cell death.[9]
-
Ischemic Stroke Model : Photothrombotic stroke was induced in mice. PNU-282987 (10 mg/kg) was administered intraperitoneally 60 minutes after the stroke. Infarct volume was measured, and motor skills were assessed using the beam-walk test 24 hours after ischemia.[12]
In Vitro Models
-
Alzheimer's Disease Model : Primary rat hippocampal neurons were treated with Aβ oligomers to induce neurotoxicity. PNU-282987 (1 µM) was co-administered, and cell viability and apoptosis were measured. Human iPSC-derived microglia and neurons were treated with Aβ in the presence or absence of PNU-282987 (100 µM) to assess phagocytosis and neuroprotection.[1] Primary astrocyte cultures were pre-treated with PNU-282987 (5 µM) for 18 hours before Aβ exposure to evaluate its effect on Aβ aggregation.[4]
-
Parkinson's Disease Model : SH-SY5Y neuroblastoma cells were treated with α-synuclein preformed fibrils (αSyn-PFF) to induce apoptosis. The protective effect of PNU-282987 (1 µM) was evaluated by measuring the rate of apoptotic cells.[8]
-
Ischemic Stroke Model : Primary cortical neurons were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). PNU-282987 (1, 10, and 100 µM) was added to the culture medium, and cell viability and lactate (B86563) dehydrogenase (LDH) release were measured.[11]
Comparison with Alternative Agents
Direct, quantitative, cross-study comparisons of PNU-282987 with other neuroprotective agents are not extensively available in the current literature. However, some studies provide context by mentioning other α7 nAChR agonists.
-
GTS-21 (DMXB-A) : This is another well-studied α7 nAChR partial agonist that has shown neuroprotective and anti-inflammatory effects in various models.[13] For instance, in a mouse model of Parkinson's disease, GTS-21 restored locomotor activity and dopaminergic neuronal cell death while inhibiting microglial activation.[13] One study comparing the effects of PNU-282987 and GTS-21 on airway inflammation found them to have similar inhibitory effects, suggesting comparable potency in that specific context.[14]
-
A-582941 : This novel α7 nAChR agonist has demonstrated broad-spectrum cognition-enhancing and neuroprotective properties in preclinical studies. In vitro, A-582941 protected PC12 cells against cell death induced by NGF withdrawal.[15]
-
SSR180711 : This α7 nAChR partial agonist has been shown to rescue cognitive deficits in various memory tasks.[16]
While these compounds also target the α7 nAChR, the lack of standardized experimental models and direct comparative analyses makes it challenging to definitively rank their neuroprotective efficacy relative to PNU-282987.
Conclusion
PNU-282987 demonstrates significant neuroprotective effects across a variety of preclinical models of neurodegenerative diseases and acute brain injury. Its mechanism of action involves the activation of the α7 nAChR and subsequent modulation of multiple downstream signaling pathways that regulate apoptosis, inflammation, and synaptic function. The quantitative data summarized in this guide provides a valuable resource for researchers in the field of neuropharmacology and drug development. Further studies involving direct, head-to-head comparisons with other neuroprotective agents are warranted to fully elucidate the comparative efficacy of PNU-282987.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Motor and anxiety effects of PNU-282987, an alpha7 nicotinic receptor agonist, and stress in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PNU282987 inhibits amyloid-β aggregation by upregulating astrocytic endogenous αB-crystallin and HSP-70 via regulation of the α7AChR, PI3K/Akt/HSF-1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α7 nAChR agonist PNU-282987 reduces inflammation and MPTP-induced nigral dopaminergic cell loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of α7-nAChRs Promotes the Clearance of α-Synuclein and Protects Against Apoptotic Cell Death Induced by Exogenous α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
PNU-282987: A Novel Agonist for Neuroinflammation in an Evolving Therapeutic Landscape
A deep dive into the comparative efficacy and mechanisms of PNU-282987 versus traditional anti-inflammatory agents in the context of neurodegenerative diseases.
For Immediate Release
In the relentless pursuit of effective treatments for neurodegenerative diseases, the modulation of neuroinflammation has emerged as a critical therapeutic strategy. PNU-282987, a selective agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), represents a novel approach to quell the inflammatory cascade that contributes to neuronal demise in conditions such as Alzheimer's and Parkinson's disease. This guide provides a comprehensive comparison of PNU-282987 with conventional anti-inflammatory agents, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Cholinergic Anti-Inflammatory Pathway: A Unique Mechanism of Action
PNU-282987 exerts its anti-inflammatory effects primarily through the activation of the cholinergic anti-inflammatory pathway (CAP). This endogenous mechanism, mediated by the vagus nerve and the neurotransmitter acetylcholine, regulates the immune response. In the central nervous system, PNU-282987 binds to α7nAChRs expressed on microglia, the brain's resident immune cells. This engagement inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), while promoting the release of anti-inflammatory cytokines like interleukin-10 (IL-10). This targeted action stands in contrast to the broader mechanisms of NSAIDs and corticosteroids.
Comparative Efficacy: PNU-282987 vs. Traditional Agents
Direct head-to-head comparative studies of PNU-282987 against NSAIDs and corticosteroids in neurodegenerative models are limited. However, by collating data from various preclinical studies, we can draw an indirect comparison of their potential efficacy.
| Agent Class | Agent | Disease Model | Key Efficacy Metrics |
| α7nAChR Agonist | PNU-282987 | Glaucoma (Rat) | - EC50 for neuroprotection: 42 µM- Up to 96.22% prevention of retinal ganglion cell loss at 100 µM[1] |
| Parkinson's Disease (6-OHDA Rat Model) | - Significant reduction in contralateral rotations (3 mg/kg)[2]- Reduction in astrocyte overactivation (GFAP+ cells) from 35% to 20.95%[2]- Downregulation of TNF-α and IL-1β mRNA levels[2] | ||
| Alzheimer's Disease (APP/PS1 Mouse Model) | - Improved learning and memory[3][4]- Reduced Aβ deposition in the hippocampus[3][4] | ||
| NSAIDs | Ibuprofen | Alzheimer's Disease (APP Transgenic Mice) | - Variable results; some studies show reduction in Aβ pathology, while clinical trials have been largely disappointing.[1][5][6] |
| Indomethacin | Alzheimer's Disease (APP Transgenic Mice) | - Reduced microglial activation and cytokine production. Clinical trial results have been inconsistent.[6] | |
| Corticosteroids | Dexamethasone | Parkinson's Disease (MPTP Mouse Model) | - Attenuated the loss of dopaminergic neurons and reduced microglial activation. |
| Prednisone | General Neuroinflammation | - Broad anti-inflammatory effects by inhibiting phospholipase A2 and reducing pro-inflammatory cytokine gene expression. However, long-term use is associated with significant side effects.[7] |
Experimental Protocols
To facilitate the replication and further investigation of the findings cited, detailed experimental methodologies are crucial.
Key Experiment: PNU-282987 in a Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective and anti-inflammatory effects of PNU-282987 in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.[2]
Methodology:
-
Animal Model: Adult male Wistar rats were unilaterally lesioned by injecting 6-OHDA into the medial forebrain bundle to induce dopaminergic neuron degeneration.[2]
-
Drug Administration: PNU-282987 was administered intraperitoneally at a dose of 3 mg/kg. The treatment regimen involved an initial injection 2 hours before the 6-OHDA lesion, followed by subsequent injections on days 1, 7, and 13 post-lesion.[2]
-
Behavioral Assessment: Apomorphine-induced contralateral rotations were measured to assess motor deficits, a hallmark of dopamine (B1211576) depletion.[2]
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Glial fibrillary acidic protein (GFAP) staining was used to assess astrocyte activation as a marker of neuroinflammation.[2]
-
Molecular Analysis: Real-time quantitative PCR was performed on ventral midbrain tissue to measure the mRNA expression levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines.[2]
Concluding Remarks
PNU-282987, with its targeted mechanism of action on the α7nAChR and the cholinergic anti-inflammatory pathway, presents a promising and distinct alternative to traditional anti-inflammatory agents for neurodegenerative diseases. While direct comparative efficacy data remains to be established through head-to-head clinical trials, the existing preclinical evidence suggests a potent anti-inflammatory and neuroprotective profile for PNU-282987. Its ability to modulate microglial activation and cytokine production at the core of neuroinflammation warrants further investigation as a potential disease-modifying therapy. The detailed experimental protocols and mechanistic insights provided in this guide aim to catalyze further research and development in this exciting area of neurotherapeutics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
PNU-282987: A Comparative Analysis of its Potency as an α7 Nicotinic Acetylcholine Receptor Agonist
A comprehensive guide for researchers and drug development professionals on the potency and signaling mechanisms of PNU-282987 in comparison to other selective α7 nicotinic acetylcholine (B1216132) receptor agonists.
This guide provides a detailed comparison of PNU-282987 with other key α7 nicotinic acetylcholine receptor (nAChR) agonists, focusing on their binding affinities and functional potencies. The information is curated to assist researchers in selecting the appropriate tool compounds for their studies and to provide a contextual benchmark for drug development programs targeting the α7 nAChR.
Comparative Potency of α7 nAChR Agonists
The potency of PNU-282987 and other selective agonists for the α7 nAChR has been evaluated using various in vitro assays. The following table summarizes key binding affinity (Ki) and functional potency (EC50) values derived from radioligand binding assays and functional assays such as calcium influx and electrophysiology.
| Compound | Receptor Subtype | Assay Type | Ki (nM) | EC50 (nM) | Source |
| PNU-282987 | α7 nAChR | Radioligand Binding | 26 | [1][2] | |
| α7 nAChR | Calcium Influx | 154 | [3] | ||
| α1β1γδ nAChR | Functional Assay | >60,000 (IC50) | [1][2] | ||
| α3β4 nAChR | Functional Assay | >60,000 (IC50) | [1][2] | ||
| 5-HT3 | Radioligand Binding | 930 | [1][2] | ||
| PHA-543613 | α7 nAChR | Radioligand Binding | 8.8 | [4] | |
| α7 nAChR | Functional Assay | - | [5][6] | ||
| AR-R17779 | α7 nAChR | Electrophysiology | 420 | ||
| α7 nAChR | Electrophysiology | 21,000 | [7] | ||
| GTS-21 (DMXB-A) | rat α7 nAChR | Electrophysiology | 5,200 | [8] | |
| human α7 nAChR | Electrophysiology | 11,000 | [8] | ||
| human α4β2 nAChR | Radioligand Binding | 20 | [8] | ||
| human α7 nAChR | Radioligand Binding | 2000 | [8] |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a radioligand binding assay, indicating binding affinity. EC50 values represent the concentration of an agonist that provides 50% of the maximal response in a functional assay, indicating functional potency. IC50 values represent the concentration of a ligand that inhibits a response by 50%. Variations in reported values can be attributed to different experimental conditions, cell types, and assay methodologies.
Signaling Pathways Activated by PNU-282987
Activation of the α7 nAChR by PNU-282987 triggers several downstream signaling cascades implicated in synaptic plasticity, neuroprotection, and cognitive function. Two prominent pathways are the Calcium/Calmodulin-dependent protein kinase II (CaM-CaMKII)-CREB pathway and the Extracellular signal-regulated kinase (ERK)1/2-CREB pathway.[9][10]
Caption: Signaling pathways activated by PNU-282987 binding to the α7 nAChR.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the potency of α7 nAChR agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the α7 nAChR by assessing its ability to displace a radiolabeled ligand, such as [³H]-Methyllycaconitine ([³H]-MLA) or ¹²⁵I-α-bungarotoxin, from the receptor.
Caption: Workflow for a typical radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the α7 nAChR are prepared from transfected cell lines (e.g., HEK293) or from brain tissue known to have high receptor density (e.g., hippocampus).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-MLA) and varying concentrations of the test compound (e.g., PNU-282987).
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay measures the ability of an agonist to activate the α7 nAChR, which is a ligand-gated ion channel with high permeability to calcium ions.[11][12] The resulting increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. PNU 282987 | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of alpha7 nicotinic receptor-mediated calcium influx by nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming PNU-282987's α7 nAChR Activity with Selective Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data confirming the selective activity of PNU-282987 as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist through the use of selective antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.
PNU-282987 is a potent and highly selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1][2] Its specific mechanism of action is crucial for its therapeutic potential in various neurological and inflammatory conditions. To rigorously validate that the observed effects of PNU-282987 are indeed mediated by the α7 nAChR, experiments employing selective antagonists are essential. The most commonly used and well-characterized antagonists for this purpose are methyllycaconitine (B43530) (MLA) and α-bungarotoxin (α-BTX).
Comparative Analysis of Antagonist Activity
The following table summarizes the quantitative data from various studies, demonstrating the potency of PNU-282987 and the efficacy of selective antagonists in blocking its action.
| Compound | Target | Parameter | Value | Species/System | Reference |
| PNU-282987 | α7 nAChR | Ki | 26 nM | - | [1] |
| α7 nAChR | Ki | 27 nM | Rat brain homogenates | [3] | |
| α7 nAChR | EC50 | 154 nM | - | [3] | |
| 5-HT3 Receptor | Ki | 930 nM | - | [1] | |
| 5-HT3 Receptor | IC50 | 4541 nM | - | [3] | |
| Methyllycaconitine (MLA) | α7 nAChR | IC50 | 2.75 nM | PC12 cells (ERK phosphorylation assay) | [4] |
| α-Bungarotoxin (α-BTX) | α7 nAChR | IC50 | 1.6 nM | - (α7 currents) | [5] |
This data highlights the high selectivity of PNU-282987 for the α7 nAChR compared to the 5-HT3 receptor. Furthermore, the low nanomolar IC50 values for both MLA and α-BTX underscore their potency as selective antagonists, making them ideal tools for validating the α7 nAChR-mediated effects of PNU-282987.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments used to confirm the α7 nAChR activity of PNU-282987.
Electrophysiology in Rat Hippocampal Neurons
This method directly measures the ion channel activity of the α7 nAChR in response to PNU-282987 and its blockade by an antagonist.
-
Cell Culture: Primary hippocampal neurons are cultured from rat embryos.
-
Whole-Cell Patch Clamp:
-
Neurons are voltage-clamped at a holding potential of -60 mV.
-
PNU-282987 is applied to the neuron via a perfusion system to evoke an inward current.
-
To confirm the current is mediated by α7 nAChRs, the selective antagonist methyllycaconitine (MLA) is pre-applied before the application of PNU-282987.
-
A significant reduction or complete elimination of the PNU-282987-evoked current in the presence of MLA confirms the involvement of α7 nAChRs.[6][7]
-
ERK Phosphorylation Assay in PC12 Cells
This biochemical assay measures a downstream signaling event following α7 nAChR activation.
-
Cell Culture: Undifferentiated PC12 cells, which endogenously express α7 nAChRs, are used.
-
Treatment:
-
Cells are treated with PNU-282987 in the presence of an α7 nAChR positive allosteric modulator (PAM) like PNU-120596 to enhance the signal.
-
For antagonist studies, cells are pre-incubated with varying concentrations of MLA before the addition of PNU-282987 and the PAM.
-
-
Measurement of ERK Phosphorylation:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Levels of phosphorylated ERK (p-ERK) and total ERK are measured using Western blotting or an In-Cell Western assay.
-
The ratio of p-ERK to total ERK is calculated. A dose-dependent inhibition of PNU-282987-induced ERK phosphorylation by MLA confirms the α7 nAChR-mediated signaling pathway.[4]
-
In Vivo Studies in Animal Models
These experiments validate the physiological or behavioral effects of PNU-282987 and their antagonism in a whole-organism context.
-
Animal Model: A relevant animal model is chosen, such as rats with induced neurological deficits.
-
Drug Administration:
-
PNU-282987 is administered systemically (e.g., intraperitoneally).
-
In the antagonist group, MLA is administered prior to the PNU-282987 injection.
-
A vehicle control group receives the solvent without the active compounds.
-
-
Outcome Measurement:
-
Behavioral tests (e.g., auditory gating, motor function tests) are performed.[7][8]
-
Post-mortem analysis of brain tissue can be conducted to measure changes in protein expression or neuronal survival.[9]
-
Reversal of the beneficial effects of PNU-282987 by MLA indicates that the observed outcomes are mediated through α7 nAChR activation.[8][9][10]
-
Visualizing the Mechanisms
To further elucidate the molecular interactions and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of PNU-282987 at the α7 nAChR and its blockade.
Caption: Workflow for confirming α7 nAChR mediation using a selective antagonist.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. PNU-282,987 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 9. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Analysis of PNU-282987 and Galantamine: Mechanisms and Therapeutic Potential
This guide provides a detailed comparative analysis of PNU-282987 and galantamine, two compounds with distinct mechanisms of action targeting the cholinergic system, a key player in cognitive function. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of cholinergic modulation for potential therapeutic applications.
Introduction
Cognitive decline, a hallmark of neurodegenerative disorders like Alzheimer's disease, is often associated with dysfunction of the cholinergic system. Both PNU-282987 and galantamine aim to enhance cholinergic signaling, but through fundamentally different approaches. PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key receptor involved in learning, memory, and attention. In contrast, galantamine exhibits a dual mechanism of action: it is a reversible inhibitor of the enzyme acetylcholinesterase (AChE) and an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors.[1][2][3] This guide will delve into a detailed comparison of their pharmacological profiles, supported by experimental data and methodologies.
Mechanism of Action
PNU-282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
PNU-282987 acts as a direct agonist at the α7 subtype of nicotinic acetylcholine receptors.[4][5][6] These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Ca²⁺, leading to neuronal depolarization and the modulation of various downstream signaling pathways. The selective activation of α7 nAChRs by PNU-282987 is thought to enhance cognitive processes by improving synaptic plasticity and reducing neuroinflammation.[7][8][9]
Signaling Pathway of PNU-282987
Caption: PNU-282987 directly activates α7 nAChRs, leading to enhanced neurotransmission.
Galantamine: A Dual-Action Cholinergic Agent
Galantamine's therapeutic effects stem from a two-pronged approach.[2][3] Firstly, it acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[1][10] By inhibiting AChE, galantamine increases the concentration and prolongs the availability of ACh, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors.[1][10]
Secondly, galantamine functions as a positive allosteric modulator (PAM) at various nicotinic receptor subtypes, including α4β2 and α7.[11][12][13][14] This means it binds to a site on the receptor distinct from the acetylcholine binding site, and in doing so, it sensitizes the receptor to the effects of acetylcholine.[11][15][16] This allosteric potentiation enhances the receptor's response to its natural ligand, further amplifying cholinergic signaling.[11][16]
Signaling Pathway of Galantamine
References
- 1. m.youtube.com [m.youtube.com]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. PNU 282987, alpha7 nAChR agonist (ab120558) | Abcam [abcam.co.jp]
- 7. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 10. nbinno.com [nbinno.com]
- 11. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive antagonism between the nicotinic allosteric potentiating ligand galantamine and kynurenic acid at alpha7* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of PNU-282987 Versus Other α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, against other notable compounds in its class, namely GTS-21 (DMXB-A) and TC-7020 (Encenicline). The following sections present a detailed analysis of their efficacy and toxicity profiles based on available preclinical and clinical data, alongside relevant experimental methodologies and signaling pathways.
Data Presentation: Efficacy and Toxicity Comparison
| Compound | Mechanism of Action | Preclinical Efficacious Dose Range (Cognitive Enhancement Models) | Key Toxicity Findings | Suitability for Human Use |
| PNU-282987 | Selective α7 nAChR agonist | 1 - 5 mg/kg (mice)[1] | Significant inhibition of the hERG potassium channel , posing a risk for cardiac arrhythmias.[2] | Not suitable for human use due to hERG liability.[2] |
| GTS-21 (DMXB-A) | Selective α7 nAChR partial agonist | 0.03 mg/kg (rhesus monkeys)[3], 1 mg/kg (mice)[4] | Well-tolerated in clinical trials up to 450 mg/day.[5] No significant safety concerns reported in Phase I and II trials.[6][7] | Investigational, has undergone Phase II clinical trials.[6] |
| TC-7020 (Encenicline) | Selective α7 nAChR partial agonist | Procognitive effects observed at 20 mg in humans.[8] | Well-tolerated in single doses up to 180 mg in healthy volunteers.[8] Phase I and II trials in Alzheimer's patients showed good tolerability.[9] | Investigational, has undergone Phase III clinical trials (as Encenicline).[9] |
Experimental Protocols
In Vivo Efficacy Assessment: Morris Water Maze for Cognitive Enhancement
This protocol is a standard method for evaluating spatial learning and memory in rodents, frequently used to test the efficacy of nootropic compounds like α7 nAChR agonists.
Objective: To assess the effect of a test compound on spatial learning and memory.
Animals: Male mice or rats are commonly used.
Procedure:
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the pool for spatial navigation.
-
Acquisition Phase:
-
Animals are administered the test compound (e.g., PNU-282987 at 1 mg/kg) or vehicle control intraperitoneally.[1]
-
Each animal undergoes a series of training trials per day for several consecutive days. In each trial, the animal is placed in the pool from different starting positions and must find the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 to 48 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the escape latencies and time in the target quadrant between the compound-treated and vehicle-treated groups.
In Vitro Toxicity Assessment: hERG Potassium Channel Assay
This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Objective: To determine the inhibitory potential of a test compound on the hERG potassium channel.
Methodology: Whole-cell patch-clamp electrophysiology is the gold standard.
Procedure:
-
Cell Line: A mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is used.[2][10]
-
Cell Preparation: Cells are cultured and prepared for electrophysiological recording.
-
Recording:
-
A single cell is selected, and a tight seal is formed between the cell membrane and a glass micropipette (giga-seal).
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of the ionic currents.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is the primary measurement for assessing hERG block.[10][11]
-
Compound Application: The test compound is applied at various concentrations to the cell, and the resulting inhibition of the hERG current is measured.
-
Data Analysis: A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50) of the compound. A lower IC50 value indicates a higher potency for hERG channel blockade.[10]
Mandatory Visualization
Caption: Signaling pathway of α7 nAChR agonists in cognitive enhancement.
Caption: Workflow for assessing the therapeutic window of α7 nAChR agonists.
References
- 1. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTS-21 - Wikipedia [en.wikipedia.org]
- 7. (3E)-3-((2,4-Dimethoxyphenyl)methylene)-3,4,5,6-tetrahydro-2,3'-bipyridine | C19H20N2O2 | CID 5310985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
Replicating PNU-282987's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with the alternative compound GTS-21. This document summarizes key experimental findings, presents detailed protocols for replication, and visualizes relevant biological pathways to support further investigation into the therapeutic potential of α7 nAChR agonists.
PNU-282987 has garnered significant interest for its potential therapeutic applications in a range of disorders, including those with inflammatory and neurodegenerative components. Its mechanism of action centers on the activation of the α7 nAChR, a ligand-gated ion channel expressed in both neuronal and non-neuronal cells. Activation of this receptor has been shown to modulate key signaling pathways, primarily the NF-κB and ERK/CREB pathways, leading to anti-inflammatory and neuroprotective effects. To aid in the replication and extension of these findings, this guide provides a comparative analysis with GTS-21, another well-characterized α7 nAChR agonist.
Comparative Efficacy: PNU-282987 vs. GTS-21
Published studies have demonstrated that both PNU-282987 and GTS-21 exhibit significant anti-inflammatory effects by modulating the NF-κB signaling pathway. However, the potency of these two compounds can differ depending on the experimental model.
In a study investigating airway inflammation, both PNU-282987 and GTS-21 were found to significantly reduce goblet cell hyperplasia, eosinophil infiltration, and the number of type 2 innate lymphoid cells (ILC2s) in bronchoalveolar lavage fluid (BALF) following challenge with IL-33 or Alternaria alternata (AA).[1][2] While both compounds showed comparable efficacy in reducing ILC2-associated airway inflammation, PNU-282987 demonstrated a significantly greater inhibitory effect on the phosphorylation of IKK and NF-κB p65 in isolated lung ILC2s compared to GTS-21.[1][3]
The tables below summarize key quantitative findings from comparative studies.
Table 1: In Vivo Comparison of PNU-282987 and GTS-21 on Airway Inflammation
| Treatment Group | Goblet Cell Hyperplasia | Eosinophil Infiltration (cells/mL in BALF) | ILC2s (cells/mL in BALF) |
| Control (PBS) | Minimal | < 50 | < 100 |
| IL-33 Challenge | Severe | ~1.5 x 10^5 | ~2.5 x 10^4 |
| IL-33 + PNU-282987 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| IL-33 + GTS-21 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| AA Challenge | Severe | ~2.0 x 10^5 | ~3.0 x 10^4 |
| AA + PNU-282987 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| AA + GTS-21 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data adapted from studies on murine models of allergic airway inflammation.[1][2]
Table 2: In Vitro Comparison of PNU-282987 and GTS-21 on NF-κB Pathway in ILC2s
| Treatment Group | p-IKK Levels (relative to control) | p-NF-κB p65 Levels (relative to control) |
| Control | 1.0 | 1.0 |
| IL-33 | Increased | Increased |
| IL-33 + PNU-282987 | Significantly Lower than IL-33 + GTS-21 | Significantly Lower than IL-33 + GTS-21 |
| IL-33 + GTS-21 | Reduced compared to IL-33 | Reduced compared to IL-33 |
Data represents relative phosphorylation levels as determined by Western blot analysis.[1][3]
Signaling Pathways and Experimental Workflow
The therapeutic effects of PNU-282987 are largely attributed to its ability to modulate intracellular signaling cascades upon binding to the α7 nAChR. The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of PNU-282987.
Caption: PNU-282987's anti-inflammatory effect via the NF-κB pathway.
Caption: Neuroprotective signaling cascade initiated by PNU-282987.
Caption: A generalized workflow for studying PNU-282987's effects.
Detailed Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
In Vivo Model of Allergic Airway Inflammation
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Induction of Inflammation:
-
Intranasal administration of recombinant mouse IL-33 (0.5 μg in 50 μL PBS) or Alternaria alternata extract (20 μg in 50 μL PBS) for three consecutive days.
-
-
Drug Administration:
-
PNU-282987 (1 mg/kg) or GTS-21 (4 mg/kg) administered intraperitoneally 30 minutes before each intranasal challenge.
-
-
Outcome Measures (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (eosinophils, ILC2s) are performed using flow cytometry.
-
Histology: Lungs are fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia.
-
Cytokine Analysis: Levels of IL-5 and IL-13 in BAL fluid are measured by ELISA.
-
In Vitro Analysis of NF-κB Signaling in Isolated ILC2s
-
Cell Isolation: Type 2 innate lymphoid cells (ILC2s) are isolated from the lungs of C57BL/6 mice by fluorescence-activated cell sorting (FACS).
-
Cell Culture and Treatment:
-
Isolated ILC2s are cultured in the presence of IL-2 (10 ng/mL) and IL-7 (10 ng/mL).
-
Cells are stimulated with IL-33 (10 ng/mL) for 24 hours.
-
PNU-282987 (10 μM) or GTS-21 (10 μM) is added to the culture medium 1 hour prior to IL-33 stimulation.
-
-
Western Blot Analysis:
-
Cell lysates are collected and subjected to SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies against phospho-IKK, total IKK, phospho-NF-κB p65, and total NF-κB p65.
-
Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.
-
In Vivo Model of Neuroprotection
-
Animal Model: Adult male Wistar rats.
-
Induction of Neurotoxicity: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a lesion of dopaminergic neurons.
-
Drug Administration: PNU-282987 (3 mg/kg) is administered intraperitoneally 2 hours prior to the 6-OHDA lesion and then daily for 13 days.
-
Outcome Measures (14 days post-lesion):
-
Behavioral Testing: Rotational behavior is assessed following apomorphine (B128758) administration.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Western Blot Analysis: Protein levels of α7nAChR, phosphorylated Erk (p-Erk), and total Erk in the ventral midbrain are determined.
-
This guide provides a foundational overview for researchers seeking to replicate and build upon existing findings on the effects of PNU-282987. By offering a direct comparison with GTS-21, along with detailed experimental protocols and visual aids for key signaling pathways, this document aims to facilitate a more efficient and informed research process.
References
- 1. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of PNU-282987 and Memantine in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two neuroprotective compounds, PNU-282987 and memantine (B1676192), with a focus on their effects on cognitive function in various preclinical models. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and the experimental protocols used to evaluate them.
Executive Summary
PNU-282987, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and memantine, a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, have both demonstrated procognitive effects in animal models of cognitive impairment. PNU-282987 is recognized for its potential to enhance synaptic plasticity and reduce neuroinflammation through the activation of α7 nAChRs. Memantine is clinically used for the treatment of moderate to severe Alzheimer's disease and is thought to exert its therapeutic effects by mitigating glutamate-induced excitotoxicity.[1][2][3][4][5] This guide presents a detailed analysis of their respective efficacies based on data from Alzheimer's disease and scopolamine-induced amnesia models.
Quantitative Data Comparison
The following tables summarize the in vivo efficacy of PNU-282987 and memantine in two widely used behavioral paradigms for assessing learning and memory: the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test. It is important to note that the data presented are compiled from separate studies and not from direct head-to-head comparisons.
Table 1: Morris Water Maze (MWM) - Escape Latency (seconds)
| Animal Model | Compound | Dose | Administration Route | % Reduction in Escape Latency (vs. Control) | Reference |
| APP/PS1 Mice | PNU-282987 | 1 mg/kg | i.p. | Data not explicitly quantified as % reduction, but significant improvement shown. | [6] |
| 3xTg-AD Mice | Memantine | 30 mg/kg/day | p.o. | Significant reduction, restored performance to near wild-type levels. | [3][4] |
| Scopolamine-induced Amnesia (Rats) | Memantine | 0.1 mg/kg | s.c. | Significantly reversed scopolamine-induced increase in latency. | [7][8] |
Table 2: Novel Object Recognition (NOR) - Discrimination Index (DI)
| Animal Model | Compound | Dose | Administration Route | Improvement in Discrimination Index (vs. Control) | Reference |
| Chronic Intermittent Hypoxia (Mice) | PNU-282987 | 5 mg/kg | i.p. | Significantly improved. | [9] |
| 3xTg-AD Mice | Memantine | 5 mg/kg/bid | i.p. | Significantly improved. | [10] |
| Ts65Dn Mice (Down Syndrome Model) | Memantine | 20 mg/kg/day | p.o. | Significantly enhanced cognitive performance. | [5] |
Signaling Pathways and Mechanisms of Action
PNU-282987: α7 Nicotinic Acetylcholine Receptor Agonism
PNU-282987 is a highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor by PNU-282987 triggers a cascade of intracellular signaling events that are believed to underlie its neuroprotective and cognitive-enhancing effects. One of the key pathways involves the influx of calcium (Ca2+), which in turn activates the Calmodulin (CaM) - Ca2+/calmodulin-dependent protein kinase II (CaMKII) - cAMP response element-binding protein (CREB) signaling pathway.[11] This pathway is crucial for synaptic plasticity and memory formation.
Memantine: NMDA Receptor Antagonism
Memantine's primary mechanism of action is as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate (B1630785) release leads to over-activation of NMDA receptors, resulting in excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel, thereby reducing the prolonged influx of Ca2+ and mitigating excitotoxicity.[1][2][3][4]
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Workflow:
Detailed Methodology:
-
Apparatus: A circular pool (approximately 1.2-1.8 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one of the four quadrants.
-
Acquisition Phase: The animal is placed in the pool from one of four starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.[12][13][14] This is repeated for several trials per day over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a fixed duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.
Workflow:
Detailed Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects.
-
Familiarization Phase (T1): The animal is placed back into the arena, which now contains two identical objects, and the time it spends exploring each object is recorded.
-
Test Phase (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A discrimination index (DI) is calculated to quantify recognition memory.[15][16][17][18]
Conclusion
Both PNU-282987 and memantine demonstrate significant potential for improving cognitive function in preclinical models of neurodegenerative diseases and cognitive impairment. PNU-282987, through its activation of the α7 nAChR, offers a promising therapeutic strategy by targeting cholinergic deficits and promoting synaptic plasticity. Memantine, an established clinical treatment, effectively mitigates excitotoxicity by antagonizing NMDA receptors.
The lack of direct comparative in vivo studies makes it challenging to definitively state which compound has superior efficacy. The choice between these or similar compounds for further development would likely depend on the specific etiology of the cognitive deficit being targeted. Future research should aim to conduct head-to-head comparisons of these and other promising neuroprotective agents in standardized preclinical models to provide a clearer picture of their relative therapeutic potential.
References
- 1. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages | AlzPED [alzped.nia.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Escape latency: Significance and symbolism [wisdomlib.org]
- 14. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Meta-analysis of PNU-282987's effectiveness in preclinical studies
An Essential Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive meta-analysis of the preclinical effectiveness of PNU-282987, a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). PNU-282987 has emerged as a significant compound in preclinical research, demonstrating potential therapeutic benefits across a spectrum of disorders, primarily those involving cognitive deficits and inflammation. This document synthesizes data from multiple studies to offer an objective comparison of its performance against other relevant compounds and outlines the experimental frameworks used to evaluate its efficacy.
Executive Summary of Preclinical Findings
PNU-282987 has been extensively evaluated in various animal models, showing promising results in ameliorating cognitive dysfunction, reducing neuroinflammation, and providing neuroprotection. Its mechanism of action is centered on the activation of the α7-nAChR, a key receptor implicated in learning, memory, and inflammatory modulation.[1][2] Preclinical evidence supports its potential as a therapeutic agent for conditions like schizophrenia, Alzheimer's disease, and neuroinflammatory disorders.[1][3][4] This guide will delve into the quantitative data and methodologies from these foundational studies.
Comparative Efficacy: PNU-282987 vs. Alternatives
The following tables summarize the quantitative outcomes from key preclinical studies, comparing PNU-282987 with other α7-nAChR modulators or standard treatments.
Table 1: Cognitive Enhancement in Disease Models
| Model/Condition | Compound | Dose | Key Outcome Measure | Result | Reference |
| Chronic Intermittent Hypoxia (Mouse) | PNU-282987 | Not Specified | Novel Object Recognition (NOR) & Morris Water Maze (MWM) | Alleviated cognitive dysfunction. Effect offset by α7-nAChR inhibitor (MLA). | [5][6] |
| Alzheimer's Disease Model (APP/PS1_DT Mice) | PNU-282987 | Not Specified | Learning and memory abilities, Aβ deposition | Improved learning and memory; reduced Aβ deposition. | [3] |
| Schizophrenia Model (Conditioned Avoidance) | PNU-282987 | Not Specified | Potentiation of risperidone (B510) effect | Potentiated the effect of a sub-effective dose of risperidone. | [7] |
| Schizophrenia Model (Prepulse Inhibition) | PNU-282987 | 1.0-10.0 mg/kg i.p. | Enhancement of antipsychotic effect | Increased the effects of haloperidol (B65202) and risperidone. | [8] |
| General Cognitive Performance (Mice) | PNU-282987 | 1 mg/kg | Morris Water Maze Retention | Showed beneficial effects on the retention of the water maze. | [2] |
Table 2: Anti-inflammatory and Neuroprotective Effects
| Model/Condition | Compound | Dose | Key Outcome Measure | Result | Reference |
| Airway Inflammation (Mouse) | PNU-282987 | Not Specified | IKK and NF-κB p65 expression | Significantly higher inhibition of IKK and NF-κB p65 compared to GTS-21. | [9] |
| Airway Inflammation (Mouse) | GTS-21 | Not Specified | IKK and NF-κB p65 expression | Inhibited IKK and NF-κB p65, but to a lesser extent than PNU-282987. | [9] |
| Sepsis-Induced Acute Kidney Injury (Rat) | PNU-282987 | Not Specified | Renal function, inflammatory cytokines (TNF-α, IL-6) | Improved renal function and reduced levels of systemic inflammatory factors. | [10] |
| Parkinson's Disease Model (6-OHDA, Rat) | PNU-282987 | Not Specified | Motor deficits, loss of dopaminergic neurons | Improved motor deficits and reduced the loss of Tyrosine Hydroxylase (TH) in the substantia nigra. | [11] |
| Glaucoma Model (Rat) | PNU-282987 | 100 μM (intravitreal) | Retinal Ganglion Cell (RGC) Loss | Prevented the loss of RGCs by an average of 96.22%. | [12] |
| Glutamate-Induced Excitotoxicity (in vitro) | PNU-282987 | Low-to-mid nM range | RGC Protection | Provided significant, dose-dependent protection for RGCs. | [13] |
Signaling Pathways and Experimental Workflows
Visualizations of the molecular pathways influenced by PNU-282987 and typical experimental designs are provided below to clarify its mechanism and evaluation.
Mechanism of Action: Signaling Cascades
PNU-282987's activation of α7-nAChR triggers several downstream signaling pathways crucial for its therapeutic effects. These include the pro-cognitive ERK/CREB pathway and the anti-inflammatory NF-κB pathway.
Caption: Signaling pathways activated by PNU-282987.
Typical Preclinical Experimental Workflow
The evaluation of PNU-282987 typically follows a multi-stage process, from initial compound administration to behavioral and subsequent molecular analysis.
Caption: A generalized preclinical experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation, the methodologies of key cited experiments are detailed below.
Cognitive Assessment in a Chronic Intermittent Hypoxia (CIH) Mouse Model
-
Objective: To assess if PNU-282987 can ameliorate cognitive deficits induced by CIH, a model for obstructive sleep apnea.
-
Animal Model: CD-1 mice.
-
Groups:
-
CIH Control: Mice exposed to 4 weeks of CIH with a sham (DMSO) injection.
-
PNU Treatment: Mice exposed to 4 weeks of CIH and treated with PNU-282987.
-
Inhibitor + PNU: Mice pre-treated with the α7-nAChR inhibitor methyllycaconitine (B43530) (MLA) before PNU-282987 administration.
-
-
Drug Administration: PNU-282987 administered via intraperitoneal (i.p.) injection. Doses are determined based on preliminary studies.
-
Behavioral Tests:
-
Novel Object Recognition (NOR): To evaluate recognition memory.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
-
Molecular Analysis: Post-mortem hippocampal tissues were analyzed via Western blotting for proteins in the ERK1/2/CREB signaling pathway (p-ERK1/2, p-CREB), as well as PGC-1α and BDNF. TUNEL staining was used to assess apoptosis.[5][6]
Anti-Inflammatory Effects in an Airway Inflammation Mouse Model
-
Objective: To compare the anti-inflammatory efficacy of PNU-282987 and GTS-21 in a model of allergic airway inflammation.
-
Animal Model: C57BL/6 mice.
-
Induction of Inflammation: Mice were challenged with Alternaria alternata (AA) extract or Interleukin-33 (IL-33) to induce ILC2-mediated airway inflammation.
-
Groups:
-
Control: PBS administration.
-
AA/IL-33 Challenge: Mice challenged with AA or IL-33.
-
PNU Treatment: Challenged mice treated with PNU-282987.
-
GTS-21 Treatment: Challenged mice treated with GTS-21.
-
-
Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Eosinophil and ILC2 counts were measured. Levels of IL-5 and IL-13 were quantified by ELISA.
-
Lung Histology: Goblet cell hyperplasia was assessed.
-
In Vitro Analysis: Isolated lung ILC2s were stimulated with IL-33 in the presence of PNU-282987 or GTS-21. Proliferation was measured, and phosphorylation of IKK and NF-κB p65 was determined by Western blot.[9][14]
-
Neuroprotection in a Rat Glaucoma Model
-
Objective: To determine if PNU-282987 can prevent retinal ganglion cell (RGC) death in a model of elevated intraocular pressure.
-
Animal Model: Rats.
-
Induction of Glaucoma: Hypertonic saline was injected into the episcleral veins to induce ocular hypertension and subsequent RGC loss.
-
Drug Administration: PNU-282987 (ranging from 0.1 to 1000 μM) was administered via a single 5 μL intravitreal injection one hour prior to the saline injection.
-
Outcome Measure: One month post-injection, the retinas were collected, and the density of cells in the RGC layer was quantified to determine the extent of cell loss compared to control eyes.
-
Result Confirmation: A dose-response curve was generated to identify the concentration for maximal neuroprotection.[12]
Conclusion
The preclinical data strongly support the efficacy of PNU-282987 as a selective α7-nAChR agonist with significant potential in treating disorders characterized by cognitive impairment and inflammation. Its ability to modulate key signaling pathways like ERK/CREB and NF-κB provides a robust mechanistic basis for its observed pro-cognitive and anti-inflammatory effects. Compared to other agents like GTS-21, PNU-282987 has demonstrated a superior or comparable profile in specific models. While these preclinical findings are compelling, further investigation, particularly in long-term studies and diverse disease models, is necessary to fully delineate its therapeutic window and translate these promising results into clinical applications.
References
- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Alpha7 nicotinic acetylcholine receptor agonists and PAMs as adjunctive treatment in schizophrenia. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of α7 nicotinic acetylcholine receptor agonists on antipsychotic efficacy in a preclinical mouse model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 10. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 14. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PNU-282987 Free Base: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of PNU-282987 free base, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor agonist. While specific disposal instructions for PNU-282987 are not extensively documented, adherence to general principles of hazardous chemical waste management is paramount.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. An SDS, available from the supplier, will provide comprehensive information regarding the compound's hazards, handling precautions, and emergency procedures.
Personal Protective Equipment (PPE) is mandatory. When handling this compound in solid or solution form, researchers must wear:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal. All waste containing PNU-282987 must be treated as hazardous chemical waste.
Key Principles:
-
Do Not Mix: Never mix PNU-282987 waste with other incompatible waste streams.
-
Dedicated Containers: Use separate, clearly labeled containers for solid and liquid waste.
-
Aqueous vs. Solvent: Segregate aqueous solutions from those containing organic solvents.
The following table summarizes the key characteristics of this compound relevant to its handling and disposal:
| Property | Value | Citation |
| Molecular Formula | C₁₄H₁₇ClN₂O | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMSO and Ethanol (B145695) |
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the proper disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Choose Appropriate Containers: Use high-density polyethylene (B3416737) (HDPE) or other chemical-resistant containers with secure, leak-proof lids.
-
Label Containers Clearly: Affix a "Hazardous Waste" label to each container. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms as indicated in the SDS.
-
Step 2: Waste Accumulation
-
Solid Waste:
-
Collect contaminated materials such as gloves, weighing paper, and pipette tips in a designated, labeled solid waste container.
-
For unused or expired pure PNU-282987, it should be disposed of in its original container if possible, with a hazardous waste label affixed.
-
-
Liquid Waste:
-
Collect all solutions containing PNU-282987 in a designated, labeled liquid waste container.
-
Keep the container securely capped at all times, except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure that the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Segregate PNU-282987 waste from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and pickup.
-
Never dispose of this compound down the drain or in the regular trash.
IV. Decontamination of Glassware and Surfaces
-
Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve PNU-282987.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Surfaces:
-
In case of a spill, decontaminate the affected area according to the procedures outlined in the SDS.
-
Use an appropriate absorbent material for liquid spills and collect all contaminated materials as solid hazardous waste.
-
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general experimental workflow involving PNU-282987 and the logical decision-making process for its proper disposal.
Caption: Experimental workflow and waste stream for PNU-282987.
Caption: Decision tree for this compound waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling PNU-282987 Free Base
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PNU-282987 free base, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety and Handling Precautions
This compound is a bioactive compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound indicates the need for the following PPE:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable |
| Eye/Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Face shield | Required when handling larger quantities or if there is a risk of splashing | |
| Skin and Body Protection | Laboratory coat | Full-length, buttoned |
| Closed-toe shoes | --- | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure |
Engineering Controls
| Control | Specification |
| Ventilation | Work in a well-ventilated laboratory. |
| Containment | Handle solid this compound in a chemical fume hood or a powder containment hood. |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
-
Remove contaminated clothing and wash before reuse.
Physicochemical and Hazard Data
A clear understanding of the compound's properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₁₄H₁₇ClN₂O |
| Molecular Weight | 264.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and 1eq. HCl |
| Storage | Store powder at -20°C. Store solutions at -80°C. |
Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe preparation and use of this compound in a research setting.
Preparation of Stock Solutions
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in Section 1.1.
-
Work in a Fume Hood: All weighing and initial dissolution steps must be performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the powder. Gently vortex or sonicate to ensure complete dissolution.
-
Storage: Aliquot the stock solution into clearly labeled, sealed vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Experimental Use
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate buffer or media immediately before use.
-
Administration (In Vitro): When adding the compound to cell cultures, use appropriate sterile techniques within a biological safety cabinet.
-
Administration (In Vivo): For animal studies, follow approved institutional animal care and use committee (IACUC) protocols for substance administration.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused PNU-282987 powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing PNU-282987 and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., Toxic, Irritant).
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of PNU-282987 down the drain or in regular trash.
Signaling Pathway and Workflow Diagrams
To facilitate a deeper understanding of the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow for Handling PNU-282987.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
